molecular formula C17H18O B1274269 1-([1,1'-Biphenyl]-4-yl)pentan-1-one CAS No. 42916-73-4

1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Cat. No.: B1274269
CAS No.: 42916-73-4
M. Wt: 238.32 g/mol
InChI Key: JXQDHVJDFYUJOK-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yl)pentan-1-one is a high-purity chemical compound intended exclusively for research applications in a controlled laboratory setting. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for use in the diagnosis, prevention, or treatment of human diseases, or for any other clinical purpose . As an RUO product, it is not subject to the regulatory evaluations for accuracy, specificity, or reproducibility that are required for in vitro diagnostic (IVD) medical devices . Compounds featuring the [1,1'-biphenyl] scaffold are of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery . This structure is frequently investigated as a potential intermediate or building block in the synthesis of novel molecular entities. Researchers may utilize this ketone derivative in structure-based drug design projects, such as virtual screening and molecular docking studies, to develop potential ligands for protein targets, following methodologies similar to those used for estrogen receptor alpha ligands . Its well-defined structure makes it a valuable candidate for fundamental research aimed at understanding structure-activity relationships (SAR), exploring new chemical spaces, and identifying or optimizing new drug compounds . This product is to be used only by qualified and experienced scientists in an authorized laboratory. All off-label use of this RUO product is the sole responsibility of the end-user .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-2-3-9-17(18)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQDHVJDFYUJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068434
Record name 1-Pentanone, 1-[1,1'-biphenyl]-4-yl-
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Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42916-73-4
Record name 1-[1,1′-Biphenyl]-4-yl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42916-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanone, 1-(1,1'-biphenyl)-4-yl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanone, 1-[1,1'-biphenyl]-4-yl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Pentanone, 1-[1,1'-biphenyl]-4-yl-
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Foundational & Exploratory

Technical Guide: Physical Properties of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-([1,1'-Biphenyl]-4-yl)pentan-1-one, also known as 4-pentanoylbiphenyl, is an organic compound with the chemical formula C₁₇H₁₈O.[1][2][3][4][5][6] This molecule belongs to the ketone family and is characterized by a pentanoyl group attached to a biphenyl structure. The presence of the biphenyl moiety, a prominent feature in many biologically active compounds, and the ketone functional group make this compound a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical properties, the experimental protocols for their determination, and relevant chemical synthesis and potential biological pathways.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various research and development settings.

PropertyValueReference
Molecular Formula C₁₇H₁₈O[1][2][3][4][5][6]
Molecular Weight 238.32 g/mol [4][5][6]
Appearance White solid[2]
Melting Point 76-78 °C[2][7]
Boiling Point 368.7 °C at 760 mmHg[2][6]
368.7±11.0 °C (Predicted)[7]
Flash Point 158.8 °C[2]
Density 1.010±0.06 g/cm³ (Predicted)[7]
Refractive Index 1.547[2]
Storage Temperature 2-8°C[7]

Experimental Protocols

Accurate determination of physical properties is fundamental for the identification and purity assessment of a chemical compound. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range typically indicates a high degree of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.[2]

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and gently tapped to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[4]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[1] The thermometer is inserted into its designated holder to ensure its bulb is level with the sample.[2]

  • Heating and Observation: The apparatus is heated at a slow, controlled rate, approximately 1-2°C per minute, especially near the expected melting point.[2]

  • Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.[1][2] For accurate results, the determination should be repeated at least twice.[1]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of the liquid form of the compound (if melted) is placed into the small test tube.[8]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[8][9]

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the heating oil within the Thiele tube.

  • Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.[2][6]

  • Observation and Measurement: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[9] The heat source is then removed.

  • Data Recording: The liquid will begin to cool. The temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[6]

Synthesis and Potential Biological Relevance

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is through the Friedel-Crafts acylation of biphenyl.[1] This electrophilic aromatic substitution reaction involves the reaction of biphenyl with pentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Biphenyl Biphenyl FriedelCrafts Friedel-Crafts Acylation Biphenyl->FriedelCrafts PentanoylChloride Pentanoyl Chloride PentanoylChloride->FriedelCrafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->FriedelCrafts Catalyst Product This compound FriedelCrafts->Product G start Synthesized Compound purity Purity Assessment (e.g., TLC, HPLC) start->purity mp Melting Point Determination purity->mp bp Boiling Point Determination purity->bp spectral Spectroscopic Analysis (NMR, IR, MS) purity->spectral data Data Compilation and Analysis mp->data bp->data spectral->data end Compound Characterized data->end G compound Biphenyl Compound (e.g., this compound) cell Cancer Cell compound->cell stress Induction of Cellular Stress cell->stress p53 Activation of p53 stress->p53 bax Upregulation of Bax p53->bax bcl2 Downregulation of Bcl-2 p53->bcl2 caspase Caspase Cascade Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

References

In-Depth Technical Guide: 1-([1,1'-Biphenyl]-4-yl)pentan-1-one (CAS: 42916-73-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-([1,1'-Biphenyl]-4-yl)pentan-1-one, also known by synonyms such as 4-Pentanoylbiphenyl and p-Phenylvalerophenone, is an aromatic ketone with the CAS number 42916-73-4.[1][2] Its chemical structure, featuring a biphenyl moiety linked to a pentanoyl group, provides a scaffold with potential applications in medicinal chemistry and materials science. This document serves as a comprehensive technical guide, consolidating available data on its synthesis, properties, and potential biological activities to support further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 42916-73-4[1][2]
Molecular Formula C₁₇H₁₈O[1][2]
Molecular Weight 238.32 g/mol [1]
IUPAC Name This compound[2]
Synonyms 4-Pentanoylbiphenyl, p-Phenylvalerophenone, 4-Valerylbiphenyl[1]
Melting Point 76-78 °C[1]
Boiling Point (Predicted) 368.7 ± 11.0 °C[1]
Density (Predicted) 1.010 ± 0.06 g/cm³[1]

Synthesis

The primary synthetic route for this compound is the Friedel-Crafts acylation of biphenyl.[3] This well-established reaction provides an efficient method for the preparation of this ketone.

Experimental Protocol: Friedel-Crafts Acylation

A detailed experimental procedure for the synthesis of this compound is as follows:

Materials:

  • Biphenyl

  • Pentanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) (or another suitable anhydrous solvent)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a stirred mixture of biphenyl and anhydrous aluminum chloride in anhydrous carbon disulfide is prepared under a nitrogen atmosphere.

  • Pentanoyl chloride is added dropwise to the stirred suspension at a controlled temperature, typically between 0 and 5 °C, to manage the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.

  • The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Logical Workflow for Friedel-Crafts Acylation:

G Reactants Biphenyl + Pentanoyl Chloride + AlCl₃ ReactionMixture Reaction in Anhydrous Solvent (e.g., CS₂) Reactants->ReactionMixture Quenching Quenching with Ice/HCl ReactionMixture->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization) Evaporation->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis via Friedel-Crafts acylation.

Analytical Data

Table 2: Spectroscopic Data for 4-Acetylbiphenyl (Analogue)

Technique Observed Peaks/Signals Source(s)
¹H NMR (CDCl₃, 400 MHz) δ 8.04 (d, J=8.0 Hz, 2H), 7.69 (d, J=8.0 Hz, 2H), 7.63 (d, J=8.0 Hz, 2H), 7.48 (t, J=8.0 Hz, 2H), 7.40 (t, J=8.0 Hz, 1H), 2.64 (s, 3H)[4]
¹³C NMR (CDCl₃, 75 MHz) δ 197.8, 145.8, 139.9, 135.9, 128.9, 128.8, 128.2, 127.2, 127.1[5]
FT-IR (KBr, cm⁻¹) ν = 1670 (C=O stretch), 1600, 1480, 1400 (aromatic C=C stretch), 840 (para-disubstituted benzene)[5]

Note: The spectral data provided is for 4-acetylbiphenyl and should be used for reference purposes only. Researchers should perform their own analytical characterization for this compound.

Biological Activity and Potential Applications

Research indicates that biphenyl derivatives possess a wide range of biological activities, including antimicrobial and anticancer properties.[3] While specific studies on this compound are limited, the biphenyl ketone scaffold is of interest in drug discovery.

Potential Anticancer Activity

Hydroxylated biphenyl derivatives bearing an α,β-unsaturated ketone have been investigated as antiproliferative agents against human malignant melanoma cell lines.[4][6] This suggests that the biphenyl structure can serve as a pharmacophore for the development of novel anticancer agents. The mechanism of action for such compounds can be complex, potentially involving the induction of apoptosis and the modulation of multiple signaling pathways.

Proposed General Mechanism of Action for Biphenyl-based Anticancer Agents:

G Compound Biphenyl Ketone Derivative Cell Cancer Cell Compound->Cell Signaling Intracellular Signaling Pathways Cell->Signaling Modulation Apoptosis Apoptosis Induction Signaling->Apoptosis Proliferation Inhibition of Proliferation Signaling->Proliferation

Figure 2: Potential mechanism of anticancer activity.
Experimental Protocols for Biological Assays

While specific assay protocols for this compound are not available, standard methodologies can be employed to evaluate its potential biological activities.

5.2.1. Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., melanoma, breast, lung)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

5.2.2. Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • This compound

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial dilution of this compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that holds promise for further investigation in drug discovery and materials science. While detailed biological and spectroscopic data for this specific molecule are currently limited in the public domain, this guide provides a solid foundation of its known properties and synthetic methods. The outlined experimental protocols for biological screening offer a starting point for researchers to explore its potential as an anticancer or antimicrobial agent. Further research is warranted to fully characterize this compound and elucidate its potential therapeutic applications and mechanisms of action.

References

Technical Guide: 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, potential biological activities, and synthesis of 1-([1,1'-biphenyl]-4-yl)pentan-1-one.

Core Compound Data

This compound is an organic compound belonging to the ketone family, featuring a biphenyl moiety linked to a pentanone group.[1] This structure imparts unique chemical properties that are of interest in various research and development fields.

ParameterValueReference
Molecular Formula C₁₇H₁₈O[1][2]
Molecular Weight 238.33 g/mol [2]
CAS Number 42916-73-4[1][2][3]
IUPAC Name This compound[2]
Synonyms 4-Phenyl-4-pentanone[1]

Potential Biological Activity

Preliminary research suggests that this compound may possess biological activities of therapeutic interest. Studies have indicated potential antimicrobial and anticancer properties, positioning it as a candidate for further investigation in the field of medicinal chemistry.[1] The interaction of this compound with biological macromolecules is a key area for future research to elucidate its mechanism of action and potential therapeutic applications.[1]

Experimental Protocols

3.1. Synthesis via Friedel-Crafts Acylation

A prevalent method for the synthesis of this compound is through Friedel-Crafts acylation.[1] This reaction involves the acylation of biphenyl with pentanoyl chloride.

Experimental Workflow: Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product biphenyl Biphenyl product This compound biphenyl->product Acylation pentanoyl_chloride Pentanoyl Chloride pentanoyl_chloride->product lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->product Catalysis anhydrous Anhydrous Conditions anhydrous->product temp_control Temperature Control temp_control->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Methodology:

  • Reaction Setup: The reaction is conducted under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.

  • Catalyst Introduction: A Lewis acid, such as aluminum chloride (AlCl₃), is used to catalyze the reaction.

  • Acylation: Biphenyl is acylated using pentanoyl chloride in the presence of the catalyst.

  • Temperature Management: Careful control of the reaction temperature is crucial to optimize the yield and minimize side product formation.

  • Workup and Purification: Following the reaction, the mixture is typically quenched and the product is purified using standard techniques such as extraction and chromatography.

3.2. Further Chemical Reactions

The synthesized compound can undergo further chemical modifications:

  • Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.[1]

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

  • Electrophilic Aromatic Substitution: The biphenyl moiety is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups.[1]

Logical Flow of Chemical Modifications

G start This compound oxidation Oxidation (e.g., KMnO₄) start->oxidation reduction Reduction (e.g., NaBH₄) start->reduction substitution Electrophilic Aromatic Substitution start->substitution carboxylic_acid Biphenyl Carboxylic Acid Derivative oxidation->carboxylic_acid alcohol Biphenyl Pentanol Derivative reduction->alcohol substituted_biphenyl Substituted Biphenyl Ketone substitution->substituted_biphenyl

References

An In-depth Technical Guide to 1-([1,1'-Biphenyl]-4-yl)pentan-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-([1,1'-Biphenyl]-4-yl)pentan-1-one is an aromatic ketone with a biphenyl moiety. While specific research on this compound is limited, its structural similarity to other biologically active molecules suggests potential for further investigation in medicinal chemistry and materials science. This document provides a comprehensive overview of its known properties, synonyms, and a detailed theoretical synthesis protocol. Furthermore, it explores the biological activities of structurally related compounds to infer potential areas of application.

Chemical Identity and Synonyms

This compound is a well-defined chemical entity with several synonyms used across different chemical databases and suppliers.[1][2][3][4][5][6] Establishing a clear understanding of these alternative names is crucial for comprehensive literature and database searches.

Property Value
IUPAC Name This compound[7]
CAS Number 42916-73-4[1][2][3][7]
Molecular Formula C₁₇H₁₈O[1][2][3][7]
Molecular Weight 238.32 g/mol [1][2][7]
Synonyms 4-Biphenyl pentyl ketone, p-Valeroylbiphenyl, 1-(4-phenylphenyl)pentan-1-one, 4-Pentanoylbiphenyl, 4-Valerylbiphenyl, Benzopentanone, diphenylpentanone[1][2][6]

Potential Biological Activity: Inferences from Structural Analogs

The mechanism of action for this compound is thought to involve interactions with specific molecular targets.[7] The carbonyl group has the potential to form hydrogen bonds with biological macromolecules, while the biphenyl structure might engage with hydrophobic pockets in proteins.[7] These interactions could significantly influence protein activity and function.[7]

Experimental Protocols: Synthesis

The most common and established method for the synthesis of this compound is the Friedel-Crafts acylation of biphenyl with valeryl chloride.[7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Detailed Protocol for Friedel-Crafts Acylation

Materials:

  • Biphenyl

  • Valeryl chloride (Pentanoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0°C using an ice bath. To the dropping funnel, add a solution of biphenyl and valeryl chloride in anhydrous dichloromethane.

  • Reaction: Add the biphenyl and valeryl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0°C and quench the reaction by the slow, careful addition of crushed ice, followed by cold dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Visualizations

Synthesis Workflow

G Experimental Workflow for the Synthesis of this compound cluster_0 Reaction cluster_1 Workup & Extraction cluster_2 Purification A Suspend AlCl3 in anhydrous DCM at 0°C B Add solution of biphenyl and valeryl chloride dropwise A->B C Stir at room temperature for 2-4 hours B->C D Quench with ice and HCl C->D E Separate organic layer D->E F Wash with H2O, NaHCO3, and brine E->F G Dry organic layer (e.g., MgSO4) F->G H Concentrate under reduced pressure G->H I Recrystallization or Column Chromatography H->I J Pure this compound I->J G Generalized Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation acyl_chloride R-CO-Cl acylium_complex R-C+=O  AlCl4- acyl_chloride->acylium_complex + AlCl3 lewis_acid AlCl3 biphenyl Biphenyl Ring sigma_complex Sigma Complex (Arenium Ion) biphenyl->sigma_complex + R-C+=O product Acylated Biphenyl sigma_complex->product + AlCl4- - AlCl3 - HCl G Hypothetical Signaling Pathway Inhibition compound This compound transporter Membrane Transporter Protein compound->transporter Inhibition substrate_out Substrate (intracellular) transporter->substrate_out Transport substrate_in Substrate (extracellular) substrate_in->transporter Binding downstream Downstream Signaling Cascade substrate_out->downstream Activation

References

An In-depth Technical Guide to p-Valeroylbiphenyl: Synthesis, Potential Biological Activity, and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "p-Valeroylbiphenyl" is not widely documented in publicly available scientific literature under this specific name. This guide, therefore, provides a comprehensive overview based on established chemical principles and data from closely related biphenyl ketone analogs. The synthesis protocols and biological activity discussions are presented as predictive models based on existing knowledge of similar chemical entities.

Introduction and Historical Context

Biphenyl and its derivatives have long been a cornerstone in medicinal chemistry, valued for their rigid structural framework which allows for precise orientation of functional groups. This scaffold is present in numerous biologically active compounds and approved pharmaceuticals. While the specific discovery and history of p-valeroylbiphenyl (also known as 4-pentanoylbiphenyl) are not detailed in the literature, its chemical class, the biphenyl ketones, has been a subject of interest for their potential therapeutic applications.

Research into biphenyl derivatives has explored their utility as anti-inflammatory agents, with some studies highlighting the role of biphenyl ketones as modulators of key signaling pathways involved in inflammation. The exploration of acylated biphenyls, such as the hypothetical p-valeroylbiphenyl, is a logical extension of this research, aiming to investigate the impact of lipophilic acyl chains on the pharmacological profile of the biphenyl core.

Synthesis of p-Valeroylbiphenyl

The most probable and established method for the synthesis of p-valeroylbiphenyl is the Friedel-Crafts acylation of biphenyl. This electrophilic aromatic substitution reaction introduces an acyl group onto one of the phenyl rings. Due to the slight activating and ortho-, para-directing nature of the phenyl substituent on the first phenyl ring, the acylation is expected to occur predominantly at the para position (position 4), yielding the desired product.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Biphenyl

  • Valeroyl chloride (Pentanoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of biphenyl (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the mixture to stir for 15 minutes at 0°C.

  • Slowly add valeroyl chloride (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure p-valeroylbiphenyl.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification Biphenyl Biphenyl Reaction_Vessel Friedel-Crafts Acylation Biphenyl->Reaction_Vessel ValeroylChloride Valeroyl Chloride ValeroylChloride->Reaction_Vessel AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction_Vessel Solvent Anhydrous DCM Solvent->Reaction_Vessel Temperature 0°C to RT Temperature->Reaction_Vessel Atmosphere Inert Atmosphere Atmosphere->Reaction_Vessel Quenching Ice / 1M HCl Extraction DCM Extraction Quenching->Extraction Washing HCl, NaHCO₃, Brine Extraction->Washing Drying MgSO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product p-Valeroylbiphenyl Chromatography->Product Reaction_Vessel->Quenching Reaction Mixture

Caption: Workflow for the synthesis of p-Valeroylbiphenyl via Friedel-Crafts acylation.

Potential Biological Activity and Signaling Pathways

While no specific biological data for p-valeroylbiphenyl has been found, research on other biphenyl ketones suggests potential activity as anti-inflammatory agents. A key pathway implicated in inflammation is the Nuclear Factor kappa B (NF-κB) signaling pathway . Many biphenyl derivatives have been shown to inhibit this pathway.

Hypothetical Mechanism of Action

It is plausible that p-valeroylbiphenyl could act as an inhibitor of the NF-κB pathway. The valeroyl group may influence the compound's lipophilicity and cell permeability, potentially enhancing its interaction with intracellular targets within this pathway.

NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates p_IkB P-IκBα IKK->p_IkB Phosphorylates IkB IκBα NFkB NF-κB (p50/p65) IkB->NFkB Sequesters IkB->p_IkB NFkB_n NF-κB NFkB->NFkB_n Translocates Ub_p_IkB Ub-P-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation p_Valeroylbiphenyl p-Valeroylbiphenyl (Hypothetical Inhibitor) p_Valeroylbiphenyl->IKK Inhibits (Potential) DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., COX-2, IL-6) DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by p-Valeroylbiphenyl.

Quantitative Data (Representative)

No specific quantitative data for p-valeroylbiphenyl is available. The following table presents representative data that would be crucial for the characterization and evaluation of this compound, based on typical data for analogous biphenyl ketones.

ParameterExpected Range/ValueMethod of Determination
Physical Properties
Molecular Weight252.34 g/mol Calculated
Melting Point60-80 °CDifferential Scanning Calorimetry (DSC) or Melting Point Apparatus
SolubilitySoluble in organic solventsVisual inspection
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ 7.2-8.0 (m, 9H, Ar-H), 2.9 (t, 2H, -CH₂CO-), 1.7 (m, 2H, -CH₂-), 1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃)Nuclear Magnetic Resonance Spectroscopy
¹³C NMR (CDCl₃, 100 MHz)δ ~200 (C=O), 127-145 (Ar-C), 38, 26, 22, 14 (Alkyl-C)Nuclear Magnetic Resonance Spectroscopy
Mass Spectrum (ESI+)m/z 253.15 [M+H]⁺Mass Spectrometry
Biological Activity
IC₅₀ (NF-κB Inhibition)0.1 - 10 µM (Hypothetical)Luciferase Reporter Assay
Cell Viability (CC₅₀)> 25 µM (Hypothetical)MTT or CellTiter-Glo Assay

Conclusion

While p-valeroylbiphenyl is not a well-characterized molecule in the public domain, its structure suggests it could be a valuable probe for exploring structure-activity relationships within the biphenyl ketone class of compounds. Its synthesis is straightforward via Friedel-Crafts acylation. Based on related compounds, it holds potential as a modulator of inflammatory pathways such as NF-κB. Further research is warranted to synthesize and characterize p-valeroylbiphenyl and to validate its hypothesized biological activities. This would involve a full spectroscopic characterization, in vitro screening against relevant biological targets, and subsequent lead optimization studies.

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 1-([1,1'-biphenyl]-4-yl)pentan-1-one is limited in publicly available scientific literature. This guide synthesizes information from studies on structurally related compounds to propose potential mechanisms of action and to provide a framework for future research. All quantitative data and experimental protocols are derived from studies on these related molecules and should be adapted and validated for this compound.

Executive Summary

This compound is a ketone derivative featuring a biphenyl moiety. While its specific biological targets remain to be fully elucidated, its structural similarity to a range of biologically active compounds suggests several plausible mechanisms of action. These potential mechanisms span central nervous system (CNS) modulation, anti-inflammatory effects, and anticancer activity. This document provides a comprehensive overview of these hypothesized mechanisms, supported by data from analogous compounds, and outlines detailed experimental protocols to facilitate further investigation.

Hypothesized Mechanisms of Action

Based on the structural characteristics of this compound, three primary putative mechanisms of action are proposed:

  • Central Nervous System Modulation via Monoamine Transporter Inhibition: The presence of a phenyl-keto-amine-like scaffold, common in pyrovalerone analogs, suggests potential interaction with dopamine (DAT) and norepinephrine (NET) transporters.

  • Anti-inflammatory and Analgesic Activity: The biphenyl core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs), such as fenbufen, indicating a possible role in modulating inflammatory pathways.

  • Anticancer Activity: Various biphenyl derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms including microtubule disruption and induction of apoptosis.

Central Nervous System Activity: Monoamine Transporter Inhibition

The structural resemblance of this compound to cathinone derivatives, particularly pyrovalerone analogs, points towards a potential role as a monoamine transporter inhibitor. These compounds are known to block the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters.

Signaling Pathway

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft_DA Dopamine Dopamine_Vesicle->Synaptic_Cleft_DA Release DAT Dopamine Transporter (DAT) NE_Vesicle Norepinephrine Vesicle Synaptic_Cleft_NE Norepinephrine NE_Vesicle->Synaptic_Cleft_NE Release NET Norepinephrine Transporter (NET) Compound This compound (Hypothesized) Compound->DAT Inhibition Compound->NET Inhibition Synaptic_Cleft_DA->DAT Reuptake DA_Receptor Dopamine Receptor Synaptic_Cleft_DA->DA_Receptor Binding Synaptic_Cleft_NE->NET Reuptake NE_Receptor Norepinephrine Receptor Synaptic_Cleft_NE->NE_Receptor Binding

Caption: Hypothesized inhibition of DAT and NET by this compound.

Quantitative Data from Structurally Related Compounds
CompoundTargetAssay TypeValueReference
Pyrovalerone AnalogDopamine Transporter (DAT)Inhibition of [³H]dopamine uptakeIC₅₀ = 0.8 nM[1]
Pyrovalerone AnalogNorepinephrine Transporter (NET)Inhibition of [³H]norepinephrine uptakeIC₅₀ = 5.3 nM[1]
Experimental Protocols: Monoamine Transporter Uptake Assay

This protocol is adapted from studies on pyrovalerone analogs and can be used to assess the inhibitory activity of this compound on DAT and NET.

Objective: To determine the IC₅₀ values for the inhibition of dopamine and norepinephrine uptake in cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT or NET.

  • [³H]dopamine and [³H]norepinephrine.

  • Test compound: this compound.

  • Reference inhibitors (e.g., GBR12909 for DAT, desipramine for NET).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter and vials.

Procedure:

  • Cell Culture: Culture HEK293-hDAT and HEK293-hNET cells to confluence in appropriate media.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or reference inhibitor for 10-20 minutes at room temperature.

  • Radioligand Addition: Add a fixed concentration of [³H]dopamine or [³H]norepinephrine to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis.

Anti-inflammatory and Analgesic Activity

The biphenyl scaffold is present in the NSAID fenbufen (gamma-oxo(1,1'-biphenyl)-4-butanoic acid), which suggests that this compound may possess similar anti-inflammatory and analgesic properties. The mechanism could involve the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Signaling Pathway

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Inflammation Compound This compound (Hypothesized) Compound->COX1 Inhibition Compound->COX2 Inhibition

Caption: Hypothesized inhibition of COX enzymes by this compound.

Quantitative Data from Structurally Related Compounds
CompoundModelEffectED₅₀/IC₅₀Reference
FenbufenCarrageenan-induced rat paw edemaAnti-inflammatoryED₅₀ = 25 mg/kg[2]
4'-Methylbiphenyl-2-(4-carboxy phenyl)carboxamideAcetic acid-induced writhing in miceAnalgesicED₅₀ = 10 mg/kg[3]
Experimental Protocols: In Vivo Anti-inflammatory and Analgesic Assays

These protocols are standard in vivo models to assess anti-inflammatory and analgesic activity.

A. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (150-200 g).

  • 1% Carrageenan solution in saline.

  • Test compound: this compound.

  • Reference drug (e.g., Indomethacin).

  • Pletysmometer.

Procedure:

  • Animal Dosing: Administer the test compound or reference drug orally or intraperitoneally to the rats.

  • Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

B. Acetic Acid-Induced Writhing in Mice (Analgesic)

Objective: To assess the peripheral analgesic activity of this compound.

Materials:

  • Male Swiss albino mice (20-25 g).

  • 0.6% Acetic acid solution.

  • Test compound: this compound.

  • Reference drug (e.g., Aspirin).

Procedure:

  • Animal Dosing: Administer the test compound or reference drug orally or intraperitoneally to the mice.

  • Induction of Writhing: After a set time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (stretching of the abdomen and hind limbs) for each mouse over a 10-minute period.

  • Data Analysis: Calculate the percentage protection from writhing for the treated groups compared to the control group.

Anticancer Activity

The biphenyl scaffold is found in several compounds with reported anticancer activity. The potential mechanisms are diverse and may include the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.

Signaling Pathway

Anticancer_Microtubule_Disruption cluster_cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Compound This compound (Hypothesized) Compound->Tubulin_Dimers Inhibition of Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized disruption of microtubule dynamics by this compound.

Quantitative Data from Structurally Related Compounds
CompoundCell LineAssayValueReference
Hydroxylated Biphenyl Compound 11Malignant MelanomaClonal growth inhibitionIC₅₀ = 1.7 µM[1]
Hydroxylated Biphenyl Compound 12Malignant MelanomaClonal growth inhibitionIC₅₀ = 2.0 µM[1]
Experimental Protocols: In Vitro Anticancer Assays

These protocols are fundamental for evaluating the cytotoxic and mechanistic aspects of potential anticancer compounds.

A. MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Test compound: this compound.

  • Reference drug (e.g., Doxorubicin).

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

B. Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines.

  • Test compound: this compound.

  • Propidium Iodide (PI) staining solution.

  • RNase A.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with PI solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion and Future Directions

This compound is a compound with a chemical structure that suggests a range of potential biological activities. The hypotheses presented in this guide, based on robust data from structurally similar molecules, provide a strong foundation for initiating a comprehensive investigation into its mechanism of action.

Future research should focus on:

  • In vitro screening: Broad-based screening against a panel of receptors, transporters, and enzymes to identify primary targets.

  • In vivo validation: Confirmation of in vitro findings in relevant animal models of CNS disorders, inflammation, and cancer.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs to optimize potency and selectivity for identified targets.

The experimental protocols detailed herein offer a starting point for researchers to systematically unravel the pharmacological profile of this intriguing molecule.

References

Unraveling the Biological Potential of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 2, 2025 – While direct experimental data on the biological activity of the synthetic compound 1-([1,1'-Biphenyl]-4-yl)pentan-1-one remains limited in peer-reviewed literature, its structural features—a biphenyl core linked to a pentanone moiety—suggest a range of potential pharmacological activities. This technical guide offers an in-depth analysis of structurally related compounds to hypothesize the potential biological profile of this compound, providing a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a ketone derivative with the chemical formula C₁₇H₁₈O. While its specific biological targets and mechanisms of action are not yet elucidated, the presence of the biphenyl group is significant. Biphenyl derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. The pentanone chain can also influence the molecule's lipophilicity and interaction with biological targets.

One commercial source has indicated potential antimicrobial and anticancer properties for this compound, noting that the carbonyl group could form hydrogen bonds with biological macromolecules, while the biphenyl structure might engage with hydrophobic pockets in proteins. However, these claims lack substantiation from primary scientific literature. This guide, therefore, focuses on the established biological activities of closely related structural analogs to provide a predictive framework for the potential of this compound.

Analysis of Structurally Related Compounds

To infer the potential bioactivity of this compound, we will examine compounds with similar core structures for which quantitative data and experimental protocols are available.

Biphenyl Derivatives in Cancer Research

A number of biphenyl derivatives have been investigated for their anticancer properties. For instance, hydroxylated biphenyl derivatives bearing an α,β-unsaturated ketone have shown antiproliferative activity against human malignant melanoma cell lines. These compounds are thought to induce apoptosis and inhibit cell proliferation.

Biphenyl Ketones as Enzyme Inhibitors

The ketone moiety in conjunction with the biphenyl structure is a common feature in various enzyme inhibitors. For example, certain biphenyl derivatives act as inhibitors for enzymes like aggrecanase-1, which is implicated in osteoarthritis.

Antimicrobial Potential of Biphenyl Compounds

The biphenyl scaffold is also present in some compounds with antimicrobial activity. The lipophilic nature of the biphenyl group can facilitate the disruption of microbial cell membranes.

Hypothetical Biological Profile and Proposed Research Workflow

Based on the activities of its structural analogs, it is hypothesized that this compound may exhibit anticancer and antimicrobial properties. A logical first step in characterizing its biological activity would be to screen it against a panel of cancer cell lines and various microbial strains.

Below is a proposed initial experimental workflow for the biological evaluation of this compound.

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Further Studies Compound Compound Anticancer Screening Anticancer Screening Compound->Anticancer Screening Cancer Cell Lines Antimicrobial Screening Antimicrobial Screening Compound->Antimicrobial Screening Bacterial & Fungal Strains Active Hits Active Hits Anticancer Screening->Active Hits Antimicrobial Screening->Active Hits Mechanism of Action Mechanism of Action Active Hits->Mechanism of Action Dose-Response, Target Identification In Vivo Studies In Vivo Studies Mechanism of Action->In Vivo Studies Animal Models

Figure 1: Proposed workflow for the initial biological evaluation of this compound.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for the target compound, the following table summarizes the activity of a representative analog, a hydroxylated biphenyl derivative with an α,β-unsaturated ketone, against malignant melanoma cell lines.

CompoundCell LineIC₅₀ (µM)
Hydroxylated Biphenyl AnalogLCP1.8
LCM2.1
CN1.2
M142.8

Detailed Experimental Protocols for Analog Compounds

The following provides a general methodology for assessing the antiproliferative activity of biphenyl derivatives, adapted from studies on related compounds.

Cell Culture and Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human malignant melanoma cell lines (e.g., LCP, LCM, CN, M14) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Conclusion

In the absence of direct biological data for this compound, a comprehensive analysis of its structural analogs provides a strong foundation for hypothesizing its potential as an anticancer and antimicrobial agent. The biphenyl and pentanone moieties are key features that have been associated with a range of biological activities in other compounds. The proposed experimental workflow offers a clear path for the initial biological characterization of this compound. Further research is warranted to experimentally validate these hypotheses and to fully elucidate the pharmacological profile of this compound. This technical guide serves as a critical starting point for such investigations, providing the necessary context and methodological framework for future studies.

Potential Therapeutic Applications of Biphenyl Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl ketones represent a versatile class of organic compounds with a wide range of demonstrated pharmacological activities. Their unique structural motif, consisting of two phenyl rings linked together with a ketone functional group, provides a scaffold for the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the current research on the therapeutic applications of biphenyl ketones, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data, and analyses of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

The biphenyl moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] The addition of a ketone functional group introduces a key site for hydrogen bonding and other molecular interactions, enhancing the binding affinity and specificity of these compounds for various biological targets.[3] This has led to the exploration of biphenyl ketones as potential treatments for a variety of diseases, including cancer, inflammatory disorders, and osteoarthritis.[4][5][6]

Anticancer Applications

Biphenyl ketones have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines, particularly malignant melanoma.

Antiproliferative Activity against Malignant Melanoma

Hydroxylated biphenyl derivatives featuring an α,β-unsaturated ketone moiety have demonstrated significant antiproliferative activity against human malignant melanoma cell lines.[7] A study on a series of these compounds identified several derivatives with IC50 values in the low micromolar range.[7]

Table 1: Antiproliferative Activity of Hydroxylated Biphenyl Ketones against Melanoma Cell Lines [7][8]

CompoundCell LineIC50 (µM) at 24hIC50 (µM) at 72h
11 A3756.71.7 ± 0.5
SK-MEL-284.9-
LCP-2.9
T242.9-
12 A375-2.0 ± 0.7
SK-MEL-28--
LCP-3.8
T243.8-
D6 Melanoma & Neuroblastoma~2-

Note: IC50 values are presented as mean ± standard deviation where available. Some data points were not available in the cited literature.

Mechanism of Action in Cancer

The anticancer effects of biphenyl ketones in melanoma are attributed to their ability to induce cell cycle arrest and apoptosis.[4][9]

  • Cell Cycle Arrest: Treatment with these compounds leads to an accumulation of cells in the G2/M phase of the cell cycle.[4][9]

  • Apoptosis Induction: Biphenyl ketones trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[4][9]

The proposed mechanism of action involves the modulation of several key signaling pathways, including p53 signaling, PI3K/Akt, and NF-κB.[4]

Signaling_Pathway_Anticancer BiphenylKetone Biphenyl Ketone (e.g., Compounds 11, 12, D6) CellStress Cellular Stress BiphenylKetone->CellStress induces PI3K_Akt PI3K/Akt Pathway BiphenylKetone->PI3K_Akt inhibits NFkB NF-κB Pathway BiphenylKetone->NFkB inhibits GrowthSignals Growth Signals (c-kit) BiphenylKetone->GrowthSignals down-modulates CellCycleRegulators Cell Cycle Regulators (Cyclin B, cdc25, CDK4) BiphenylKetone->CellCycleRegulators down-regulates p53 p53 Signaling CellStress->p53 activates Apoptosis Apoptosis p53->Apoptosis promotes CellGrowthInhibition Cell Growth Inhibition G2M_Arrest G2/M Arrest CellCycleRegulators->G2M_Arrest leads to Apoptosis->CellGrowthInhibition contributes to G2M_Arrest->CellGrowthInhibition contributes to

Figure 1: Proposed signaling pathways modulated by biphenyl ketones in cancer cells.

Anti-inflammatory and Bone Loss Applications

Biphenyl ketones have demonstrated potent anti-inflammatory properties and the ability to prevent bone loss, primarily through the inhibition of the NF-κB signaling pathway.

Inhibition of NF-κB Activation

Certain biphenyl ketone derivatives have been identified as novel inhibitors of NF-κB activation.[5] The NF-κB pathway is a critical regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.[10] Inhibition of this pathway by biphenyl ketones leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1.[11]

Table 2: Activity of Biphenyl Ketones as NF-κB Inhibitors [5]

CompoundTargetIC50 (µM)
ABD345NF-κB activationPotent inhibitor
4c Osteoclasts0.8

Note: Specific IC50 value for ABD345 was not provided in the cited abstract.

Mechanism of NF-κB Inhibition

Biphenyl ketones are thought to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[12] This prevents the translocation of the active p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[13] Some compounds may also directly interact with components of the IκB kinase (IKK) complex or the p65 subunit.[4][14]

NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkBa_p65_p50 IκBα-p65-p50 (inactive) IKK_complex->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (active) IkBa_p65_p50->p65_p50 releases Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc translocates to Nucleus Nucleus DNA DNA p65_p50_nuc->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces transcription BiphenylKetone Biphenyl Ketone BiphenylKetone->IKK_complex inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by biphenyl ketones.

Enzyme Inhibition

Biphenyl ketones have been investigated as inhibitors of several key enzymes implicated in disease pathogenesis.

Aggrecanase Inhibition

A series of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides have been identified as potent inhibitors of aggrecanase-1 (ADAMTS-4), an enzyme involved in the degradation of cartilage in osteoarthritis.[6] Structure-activity relationship (SAR) studies have shown that substitution at the R1 position of the biphenyl ring plays a major role in inhibitory activity.[15]

Kinesin Spindle Protein (KSP) Inhibition

Biphenyl compounds are being explored as inhibitors of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar spindle during mitosis.[16] Inhibition of KSP leads to mitotic arrest and cell death, making it an attractive target for cancer therapy.[16] SAR studies have revealed that replacement of a urea group with a thiourea can increase antiproliferative activity.[16]

p38 MAP Kinase Inhibition

Biphenyl amides represent a novel series of inhibitors targeting p38 MAP kinase, a key enzyme in the inflammatory response pathway that regulates the production of TNF-α and IL-1.[3][17] Optimization of this series has led to compounds with oral activity in in vivo models of inflammatory disease.[17]

Table 3: Biphenyl Ketones as Enzyme Inhibitors

Compound ClassTarget EnzymePotency/ActivityReference
((4-keto)-phenoxy)methyl biphenyl-4-sulfonamidesAggrecanase-1Potent inhibitors[6]
Biphenyl derivatives with thiourea groupKinesin Spindle Protein (KSP)Increased antiproliferative activity[16]
Biphenyl amidesp38 MAP KinaseOrally active in vivo[17]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research.

Synthesis of Biphenyl Ketones

A general workflow for the synthesis and screening of biphenyl ketones is outlined below.

Experimental_Workflow_Synthesis Start Starting Materials (e.g., biphenyl, acid chloride) Synthesis Synthesis (e.g., Friedel-Crafts Acylation, Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification CompoundLibrary Biphenyl Ketone Compound Library Purification->CompoundLibrary InVitroScreening In Vitro Screening (e.g., MTT, Enzyme Assays) CompoundLibrary->InVitroScreening HitIdentification Hit Identification & Lead Optimization (SAR) InVitroScreening->HitIdentification HitIdentification->Synthesis Iterative Optimization InVivoTesting In Vivo Testing (Animal Models) HitIdentification->InVivoTesting Preclinical Preclinical Development InVivoTesting->Preclinical

Figure 3: General experimental workflow for the discovery and development of biphenyl ketone-based therapeutics.

A common method for synthesizing biphenyl ketones is the Friedel-Crafts acylation , where biphenyl is reacted with an appropriate acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.[16] Another versatile method is the Suzuki-Miyaura cross-coupling reaction , which allows for the efficient formation of the biphenyl core.[16]

Cell Viability and Proliferation (MTT) Assay[11]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl ketone compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis (Flow Cytometry)[9]
  • Cell Treatment and Harvesting: Treat cells with the biphenyl ketone compounds, then harvest and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide or DAPI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting[18][19]
  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, PARP, p-IκBα).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

Biphenyl ketones represent a highly promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer and inflammatory diseases, coupled with their amenability to chemical modification for optimizing potency and selectivity, makes them an attractive area for further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Further studies focusing on detailed structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy in relevant disease models are warranted to translate the promise of biphenyl ketones into clinical reality.

References

Technical Guide: Safety and Handling of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 1-([1,1'-Biphenyl]-4-yl)pentan-1-one (CAS No. 42916-73-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, data from the closely related and structurally similar compound, biphenyl (CAS No. 92-52-4), has been used to infer potential hazards and handling precautions. All users should exercise caution and handle this chemical with the understanding that its toxicological properties have not been fully investigated.

Chemical Identification

PropertyValue
Chemical Name This compound
Synonyms 4-Pentanoylbiphenyl, 4-Valerylbiphenyl, p-Valeroylbiphenyl
CAS Number 42916-73-4[1]
Molecular Formula C17H18O[1]
Molecular Weight 238.32 g/mol [2]
Chemical Structure (A diagram of the chemical structure would be placed here)

Hazard Identification and Classification

Based on the GHS classifications of the structurally related compound biphenyl, this compound should be handled as a hazardous substance.

GHS Hazard Pictograms:

Exclamation MarkEnvironment

Signal Word: Warning

GHS Hazard Statements (inferred from biphenyl):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

GHS Precautionary Statements (inferred from biphenyl):

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P273 Avoid release to the environment.[3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P312 Call a POISON CENTER or doctor/physician if you feel unwell.
P391 Collect spillage.[3]
P501 Dispose of contents/container to an approved waste disposal plant.[3]

Physical and Chemical Properties

Limited experimental data is available for this compound. The following table includes data for the related compound biphenyl for reference.

PropertyThis compoundBiphenyl (for reference)
Appearance Not specifiedWhite crystals or flakes[4]
Odor Not specifiedCharacteristic odor[4]
Melting Point Not specified68 - 72 °C[5]
Boiling Point Not specified255 °C[5]
Flash Point Not specified113 °C[5]
Solubility Not specifiedInsoluble in water[4]

Toxicological Information

Specific quantitative toxicological data such as LD50 and LC50 values for this compound are not available in the searched literature. However, based on the hazard statements for biphenyl, the compound is expected to cause skin, eye, and respiratory irritation.

Acute exposure to the related compound biphenyl in workers has been observed to cause irritation to the eyes and skin, as well as toxic effects on the liver, kidneys, and nervous system.[6]

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling hazardous chemicals and information derived from the SDS of biphenyl.

Personal Protective Equipment (PPE)

A mandatory PPE workflow should be followed when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Gloves Nitrile or Neoprene Gloves Goggles Chemical Safety Goggles Gloves->Goggles Wear Coat Lab Coat Goggles->Coat Wear Respirator Respirator (if dust is generated) Coat->Respirator Assess Need End Handling Complete Respirator->End Start Before Handling Start->Gloves Wear

Figure 1: Personal Protective Equipment Workflow.
Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.[5]

Handling Procedures
  • Preparation:

    • Consult the Safety Data Sheet (or this guide in its absence) before starting work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare all necessary equipment and reagents in the fume hood.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use a spatula for transfers.

    • Clean any spills immediately according to the accidental release measures.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent.

    • Avoid heating volatile solvents outside of a closed system or a reflux apparatus within a fume hood.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store away from heat and sources of ignition.[7]

First-Aid and Accidental Release Measures

First-Aid Measures
ExposureAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Accidental Release Measures

The logical flow for responding to a chemical spill is outlined below.

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain the Spill (use absorbent material) PPE->Contain Collect Collect Spilled Material (avoid creating dust) Contain->Collect Dispose Dispose of Waste in a Sealed Container Collect->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Figure 2: Chemical Spill Response Workflow.

Biological Activity and Potential Mechanism of Action

Research indicates that this compound may possess antimicrobial and anticancer properties. The proposed mechanism of action involves non-covalent interactions with biological macromolecules.

The diagram below illustrates the hypothetical interaction of this compound with a protein target.

Mechanism_of_Action cluster_interaction Molecular Interaction cluster_moieties Key Functional Groups cluster_effects Biological Effects Compound This compound Biphenyl Biphenyl Moiety Compound->Biphenyl Carbonyl Carbonyl Group Compound->Carbonyl Protein Protein Target (e.g., Enzyme, Receptor) Conformational_Change Conformational Change Protein->Conformational_Change Biphenyl->Protein Hydrophobic Interaction Carbonyl->Protein Hydrogen Bonding Activity_Modulation Modulation of Protein Activity Conformational_Change->Activity_Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Activity_Modulation->Cellular_Response

Figure 3: Hypothetical Mechanism of Action.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.[5] Contaminated packaging should be disposed of as unused product.

References

Technical Guide: 1-([1,1'-Biphenyl]-4-yl)pentan-1-one (CAS: 42916-73-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace the official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS before handling this chemical.

Chemical Identification and Physical Properties

1-([1,1'-Biphenyl]-4-yl)pentan-1-one, also known as 4-Valerylbiphenyl, is an organic compound with the chemical formula C17H18O.[1][2][3] It belongs to the ketone family and is characterized by a pentanone group attached to a biphenyl structure.[1]

PropertyValueSource
Molecular Formula C17H18O[1][2][3]
Molecular Weight 238.32 g/mol [2]
CAS Number 42916-73-4[1][2][3]
Appearance Off-white solid[4]
Melting Point 68 - 72 °C (154.4 - 161.6 °F)[4]
Boiling Point 255 °C (491 °F)[4]
Solubility Insoluble in water[4]
Vapor Pressure 9.46 mmHg @ 115 °C[4]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[5][6]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[5][6]
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation.[5][6]
Hazardous to the aquatic environment, short-term (acute)1H400: Very toxic to aquatic life.[5]
Hazardous to the aquatic environment, long-term (chronic)1H410: Very toxic to aquatic life with long lasting effects.[5][6]

GHS Pictograms:

  • alt text

  • alt text

Signal Word: Warning[6]

Toxicological Information

Limited toxicological data is available for this compound. The primary hazards are related to irritation and environmental toxicity. For the related compound, biphenyl, an oral LD50 in rats is reported as 2400 mg/kg.[5][7]

EndpointResultSpeciesSource
Acute Oral Toxicity (for biphenyl)LD50: 2400 mg/kgRat[5][7]
Skin IrritationCauses skin irritationNot specified[5][6]
Eye IrritationCauses serious eye irritationNot specified[5][6]
Respiratory IrritationMay cause respiratory irritationNot specified[5][6]

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies of this compound are not publicly available in the reviewed literature. The provided data is based on summary information from safety data sheets.

Handling, Storage, and First Aid

A logical workflow for handling this chemical is outlined below.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill_exposure Spill or Exposure Read_SDS Read SDS and Understand Hazards Don_PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Read_SDS->Don_PPE Proceed if understood Work_in_Ventilated_Area Work in a well-ventilated area or fume hood Don_PPE->Work_in_Ventilated_Area Ready for handling Avoid_Contact Avoid contact with skin, eyes, and clothing Work_in_Ventilated_Area->Avoid_Contact Avoid_Dust Avoid breathing dust Avoid_Contact->Avoid_Dust Exposure_Event Exposure Event Avoid_Contact->Exposure_Event If contact occurs Store_Securely Store in a tightly closed container Avoid_Dust->Store_Securely After use Store_Cool_Dry Store in a cool, dry, well-ventilated place Store_Securely->Store_Cool_Dry Store_Locked_Up Store locked up Store_Cool_Dry->Store_Locked_Up First_Aid Administer First Aid Exposure_Event->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: General workflow for safe handling of this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]

  • Skin Protection: Wear protective gloves and a lab coat. The selection of suitable gloves depends on the material and manufacturer.[5]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[8]

First Aid Measures:

Exposure RouteProcedure
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation persists, call a physician.[4][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[5][6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][6]

Fire and Explosion Hazard

  • Flammability: Combustible. Vapors are heavier than air and may spread along floors.[6]

  • Explosion Hazard: Forms explosive mixtures with air on intense heating. Finely distributed dust may have explosion potential.[6]

  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[9]

  • Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2).[8]

Ecological Information

This substance is very toxic to aquatic life with long-lasting effects.[5][6] Avoid release to the environment.[6]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[8]

  • Conditions to Avoid: Avoid dust formation and intense heating.[6][8]

  • Incompatible Materials: Strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors.[9]

  • Hazardous Reactions: No dangerous reactions are known under normal processing.[7][8]

Synthesis and Potential Biological Activity

While detailed biological activity for this specific compound is not extensively documented, its synthesis is noted via Friedel-Crafts acylation of biphenyl with pentanoyl chloride.[1] Research on similar biphenyl compounds suggests potential for antimicrobial and anticancer properties, with the biphenyl structure possibly interacting with hydrophobic pockets in proteins and the carbonyl group forming hydrogen bonds.[1] However, these are general characteristics of the chemical class and not specific, verified activities of this compound.

The following diagram illustrates a generalized concept of a chemical's interaction with a biological target, as suggested for this class of compounds.

cluster_interaction Conceptual Biological Interaction cluster_moieties Key Moieties Compound This compound Target Biological Macromolecule (e.g., Protein) Compound->Target Binding Biological_Response Biological Response Target->Biological_Response Modulates Function Biphenyl Biphenyl Moiety Biphenyl->Target Hydrophobic Interaction Carbonyl Carbonyl Group Carbonyl->Target Hydrogen Bonding

Caption: Conceptual mechanism of action for biphenyl ketones.

References

Technical Guide: Spectral Analysis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectral analysis of the compound 1-([1,1'-Biphenyl]-4-yl)pentan-1-one, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, alongside expected infrared (IR) absorption bands. The methodologies for these predictions are based on established spectroscopic principles and data from analogous compounds. This guide also outlines standard experimental protocols for the acquisition of such spectral data. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a ketone derivative of biphenyl. The biphenyl moiety is a common scaffold in pharmacologically active compounds and functional organic materials. The pentanoyl chain introduces lipophilicity and can influence the molecule's physical and biological properties. Accurate spectral characterization is crucial for confirming the identity and purity of this compound in any application. This guide provides a predictive overview of its key spectral features.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from computational models and comparison with structurally similar compounds, such as 1-([1,1'-biphenyl]-4-yl)ethanone.

Predicted ¹H NMR Spectral Data
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.05d2HAromatic (ortho to C=O)
~7.70d2HAromatic (ortho to phenyl)
~7.65d2HAromatic (meta to C=O)
~7.48t2HAromatic (meta to phenyl)
~7.40t1HAromatic (para to phenyl)
~3.00t2H-CH₂- (alpha to C=O)
~1.75sextet2H-CH₂- (beta to C=O)
~1.40sextet2H-CH₂- (gamma to C=O)
~0.95t3H-CH₃ (terminal)
Predicted ¹³C NMR Spectral Data
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~200.0C=O (Ketone)
~145.5Aromatic (quaternary, C-phenyl)
~140.0Aromatic (quaternary, C-phenyl)
~135.5Aromatic (quaternary, C-C=O)
~129.0Aromatic (CH)
~128.8Aromatic (CH)
~128.2Aromatic (CH)
~127.3Aromatic (CH)
~38.5-CH₂- (alpha to C=O)
~26.5-CH₂- (beta to C=O)
~22.5-CH₂- (gamma to C=O)
~14.0-CH₃ (terminal)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (Aromatic)
~2960-2850MediumC-H stretch (Aliphatic)
~1685StrongC=O stretch (Aryl Ketone)
~1600, ~1485, ~1450Medium-WeakC=C stretch (Aromatic ring)
~840StrongC-H bend (para-disubstituted)
Predicted Mass Spectrometry (MS) Data
  • Ionization Mode: Electron Ionization (EI)

  • Molecular Formula: C₁₇H₁₈O[1]

  • Molecular Weight: 238.33 g/mol [1]

m/zPredicted Fragment Ion
238[M]⁺ (Molecular Ion)
181[M - C₄H₉]⁺ (Loss of butyl radical)
152[C₁₂H₈]⁺ (Biphenyl radical cation)
77[C₆H₅]⁺ (Phenyl cation)
57[C₄H₉]⁺ (Butyl cation)

Experimental Protocols

The following are general protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Acquire data over a mass-to-charge (m/z) range of 50-500.

    • The standard electron energy for EI is 70 eV.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Functional Groups & Connectivity NMR->NMR_Data IR_Data Key Functional Groups (C=O, Aromatic C-H) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural confirmation of this compound.

Conclusion

While experimental spectra for this compound are not widely published, this technical guide provides a robust, predicted spectral dataset and standard operating procedures for its empirical determination. The predicted data offers a reliable benchmark for researchers working with this compound, aiding in its synthesis, purification, and characterization. The synergistic use of NMR, IR, and MS, as outlined, provides a comprehensive approach to unambiguously confirm the structure of this compound.

References

An In-depth Technical Guide to the Solubility of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the compound's chemical structure and provides detailed experimental protocols for researchers to determine precise solubility values.

Core Compound Properties

PropertyValue
Chemical Name This compound
CAS Number 42916-73-4[1][2][3][4][5]
Molecular Formula C17H18O[1][2][3][4][5]
Molecular Weight 238.32 g/mol [1][2][5]
Melting Point 76-78 °C[2]
Boiling Point (Predicted) 368.7 ± 11.0 °C[2]
Density (Predicted) 1.010 ± 0.06 g/cm³[2]

Predicted Solubility Profile

Based on general principles of "like dissolves like" and the known solubility of aromatic ketones, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. Aromatic ketones are generally soluble in many organic solvents but exhibit low solubility in water.[6][7] The biphenyl group contributes to the nonpolar character of the molecule, while the ketone group provides some polarity.

SolventPredicted SolubilityRationale
Water Low / InsolubleThe large, nonpolar biphenyl and pentyl groups dominate the molecule's character, making it hydrophobic.[6][7]
Methanol SolubleThe polarity of methanol can interact with the ketone group, and it can solvate the hydrocarbon portions to some extent.
Ethanol SolubleSimilar to methanol, ethanol is a polar protic solvent capable of dissolving aromatic ketones.
Acetone SolubleAs a polar aprotic solvent, acetone is generally a good solvent for ketones.
Dichloromethane (DCM) SolubleA common, relatively nonpolar organic solvent that should readily dissolve the compound.
Chloroform SolubleSimilar to dichloromethane, chloroform is an effective solvent for many organic compounds.
Toluene SolubleThe aromatic nature of toluene makes it a suitable solvent for the biphenyl moiety.
Hexane Sparingly Soluble to SolubleWhile nonpolar, hexane may be a good solvent due to the significant hydrocarbon character of the target molecule.
Diethyl Ether SolubleA common, relatively nonpolar solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
N,N-Dimethylformamide (DMF) SolubleA polar aprotic solvent that is a good solvent for many organic compounds.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols can be employed.

Saturated Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vials in a temperature-controlled orbital shaker or on a stir plate.

  • Agitate the samples at a constant temperature until equilibrium is reached. This may take 24-72 hours. A preliminary kinetics study can determine the optimal equilibration time.

  • After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Centrifuge the samples to further separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculate the solubility in units such as mg/mL or mol/L.

Gravimetric Method

This method is simpler but may be less precise than the shake-flask method coupled with chromatography.

Materials:

  • This compound

  • Selected solvent(s)

  • Sealed vials

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Evaporating dish or watch glass

  • Vacuum oven or desiccator

Procedure:

  • Prepare a saturated solution as described in steps 1-5 of the Shake-Flask Method.

  • Accurately weigh an empty, clean, and dry evaporating dish.

  • Carefully transfer a known volume of the clear supernatant to the pre-weighed evaporating dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the compound to decompose.

  • Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.

  • Weigh the evaporating dish containing the dried solute.

  • The difference in weight between the dish with the solute and the empty dish is the mass of the dissolved compound.

  • Calculate the solubility based on the mass of the solute and the volume of the supernatant used.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Solubility_Workflow start Start: Obtain This compound select_solvents Select a Range of Solvents (Polar, Nonpolar, Protic, Aprotic) start->select_solvents qual_screen Qualitative Solubility Screening (Small Scale) select_solvents->qual_screen is_soluble Soluble? qual_screen->is_soluble quant_method Select Quantitative Method (e.g., Shake-Flask with HPLC) is_soluble->quant_method Yes insoluble Report as 'Insoluble' or 'Sparingly Soluble' is_soluble->insoluble No run_exp Perform Experiment at Controlled Temperature quant_method->run_exp analyze Analyze Supernatant (HPLC, UV-Vis, or Gravimetric) run_exp->analyze calc_sol Calculate Solubility (mg/mL, mol/L) analyze->calc_sol report Report Quantitative Solubility Data calc_sol->report end End report->end insoluble->end

Caption: Logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine precise quantitative data. The provided workflow offers a systematic approach to solubility assessment in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-([1,1'-biphenyl]-4-yl)pentan-1-one, a valuable ketone intermediate in the development of various organic molecules. The primary method described is the Friedel-Crafts acylation of biphenyl with valeryl chloride in the presence of a Lewis acid catalyst. This protocol offers a high-yield, efficient, and scalable approach for producing the target compound.

Introduction

This compound, also known as 4-pentanoylbiphenyl, is a chemical intermediate of significant interest in medicinal chemistry and materials science. Its biphenyl core and ketone functionality allow for diverse derivatization, making it a key building block for the synthesis of more complex molecules. The Friedel-Crafts acylation is a classic and effective method for the preparation of aryl ketones.[1][2] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, mediated by a Lewis acid catalyst.[2][3] In the synthesis of this compound, biphenyl is acylated with valeryl chloride using aluminum chloride (AlCl₃) as the catalyst.[4][5] This method is favored for its directness and generally high conversion rates.

Synthesis Workflow

The synthesis of this compound is typically achieved through a one-pot Friedel-Crafts acylation reaction. The general workflow involves the reaction of biphenyl with valeryl chloride in the presence of aluminum chloride, followed by an aqueous workup to isolate the product.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Biphenyl Biphenyl Solvent Dichloromethane (Solvent) Biphenyl->Solvent ValerylChloride Valeryl Chloride Temperature 0°C to Room Temperature ValerylChloride->Temperature Slow Addition AlCl3 Aluminum Chloride (Catalyst) AlCl3->Solvent Solvent->Temperature Time 3 hours Temperature->Time Quenching Water Quenching Time->Quenching Extraction Separation of Layers Quenching->Extraction Washing Washing with Water Extraction->Washing Concentration Solvent Evaporation Washing->Concentration Product This compound Concentration->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on a reported high-yield synthesis of this compound.[5]

Materials:

  • Biphenyl (77.1 g, 0.5 mol)

  • Valeryl chloride (72.35 g, 0.6 mol)

  • Aluminum chloride (anhydrous, 3.33 g, 0.025 mol)

  • Dichloromethane (300 mL)

  • Deionized water

  • 500 mL three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add dichloromethane (300 mL), biphenyl (77.1 g, 0.5 mol), and anhydrous aluminum trichloride (3.33 g, 0.025 mol).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition of Acylating Agent: Slowly and uniformly add valeryl chloride (72.35 g, 0.6 mol) to the stirred mixture from the dropping funnel. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Quenching: Cool the reaction mixture to below 10°C with an ice bath. Carefully quench the reaction by the dropwise addition of water.

  • Workup: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction and Washing: Separate the aqueous layer. Wash the organic layer twice with 50 mL of water.

  • Isolation: Concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Analysis: The purity of the resulting 4-pentanoyl biphenyl can be determined by gas chromatography.

Data Presentation

The following table summarizes the quantitative data obtained from the experimental protocol.

ParameterValueReference
Reactants
Biphenyl77.1 g (0.5 mol)[5]
Valeryl Chloride72.35 g (0.6 mol)[5]
Aluminum Chloride3.33 g (0.025 mol)[5]
Solvent
Dichloromethane300 mL[5]
Reaction Conditions
Temperature0°C to Room Temperature[5]
Reaction Time3 hours[5]
Product
This compound
Yield94%[5]
Purity (by GC)98%[5]
Physical Properties
Molecular FormulaC₁₇H₁₈O[5]
Molecular Weight238.32 g/mol [5]
Melting Point76-78 °C[6]
Boiling Point368.7±11.0 °C (Predicted)[6]

Signaling Pathway Diagram (Reaction Mechanism)

The synthesis proceeds via a Friedel-Crafts acylation mechanism. The Lewis acid, AlCl₃, activates the valeryl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich biphenyl ring, leading to the formation of the ketone product.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation ValerylChloride Valeryl Chloride AcyliumIon Acylium Ion + [AlCl4]- ValerylChloride->AcyliumIon + AlCl3 AlCl3 AlCl3 AcyliumIon2 Acylium Ion Biphenyl Biphenyl Intermediate Sigma Complex (Resonance Stabilized) Biphenyl->Intermediate + Acylium Ion Product This compound Intermediate->Product - H+ AcyliumIon2->Intermediate HCl HCl AlCl3_regen AlCl3 (regenerated)

Caption: Friedel-Crafts acylation mechanism for the synthesis.

Conclusion

The provided protocol for the synthesis of this compound via Friedel-Crafts acylation is a robust and high-yielding method suitable for laboratory and potential scale-up applications. The use of readily available starting materials and straightforward reaction conditions makes this an attractive route for obtaining this valuable chemical intermediate. Researchers can utilize this protocol as a reliable starting point for their synthetic endeavors in drug discovery and materials science.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of Biphenyl with Pentanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are versatile intermediates for the production of a wide array of more complex molecules. The acylation of biphenyl, in particular, leads to the formation of acylbiphenyls, which are key structural motifs in various biologically active compounds and functional materials.

This document provides detailed application notes and a comprehensive protocol for the Friedel-Crafts acylation of biphenyl with pentanoyl chloride, a reaction that yields valuable pentanoylbiphenyl isomers. The primary product of this electrophilic aromatic substitution is typically the 4-substituted isomer, 1,1'-biphenyl-4-yl-pentan-1-one, a precursor for various derivatives with applications in medicinal chemistry and materials science.

Reaction Principle and Regioselectivity

The Friedel-Crafts acylation of biphenyl with pentanoyl chloride proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed to activate the pentanoyl chloride, leading to the formation of a highly electrophilic acylium ion.[1][2] This acylium ion is then attacked by the electron-rich biphenyl ring.

The regioselectivity of the acylation is governed by both steric and electronic factors. The phenyl group of biphenyl is an ortho, para-directing activator. However, due to the steric hindrance at the ortho positions (2- and 2'-), the acylation predominantly occurs at the para-position (4-position) of one of the phenyl rings.[3] This leads to the formation of 4-pentanoylbiphenyl as the major product. Minor amounts of the ortho-isomer (2-pentanoylbiphenyl) may also be formed.

Applications

Acylbiphenyls, such as the products derived from this reaction, are significant building blocks in several areas:

  • Drug Development: The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Acylbiphenyls can be further modified to synthesize compounds with a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties.[4]

  • Liquid Crystals: Biphenyl derivatives are fundamental components in the design of liquid crystalline materials used in display technologies. The introduction of an acyl chain can influence the mesomorphic properties of these materials.

  • Organic Electronics: Functionalized biphenyls are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Experimental Protocol: Synthesis of 4-Pentanoylbiphenyl

This protocol is a representative procedure for the Friedel-Crafts acylation of biphenyl with pentanoyl chloride. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Biphenyl99%e.g., Sigma-Aldrich
Pentanoyl chloride98%e.g., Sigma-Aldrich
Anhydrous Aluminum Chloride (AlCl₃)≥99.99%e.g., Sigma-Aldrich
Carbon Disulfide (CS₂)Anhydrous, ≥99.9%e.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Hydrochloric Acid (HCl)37% (concentrated)e.g., Fisher Scientific
Magnesium Sulfate (MgSO₄)Anhydrouse.g., VWR Chemicals
Diethyl etherACS Gradee.g., Fisher Scientific
HexaneACS Gradee.g., Fisher Scientific

4.2. Equipment

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

4.3. Reaction Procedure

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Place a drying tube at the top of the condenser.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (e.g., 1.2 equivalents) in anhydrous carbon disulfide (CS₂). Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Biphenyl: Dissolve biphenyl (1.0 equivalent) in a minimal amount of anhydrous CS₂ and add it to the cooled AlCl₃ suspension with stirring.

  • Addition of Pentanoyl Chloride: Add pentanoyl chloride (1.1 equivalents) dropwise to the stirred suspension over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for another 2-4 hours or until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as hydrogen chloride gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 4-pentanoylbiphenyl.

Data Presentation

The following tables summarize typical quantitative data for the Friedel-Crafts acylation of biphenyl. Note that specific yields and isomer ratios can vary depending on the exact reaction conditions.

Table 1: Reaction Parameters and Yields

Acyl ChlorideCatalyst (equiv.)SolventTemperature (°C)Time (h)Major Product Yield (%)Reference
Pentanoyl chlorideAlCl₃ (1.2)CS₂0 - RT3 - 5~70-85 (expected)[5]
Propionyl chlorideAlCl₃ (catalytic)DCMReflux4Not specified[5]
Acetyl chlorideAlCl₃ (1.1)-22 - Reflux0.6Not specified[2]

Table 2: Regioselectivity of Acylation

Acylating AgentMajor IsomerMinor Isomer(s)Typical Ratio (para:ortho)
Pentanoyl chloride4-Pentanoylbiphenyl2-Pentanoylbiphenyl> 95:5 (expected)
Acetyl chloride4-Acetylbiphenyl2-AcetylbiphenylHigh para-selectivity

Visualizations

Diagram 1: Reaction Mechanism

Friedel_Crafts_Acylation_Mechanism cluster_0 PentanoylChloride Pentanoyl Chloride AcyliumIon Acylium Ion (Electrophile) PentanoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ SigmaComplex σ-Complex (Intermediate) Biphenyl Biphenyl Biphenyl->SigmaComplex + Acylium Ion Product 4-Pentanoylbiphenyl SigmaComplex->Product - H⁺ AlCl4_minus [AlCl₄]⁻ AlCl4_minus->AlCl3 + H⁺ HCl HCl

Caption: Mechanism of the Friedel-Crafts acylation of biphenyl.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Reagents Add Anhydrous AlCl₃ and Biphenyl in CS₂ Setup->Reagents Addition Dropwise Addition of Pentanoyl Chloride (0-5 °C) Reagents->Addition Reaction Stir at Room Temperature Addition->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction Extract with DCM/Ether Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End Obtain 4-Pentanoylbiphenyl Purify->End

Caption: Workflow for the synthesis of 4-pentanoylbiphenyl.

References

Application Notes: The Use of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-([1,1'-Biphenyl]-4-yl)pentan-1-one, also known as 4-valerylbiphenyl, is an aromatic ketone that serves as a valuable and versatile starting material in medicinal chemistry. Its structure, featuring a biphenyl moiety connected to a pentanoyl chain, offers a unique combination of lipophilicity, aromaticity, and a reactive carbonyl group. These features make it an ideal scaffold for the synthesis of a diverse range of bioactive molecules. The biphenyl group is a well-established pharmacophore found in numerous approved drugs, where it often engages in hydrophobic interactions with biological targets. The pentanoyl chain provides a flexible linker and the ketone functionality serves as a handle for a variety of chemical transformations. This document provides an overview of the applications of this compound in drug discovery, complete with detailed experimental protocols for its synthesis and derivatization into molecules with therapeutic potential.

Synthesis of the Building Block

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of biphenyl.

Protocol 1: Synthesis of this compound

Materials:

  • Biphenyl

  • Valeroyl chloride (Pentanoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add biphenyl (1.0 eq.).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add valeroyl chloride (1.1 eq.) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Applications in the Synthesis of Bioactive Molecules

The ketone functionality of this compound is a key reactive site that allows for its elaboration into more complex molecules with diverse biological activities. Below are examples of its application as a building block.

Synthesis of Biphenyl Chalcones with Antimicrobial and Anticancer Potential

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be used as the ketone precursor in a Claisen-Schmidt condensation to synthesize novel biphenyl chalcones.

Protocol 2: Synthesis of (E)-1-([1,1'-biphenyl]-4-yl)-3-(aryl)prop-2-en-1-one Derivatives

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of NaOH or KOH (2.0 eq.) in ethanol to the reaction mixture with constant stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • If no precipitate forms, acidify the mixture with dilute HCl to precipitate the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Quantitative Data for Biphenyl Chalcone Derivatives

The following table summarizes the antimicrobial activity of some biphenyl chalcone derivatives. The data is indicative of the potential of this class of compounds.

Compound IDDerivative StructureOrganismMIC (µg/mL)
BC-1 (2E)-1-(biphenyl-4-yl)-3-(4-fluorophenyl)prop-2-en-1-oneStaphylococcus aureus12.5
BC-2 (2E)-1-(biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-en-1-oneEscherichia coli25
BC-3 (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneCandida albicans12.5

Note: Data is compiled from representative studies on biphenyl chalcones and may not be from direct derivatives of this compound but illustrates the potential of the scaffold.

Synthesis of α-Amino Ketones as Potential Antipsychotic Agents

The α-carbon of the ketone in this compound can be functionalized to introduce nitrogen-containing moieties, a common strategy in the development of CNS-active agents. A two-step sequence of α-bromination followed by nucleophilic substitution with a suitable amine, such as a substituted piperazine, can yield novel compounds with potential antipsychotic activity.

Protocol 3: Synthesis of 1-([1,1'-Biphenyl]-4-yl)-2-(4-arylpiperazin-1-yl)pentan-1-one Derivatives

Step A: α-Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or Acetic Acid

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq.) in CCl₄ or acetic acid in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-bromo ketone, which can be used in the next step without further purification.

Step B: Nucleophilic Substitution

Materials:

  • Crude 1-([1,1'-Biphenyl]-4-yl)-2-bromopentan-1-one

  • Substituted piperazine (e.g., 1-(2-methoxyphenyl)piperazine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude α-bromo ketone (1.0 eq.) in acetonitrile or DMF.

  • Add the substituted piperazine (1.2 eq.) and potassium carbonate or triethylamine (2.0 eq.).

  • Stir the mixture at room temperature or heat to 50-60 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired α-amino ketone.

Quantitative Data for Related Antipsychotic Agents

The table below shows data for structurally related 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, demonstrating their potential as dopamine D2 and serotonin 5-HT2A receptor antagonists.[1]

Compound IDR-group on PiperazineDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)
AP-1 2-Methoxyphenyl25.315.8
AP-2 2,3-Dichlorophenyl18.912.5
AP-3 4-Fluorophenyl45.130.2

Note: This data is for ethanone derivatives, but provides a strong rationale for synthesizing the corresponding pentanone analogs.[1]

Visualizations

experimental_workflow cluster_chalcones Antimicrobial/Anticancer Agents cluster_cns Potential CNS Agents start This compound (Building Block) reaction1 Claisen-Schmidt Condensation start->reaction1 Aromatic Aldehyde reaction2a α-Bromination start->reaction2a NBS chalcone Biphenyl Chalcones reaction1->chalcone alpha_bromo α-Bromo Ketone reaction2b Nucleophilic Substitution alpha_bromo->reaction2b Substituted Piperazine alpha_amino α-Amino Ketones (Piperazine Derivatives) reaction2a->alpha_bromo reaction2b->alpha_amino

Caption: Synthetic pathways from this compound.

raas_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE at1_receptor AT1 Receptor angiotensin_ii->at1_receptor vasoconstriction Vasoconstriction, Aldosterone Release at1_receptor->vasoconstriction Activation renin Renin ace ACE arb Biphenyl-pentanoyl Derivatives (ARBs) arb->at1_receptor Inhibition

Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway.

sar_logic cluster_modifications Chemical Modifications cluster_activities Resulting Biological Activities Core This compound Core Mod1 Condensation at Carbonyl Group Core->Mod1 Mod2 Substitution at α-Carbon Core->Mod2 Mod3 Reduction of Carbonyl Group Core->Mod3 Act1 Antimicrobial/ Anticancer (Chalcones) Mod1->Act1 Act2 CNS Activity (α-Amino Ketones) Mod2->Act2 Act3 Cardiovascular Activity (e.g., AT1 Antagonists) Mod3->Act3

Caption: Structure-Activity Relationship (SAR) logic for derivatization.

This compound is a readily accessible and highly versatile building block for drug discovery. Its strategic importance lies in the combination of a privileged biphenyl scaffold and a reactive ketone handle, which allows for the straightforward synthesis of diverse compound libraries. The examples provided herein for the synthesis of chalcones and α-amino ketones demonstrate its utility in accessing molecules with potential applications in infectious diseases, oncology, and neurology. Researchers and drug development professionals can leverage this building block to accelerate the discovery of novel therapeutics.

References

Application Notes and Protocols: 1-([1,1'-Biphenyl]-4-yl)pentan-1-one as a Precursor for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 1-([1,1'-biphenyl]-4-yl)pentan-1-one as a versatile precursor in polymer synthesis. The unique structure of this compound, featuring a reactive ketone group and a modifiable biphenyl moiety, allows for its application in both chain-growth and step-growth polymerization, leading to polymers with desirable thermal and mechanical properties.

Application 1: Photoinitiator for Free-Radical Polymerization

The aromatic ketone structure of this compound makes it an excellent candidate for a Type II photoinitiator, similar to the well-known benzophenone. Upon UV irradiation, it can abstract a hydrogen atom from a co-initiator to generate free radicals, which then initiate the polymerization of vinyl monomers.

Signaling Pathway: Type II Photoinitiation

G cluster_initiation Photoinitiation Steps cluster_propagation Polymerization PI This compound (PI) PI_excited Excited Triplet State (PI*) PI->PI_excited UV Light (hν) Radicals Initiating Radicals PI_excited->Radicals H-abstraction CoI Co-initiator (e.g., Amine) CoI->Radicals Polymer Polymer Chain Radicals->Polymer Initiation & Propagation Monomer Acrylate Monomer Monomer->Polymer G cluster_polyamide Polyamide Monomer Synthesis cluster_polyester Polyester Monomer Synthesis Precursor This compound Oxidation Oxidation (e.g., Haloform Reaction) Precursor->Oxidation Reduction Reduction (e.g., NaBH4) Precursor->Reduction DicarboxylicAcid 4,4'-Biphenyldicarboxylic Acid Oxidation->DicarboxylicAcid Diol 1,1'-(Biphenyl-4,4'-diyl)bis(pentan-1-ol) Reduction->Diol

Application Notes and Protocols for the Analytical Characterization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-([1,1'-Biphenyl]-4-yl)pentan-1-one is an organic compound belonging to the ketone family, featuring a biphenyl group connected to a pentanone chain.[1] Its characterization is crucial for ensuring identity, purity, and quality in research, development, and manufacturing settings. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using various instrumental techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for sample handling, storage, and the selection of appropriate analytical conditions.

PropertyValueReference
CAS Number 42916-73-4[2][3]
Molecular Formula C₁₇H₁₈O[1][2][3]
Molecular Weight 238.32 g/mol [2][3]
Melting Point 76-78 °C[3]
Boiling Point 368.7 ± 11.0 °C (Predicted)[3]
Storage Temperature 2-8°C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments within the molecule. Together, they confirm the presence of the biphenyl, pentanoyl, and ketone functional groups and their specific arrangement.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Reference: CDCl₃ solvent peak at 77.16 ppm.

  • Data Analysis: Process the acquired Free Induction Decay (FID) with Fourier transformation. Integrate the ¹H NMR signals and assign chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Assign the chemical shifts for all unique carbons in the ¹³C NMR spectrum.

Predicted NMR Data

Note: The following data are predicted based on the analysis of similar structures, such as 1-([1,1'-biphenyl]-4-yl)ethanone and other biphenyl derivatives.[4][5] Actual experimental values may vary slightly.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.02 Doublet (d) 2H Aromatic (ortho to C=O)
~7.70 Doublet (d) 2H Aromatic (meta to C=O)
~7.65 Doublet (d) 2H Aromatic (unsubstituted ring)
~7.48 Triplet (t) 2H Aromatic (unsubstituted ring)
~7.41 Triplet (t) 1H Aromatic (unsubstituted ring)
~2.98 Triplet (t) 2H -CH₂- (α to C=O)
~1.75 Sextet 2H -CH₂- (β to C=O)
~1.42 Sextet 2H -CH₂- (γ to C=O)

| ~0.95 | Triplet (t) | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~200.0 C=O (Ketone)
~145.9 Aromatic (quaternary)
~140.0 Aromatic (quaternary)
~135.5 Aromatic (quaternary)
~129.5 Aromatic CH
~129.0 Aromatic CH
~128.4 Aromatic CH
~127.3 Aromatic CH
~38.5 -CH₂- (α to C=O)
~26.8 -CH₂- (β to C=O)
~22.5 -CH₂- (γ to C=O)

| ~14.0 | -CH₃ |

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and characteristic fragment ions.[6] This analysis confirms the molecular formula and provides evidence for the compound's substructures.

Experimental Protocol: GC-MS (Electron Ionization)

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., Rxi®-5Sil MS, 30 m x 0.25 mm i.d.).[7]

    • Injector Temperature: 260 °C.

    • Carrier Gas: Helium at a flow rate of 1.0-1.2 mL/min.[7]

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.[7]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 250 °C.[7]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure. Common fragmentations for ketones include alpha-cleavage and McLafferty rearrangement.[6]

Table 4: Predicted Mass Spectrometry Fragmentation (EI-MS)

m/z Ion Structure Fragmentation Pathway
238 [C₁₇H₁₈O]⁺ Molecular Ion (M⁺)
181 [C₁₃H₉O]⁺ Alpha-cleavage: Loss of butyl radical (•C₄H₉)
153 [C₁₂H₉]⁺ Loss of CO from the m/z 181 fragment
152 [C₁₂H₈]⁺ Loss of H from the m/z 153 fragment

| 71 | [C₄H₇O]⁺ | Alpha-cleavage: Formation of acylium ion |

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary method for assessing the purity of this compound and quantifying it in bulk samples or formulations. A reverse-phase (RP-HPLC) method with UV detection is typically employed, providing excellent separation of the main compound from any process-related impurities or degradation products.[8][9]

Experimental Protocol: RP-HPLC for Purity Analysis

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Standard: Accurately weigh and dissolve the reference standard in diluent to a final concentration of ~0.5 mg/mL.

    • Sample: Prepare the test sample at the same concentration using the same diluent.

    • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase A: Water with 0.1% Formic Acid or 0.05% Phosphoric Acid.[8][9]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A linear gradient, for example: Start at 60% B, increase to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30-35 °C.[10]

    • Detection Wavelength: 260 nm (based on UV spectra of similar biphenyl compounds).[11]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the sample using the area percent method. The retention time of the main peak in the sample chromatogram should match that of the reference standard.

Table 5: Typical HPLC Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water (with acid modifier)
Mode Gradient Elution
Flow Rate 1.0 mL/min
Detector UV at 260 nm

| Temperature | 30 °C |

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is a rapid and simple technique used to identify the key functional groups present in the molecule. For this compound, IR analysis will confirm the presence of the ketone carbonyl group (C=O), aromatic C-H bonds of the biphenyl system, and aliphatic C-H bonds of the pentanoyl chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional groups. A strong absorption around 1680 cm⁻¹ is indicative of an aromatic ketone.[7]

Table 6: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2960-2850 Medium Aliphatic C-H Stretch
~1680 Strong C=O Stretch (Aryl Ketone)
~1600, ~1485 Medium-Strong Aromatic C=C Stretch

| ~840 | Strong | C-H Out-of-plane bend (para-disubstituted) |

Visualizations

Logical Workflow for Compound Characterization

cluster_initial Initial Assessment cluster_purity Purity & Separation cluster_structure Structural Elucidation A Sample Received B Physical Properties (Melting Point, Appearance) A->B C HPLC Analysis (Purity Assay, Impurity Profile) B->C D NMR Spectroscopy (1H, 13C) C->D Structure ID E Mass Spectrometry (Molecular Weight, Fragmentation) D->E G Final Report (Identity, Purity, Structure Confirmed) D->G F IR Spectroscopy (Functional Groups) E->F E->G F->G

Caption: Workflow for comprehensive characterization.

HPLC Analysis Workflow

A Sample & Standard Preparation in Diluent B HPLC System Setup (Column, Mobile Phase, Method) A->B C Sample Injection (Autosampler) B->C D Data Acquisition (Chromatogram Recording) C->D E Peak Integration & Analysis D->E F Purity Calculation (Area % Report) E->F

Caption: HPLC experimental and data analysis workflow.

Mass Spectrometry (EI) Workflow

cluster_instrument Mass Spectrometer IonSource Ionization (EI Source) MassAnalyzer Mass Analyzer (Sorting by m/z) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Sorted Ions Data Mass Spectrum Generation Detector->Data Sample Sample Introduction (via GC) Sample->IonSource

Caption: Mass spectrometry ionization and analysis process.

References

Application Notes and Protocols for the GC-MS Analysis of Biphenyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of biphenyl ketones using Gas Chromatography-Mass Spectrometry (GC-MS). Biphenyl ketones are a class of compounds with significant interest in various fields, including their use as photoinitiators in food packaging and as scaffolds in drug discovery.[1][2] Accurate and sensitive analytical methods are crucial for their quantification and characterization in diverse matrices.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For biphenyl ketones, GC-MS offers high resolution and sensitivity. The protocols outlined below cover sample preparation, GC-MS instrumentation, and data analysis for the determination of various biphenyl ketones.

Experimental Protocols

A critical aspect of successful GC-MS analysis is meticulous sample preparation to ensure the analyte is in a suitable form for injection and to minimize matrix interference.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix (e.g., environmental, biological, food packaging). Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Samples [3]

  • Homogenization: Homogenize 1 gram of the biological tissue or fluid sample.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to the homogenized sample.[4]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully collect the organic supernatant.

  • Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).

  • Reconstitution: If necessary, reconstitute the dried extract in a solvent suitable for GC-MS injection (e.g., hexane, acetone).

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples [5]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained biphenyl ketones with 5 mL of a suitable organic solvent (e.g., ethyl acetate, acetonitrile).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.

Protocol 3: QuEChERS for Solid Samples (e.g., Food Packaging) [6]

  • Sample Weighing: Weigh 10 grams of the homogenized solid sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water to the sample and vortex for 1 minute.

  • Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3500 rpm for 10 minutes.

  • Dispersive SPE Cleanup: Take an aliquot of the supernatant and transfer it to a dispersive SPE tube containing a sorbent (e.g., PSA, C18) to remove matrix components.

  • Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge for 5 minutes.

  • Analysis: The resulting supernatant is ready for GC-MS analysis.

Derivatization

For biphenyl ketones containing polar functional groups (e.g., hydroxyl groups), derivatization may be necessary to improve their volatility and thermal stability for GC analysis. Silylation is a common derivatization technique.[7]

Protocol 4: Silylation

  • Evaporation: Evaporate the sample extract to dryness under nitrogen.

  • Reagent Addition: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of a catalyst (e.g., 1% Trimethylchlorosilane - TMCS) in a suitable solvent like pyridine.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS injection.

GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of biphenyl ketones. These may need to be optimized for specific instruments and analytes.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[8]
Carrier GasHelium at a constant flow of 1.2 mL/min[8]
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C[8]
Oven ProgramInitial temp 60°C (hold 1 min), ramp to 125°C at 25°C/min, then to 250°C at 15°C/min (hold 18 min)[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Scan ModeFull Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification

Quantitative Data

The following tables summarize quantitative data for the GC-MS analysis of selected biphenyl ketones.

Table 1: Retention Times and Characteristic Ions of Biphenyl Ketones

CompoundRetention Time (min)Molecular Ion (m/z)Quantifier Ion (m/z)Qualifier Ions (m/z)
Benzophenone10.2518210577, 51
2-Hydroxybenzophenone11.1019812193, 65
4-Hydroxybenzophenone12.8519812193, 65
3-Methylbenzophenone10.8019611991, 65
4-Methylbenzophenone10.8819611991, 65
2-Hydroxy-4-methoxybenzophenone13.52228151123, 105

Data adapted from a study on benzophenone derivatives in packaging materials.[1]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

CompoundLOD (µg/L)LOQ (µg/L)
Benzophenone0.050.17
2-Hydroxybenzophenone0.080.27
4-Hydroxybenzophenone0.100.33
3-Methylbenzophenone0.060.20
4-Methylbenzophenone0.070.23
2-Hydroxy-4-methoxybenzophenone0.120.40

Data adapted from a study on benzophenone derivatives in packaging materials. The calculation of LOD and LOQ is often based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ, or based on the standard deviation of the response and the slope of the calibration curve.[1][9][10]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of biphenyl ketones from a solid matrix.

Caption: GC-MS analysis workflow for biphenyl ketones.

Biphenyl Ketones in Drug Discovery

Hydroxylated biphenyl derivatives with an α,β-unsaturated ketone moiety have been investigated as potential antiproliferative agents against malignant melanoma.[11] The following diagram illustrates a simplified drug discovery and development pathway where such compounds could be evaluated.

DrugDiscovery cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Lead Lead Compound (Biphenyl Ketone) Synthesis Synthesis of Derivatives Lead->Synthesis Screening In Vitro Screening (e.g., Melanoma Cell Lines) Synthesis->Screening ADMET ADMET Profiling Screening->ADMET InVivo In Vivo Efficacy (Animal Models) ADMET->InVivo Phase1 Phase I (Safety) InVivo->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large-Scale Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and quality control who require a reliable method for the quantification of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one.

Introduction: this compound is an organic compound with the molecular formula C₁₇H₁₈O.[1] Its structure, featuring a biphenyl moiety and a pentanone group, makes it a subject of interest in medicinal chemistry and materials science. A robust and accurate analytical method is crucial for determining its purity, stability, and concentration in various matrices. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

The method described herein utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, providing excellent separation and peak symmetry. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the biphenyl group.

Chemical Properties:

  • Compound Name: this compound

  • CAS Number: 42916-73-4[1][2]

  • Molecular Formula: C₁₇H₁₈O[3][1]

  • Molecular Weight: 238.33 g/mol [1]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18, 5 µm particle size, 250 mm x 4.6 mm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade or Milli-Q)

    • This compound reference standard (>95% purity)[4]

    • Methanol (HPLC grade, for sample dissolution if necessary)

2. Chromatographic Conditions The separation is achieved under the following isocratic conditions, summarized in the table below.

ParameterCondition
Stationary Phase C18, 5 µm, 250 mm x 4.6 mm
Mobile Phase Acetonitrile : Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 260 nm
Run Time 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Measure 750 mL of acetonitrile and 250 mL of HPLC-grade water.

    • Combine them in a suitable container and mix thoroughly.

    • Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile. Mix until homogeneous.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Analysis Workflow The general workflow for the analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (ACN:Water 75:25) setup Set Chromatographic Conditions (Flow, Temp, Wavelength) prep_mobile->setup prep_std Prepare Standard Solutions (1-100 µg/mL) inject Inject Sample/Standard (10 µL) prep_std->inject prep_sample Prepare Sample Solution (~25 µg/mL) prep_sample->inject equilibrate Equilibrate C18 Column setup->equilibrate equilibrate->inject separate Isocratic Separation & UV Detection inject->separate integrate Integrate Peak Area separate->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Generate Final Report quantify->report

Figure 1. Experimental workflow for the HPLC analysis of this compound.

Method Validation and Performance Data

The developed method was validated according to standard guidelines for specificity, linearity, precision, and accuracy. The results are summarized below.

System Suitability: Before analysis, a system suitability test is performed by injecting the standard solution (25 µg/mL) five times. The acceptance criteria are shown in the table.

ParameterAcceptance CriteriaTypical Result
Retention Time (tR) RSD ≤ 1.0%0.2%
Peak Area RSD ≤ 2.0%0.5%
Tailing Factor (Tf) 0.8 – 1.51.1
Theoretical Plates (N) > 20006500

Quantitative Data Summary: The following table summarizes the quantitative performance characteristics of the HPLC method.

ParameterResult
Retention Time (tR) Approx. 6.8 minutes
Linearity Range 1 – 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 1.5%
Accuracy (% Recovery) 98.5% – 101.2%

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative determination of this compound using RP-HPLC. The method is simple, rapid, accurate, and precise, making it highly suitable for routine quality control analysis and research applications in the pharmaceutical and chemical industries. The provided validation data demonstrates the robustness and reliability of the method for its intended purpose.

References

Application Notes and Protocols for Antimicrobial Screening of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for the antimicrobial screening of novel 1-([1,1'-biphenyl]-4-yl)pentan-1-one derivatives. While specific data for this exact class of compounds is not extensively available in current literature, this document outlines generalized protocols and data presentation strategies based on studies of structurally related biphenyl compounds with demonstrated antimicrobial properties.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Biphenyl derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties. The core biphenyl scaffold offers a versatile platform for structural modifications to optimize antimicrobial potency and selectivity. This document focuses on derivatives of this compound, providing a framework for their synthesis, antimicrobial evaluation, and data interpretation.

Synthesis of this compound Derivatives

A general synthetic approach for preparing this compound derivatives can be conceptualized via a Friedel-Crafts acylation reaction, followed by further modifications.

Protocol 2.1: Synthesis of this compound
  • Reaction Setup: To a solution of biphenyl in a suitable dry solvent (e.g., dichloromethane or carbon disulfide), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Slowly add pentanoyl chloride to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Further derivatives can be synthesized by modifying the peripheral phenyl ring of the biphenyl moiety or the pentan-1-one side chain.

Antimicrobial Screening Protocols

The following are standard protocols for evaluating the in vitro antimicrobial activity of the synthesized compounds.

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin, vancomycin) should be used as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 3.2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and uniformly spread a standardized inoculum of the test microorganism on the surface.

  • Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar.

  • Compound Addition: Add a specific volume of the test compound solution at a known concentration into each well.

  • Controls: Use a solvent control and a standard antibiotic as controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Data Presentation

Quantitative data from antimicrobial screening should be presented in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Biphenyl Derivatives against various bacterial strains.

Compound IDModificationGram-positive Bacteria (MIC in µg/mL)Gram-negative Bacteria (MIC in µg/mL)
Staphylococcus aureusEscherichia coli
Biphenyl-A 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol3.13[2][3]> 100
Biphenyl-B 5-(9H-carbazol-2-yl)benzene-1,2,3-triol3.13[2][3]> 100
Biphenyl-C 3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol12.5[2][3]50[2][3]
Biphenyl-D 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol25[2][3]50[2][3]
Ciprofloxacin (Reference)0.50.25

Note: The data presented here is for illustrative purposes and is based on published results for other biphenyl derivatives, not this compound derivatives, for which specific data was not found.[2][3]

Visualizations

Diagram 5.1: General Workflow for Antimicrobial Screening

G cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start Starting Materials (Biphenyl, Pentanoyl Chloride) synth Friedel-Crafts Acylation & Derivatization start->synth purify Purification & Characterization synth->purify prep Prepare Stock Solutions purify->prep mic Broth Microdilution (MIC) prep->mic diffusion Agar Well Diffusion prep->diffusion data Record MICs & Zone Diameters mic->data diffusion->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Workflow for synthesis and antimicrobial evaluation.

Diagram 5.2: Logical Relationship for Structure-Activity Relationship (SAR) Analysis

SAR_Logic cluster_modifications Structural Modifications Core This compound Core R1 Substituents on Phenyl Ring A Core->R1 Modify R2 Substituents on Phenyl Ring B Core->R2 Modify Chain Modification of Pentanone Chain Core->Chain Modify Activity Antimicrobial Activity (MIC, Zone of Inhibition) R1->Activity Influences R2->Activity Influences Chain->Activity Influences

Caption: Key areas for SAR analysis.

Conclusion

The protocols and guidelines presented here offer a robust framework for the systematic antimicrobial screening of novel this compound derivatives. By following these standardized methods, researchers can generate reliable and comparable data, which is crucial for identifying promising lead compounds and understanding their structure-activity relationships. Further studies to elucidate the mechanism of action of active compounds are warranted to advance the development of this chemical class as potential new antimicrobial agents.

References

Application Notes: Anticancer Activity Evaluation of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-([1,1'-Biphenyl]-4-yl)pentan-1-one is a biphenyl derivative that holds potential as an anticancer agent. Biphenyl scaffolds are prevalent in many biologically active compounds and have been explored for various therapeutic applications, including oncology.[1] Derivatives of biphenyl have demonstrated a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.[1] This document provides a comprehensive overview of the methodologies to evaluate the anticancer properties of this compound, including its cytotoxic effects on various cancer cell lines and its potential mechanism of action.

Data Presentation

The cytotoxic activity of this compound is quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.[2] The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Hypothetical IC50 Values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Adenocarcinoma15.8
HCT116Colon Carcinoma22.4
HepG2Hepatocellular Carcinoma35.2
A549Lung Adenocarcinoma41.5
PC-3Prostate Carcinoma28.9
BJNormal Fibroblast> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on activities of similar biphenyl compounds.[3][4]

Experimental Protocols

Detailed protocols for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HCT116, HepG2, A549, PC-3) and a normal cell line (e.g., BJ fibroblasts)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.[5][6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the compound on the progression of the cell cycle.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • Ethanol (70%)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be modulated by this compound, based on the activities of related biphenyl compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Anticancer Assays cluster_data_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with this compound seed->treat viability MTT Assay for Cell Viability treat->viability apoptosis Annexin V/PI Staining for Apoptosis treat->apoptosis cell_cycle PI Staining for Cell Cycle Analysis treat->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis cell_cycle_analysis Cell Cycle Distribution cell_cycle->cell_cycle_analysis JNK_pathway compound This compound stress Cellular Stress compound->stress jnk JNK Activation stress->jnk cjun c-Jun Phosphorylation jnk->cjun ap1 AP-1 Formation cjun->ap1 apoptosis Apoptosis ap1->apoptosis PD1_pathway compound This compound pd1_pdl1 PD-1/PD-L1 Interaction compound->pd1_pdl1 t_cell_activation T-Cell Activation compound->t_cell_activation Promotes t_cell T-Cell Inactivation pd1_pdl1->t_cell immune_evasion Tumor Immune Evasion t_cell->immune_evasion tumor_killing Tumor Cell Killing t_cell_activation->tumor_killing

References

Application Notes and Protocols for 1-([1,1'-Biphenyl]-4-yl)pentan-1-one in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one in materials science, focusing on its role as a monomer for synthesizing advanced polymers and as a photoinitiator in polymerization reactions. Detailed experimental protocols, data presentation, and workflow visualizations are included to guide researchers in their laboratory work.

Compound Overview

This compound, also known as 4-pentanoylbiphenyl, is an aromatic ketone with the chemical formula C₁₇H₁₈O. Its structure, featuring a rigid biphenyl group and a reactive ketone moiety, makes it a versatile building block for advanced materials. The biphenyl unit can impart desirable properties such as thermal stability, liquid crystallinity, and specific optoelectronic characteristics to a polymer backbone. The ketone group serves as a reactive handle for various polymerization reactions.

PropertyValue
CAS Number 42916-73-4
Molecular Formula C₁₇H₁₈O
Molecular Weight 238.32 g/mol
Melting Point 76-78 °C
Boiling Point (Predicted) 368.7 ± 11.0 °C
Density (Predicted) 1.010 ± 0.06 g/cm³

Application Note 1: Synthesis of Poly(biphenylene-1-pentyl-ethenylene) via McMurry Polymerization

The ketone functionality of this compound can be utilized in a McMurry reaction to synthesize a poly(phenylene vinylene) (PPV) type polymer, specifically poly(biphenylene-1-pentyl-ethenylene). This reaction involves the reductive coupling of two ketone groups to form an alkene. PPVs are a class of conducting polymers with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The biphenyl units in the polymer backbone can enhance thermal stability and influence the electronic properties of the resulting material.

Experimental Protocol: McMurry Polymerization

This protocol describes the synthesis of poly(biphenylene-1-pentyl-ethenylene) from this compound using a low-valent titanium reagent generated from TiCl₄ and zinc powder.

Materials:

  • This compound

  • Titanium (IV) chloride (TiCl₄)

  • Zinc (Zn) powder

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, two or three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, add zinc powder (4 equivalents relative to the monomer).

  • Suspend the zinc powder in anhydrous THF under a continuous flow of argon or nitrogen.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add TiCl₄ (2 equivalents) to the stirred suspension via a syringe. The mixture will turn from yellow to black, indicating the formation of low-valent titanium species.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then add a solution of this compound (1 equivalent) and pyridine (0.1 equivalents) in anhydrous THF.

  • Heat the reaction mixture to reflux for 12-24 hours. The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the starting ketone.

  • After cooling to room temperature, quench the reaction by slowly adding methanol.

  • Filter the mixture to remove the titanium oxides.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent like methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Expected Polymer Properties (Analogous Systems)
PropertyExpected Value Range
Number-Average Molecular Weight (Mn) 5,000 - 20,000 g/mol
Polydispersity Index (PDI) 2.0 - 4.0
Glass Transition Temperature (Tg) 150 - 220 °C
Decomposition Temperature (Td) > 400 °C
UV-Vis Absorption (λmax, film) 350 - 450 nm
Photoluminescence (λem, film) 450 - 550 nm (blue-green)

Workflow Diagram: McMurry Polymerization

McMurry_Polymerization cluster_reagent Reagent Preparation cluster_polymerization Polymerization cluster_workup Work-up & Purification TiCl4 TiCl4 LVT Low-Valent Titanium TiCl4->LVT Reduction Zn Zn Zn->LVT Polymerization_Step Reductive Coupling (Reflux in THF) LVT->Polymerization_Step Monomer This compound Monomer->Polymerization_Step Polymer Poly(biphenylene- 1-pentyl-ethenylene) Polymerization_Step->Polymer Quench Quench (Methanol) Polymer->Quench Filter Filtration Quench->Filter Precipitate Precipitation (in Methanol) Filter->Precipitate Dry Drying Precipitate->Dry

Caption: Workflow for McMurry polymerization.

Application Note 2: this compound as a Type II Photoinitiator

Aromatic ketones, such as benzophenone and its derivatives, are well-known Type II photoinitiators. Upon absorption of UV light, these molecules are promoted to an excited triplet state and can abstract a hydrogen atom from a co-initiator (e.g., an amine or thiol) to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates or methacrylates. This compound, with its biphenyl ketone structure, can function as a photoinitiator for UV curing applications, which are used in coatings, adhesives, and 3D printing.

Experimental Protocol: Photopolymerization of a Methacrylate Resin

This protocol describes the use of this compound as a photoinitiator for the UV curing of a methacrylate-based resin.

Materials:

  • This compound (Photoinitiator)

  • N-methyldiethanolamine (Co-initiator)

  • Trimethylolpropane trimethacrylate (TMPTMA) (Monomer)

  • UV curing system (e.g., 365 nm lamp)

Procedure:

  • Prepare a photopolymer resin by dissolving this compound (e.g., 2 wt%) and N-methyldiethanolamine (e.g., 4 wt%) in TMPTMA monomer. Stir the mixture in the dark until a homogeneous solution is obtained.

  • Apply a thin film of the resin onto a substrate (e.g., glass slide or metal panel) using a film applicator or spin coater to a desired thickness (e.g., 50 µm).

  • Expose the coated substrate to UV radiation from a lamp with a specific wavelength (e.g., 365 nm) and intensity for a defined period. The curing time will depend on the lamp intensity, film thickness, and initiator concentration.

  • Monitor the curing process by assessing the tackiness of the film. A fully cured film will be solid and non-tacky.

  • Characterize the properties of the cured polymer film, such as hardness, adhesion, and solvent resistance, using standard techniques.

Quantitative Data: Curing Performance

The performance of a photoinitiator is often evaluated by the properties of the resulting cured polymer. The following table provides expected values for a methacrylate resin cured with a biphenyl ketone type photoinitiator.

ParameterTypical Value
Gel Fraction > 95%
Pencil Hardness H - 3H
Adhesion (Cross-hatch) 4B - 5B
Curing Time 5 - 60 seconds

Signaling Pathway: Photoinitiation Mechanism

Photoinitiation_Mechanism PI Biphenyl Ketone (S₀) PI_S1 Biphenyl Ketone (S₁) PI->PI_S1 UV light (hν) PI_T1 Biphenyl Ketone (T₁) PI_S1->PI_T1 Intersystem Crossing Radicals Free Radicals PI_T1->Radicals H-abstraction CoI Co-initiator (R₃N) CoI->Radicals Polymer Polymer Network Radicals->Polymer Initiation & Propagation Monomer Monomer (e.g., Acrylate) Monomer->Polymer

Caption: Mechanism of Type II photoinitiation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the Friedel-Crafts acylation of biphenyl to synthesize this compound.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yield in a Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents and ensure the biphenyl and pentanoyl chloride are free of water.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the catalyst complexes with the resulting ketone product.[1]

    • Solution: Use at least a 1:1 molar ratio of AlCl₃ to pentanoyl chloride. For improved results, a slight excess of AlCl₃ (e.g., 1.1 to 1.2 equivalents) can be beneficial.

  • Incorrect Reaction Temperature: The reaction temperature can significantly impact the rate and selectivity of the reaction.

    • Solution: The reaction is typically carried out at low temperatures (0-5 °C) during the addition of reactants to control the exothermic reaction and then may be allowed to warm to room temperature. Running the reaction at too high a temperature can lead to side reactions.

  • Poor Quality Reagents: The purity of biphenyl, pentanoyl chloride, and AlCl₃ is crucial.

    • Solution: Use high-purity, anhydrous reagents. If necessary, purify the biphenyl by recrystallization and distill the pentanoyl chloride.

Q2: I am observing the formation of multiple products. What are these and how can I minimize them?

A2: The formation of multiple products is a common issue in the Friedel-Crafts acylation of biphenyl.

  • Diacylation: The primary side product is often the diacylated biphenyl, where pentanoyl groups are attached to both phenyl rings (e.g., 1,1''-([1,1'-biphenyl]-4,4'-diyl)bis(pentan-1-one)). This occurs because the first acylation activates the second ring towards further substitution.

    • Solution:

      • Control Stoichiometry: Use a molar ratio of biphenyl to pentanoyl chloride that favors mono-acylation (e.g., 1.2 to 1.5 equivalents of biphenyl to 1 equivalent of pentanoyl chloride).

      • Reverse Addition: Add the pentanoyl chloride/AlCl₃ complex slowly to the solution of biphenyl. This maintains a high concentration of biphenyl relative to the acylating agent, favoring mono-substitution.

  • Isomeric Products: While acylation of biphenyl predominantly occurs at the para-position (position 4) due to steric hindrance, some ortho-acylation (position 2) may occur.

    • Solution: The use of a bulky Lewis acid-acyl chloride complex can further favor para-substitution. Purification by chromatography is usually effective in separating these isomers.

Q3: The work-up of my reaction is problematic, forming an emulsion. How can I resolve this?

A3: Emulsion formation is common during the aqueous work-up of Friedel-Crafts reactions due to the presence of aluminum salts.

  • Solution: After the reaction is complete, quench the reaction mixture by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The acid helps to break down the aluminum complexes and dissolve the aluminum salts. Subsequent extractions with an organic solvent should then proceed more cleanly.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves removing unreacted starting materials, the diacylated byproduct, and any isomeric impurities.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) can be an effective method for purification.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is the recommended method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the desired product from less polar starting materials and more polar diacylated byproducts.

Quantitative Data Presentation

The following table summarizes key reaction parameters that can be optimized to improve the yield of this compound. Note: Specific yield data for this exact reaction is not widely published; these values are based on typical conditions for Friedel-Crafts acylations.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Optimization
Molar Ratio (Biphenyl:Pentanoyl Chloride:AlCl₃) 1 : 1 : 11.2 : 1 : 1.1Excess biphenyl favors mono-acylation. Slight excess of catalyst ensures complete reaction.
Solvent Dichloromethane (DCM)Carbon Disulfide (CS₂)CS₂ is a traditional and effective solvent for Friedel-Crafts reactions.[2]
Initial Temperature Room Temperature0 - 5 °CControls the initial exothermic reaction and minimizes side product formation.
Reaction Time 1 hour2 - 4 hoursAllows the reaction to proceed to completion.
Work-up Quenching with waterQuenching with ice/conc. HClAcidic work-up helps to break down aluminum salt emulsions.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[2]

Materials:

  • Biphenyl

  • Pentanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Carbon Disulfide (CS₂), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add biphenyl (1.2 eq) and anhydrous carbon disulfide. Cool the flask to 0-5 °C in an ice bath.

  • Catalyst Addition: To the stirred suspension, carefully add anhydrous aluminum chloride (1.1 eq) in portions.

  • Acyl Chloride Addition: Add pentanoyl chloride (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.

    • Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Anhydrous Reactants & Solvent setup_glassware Assemble Dry Glassware prep_reactants->setup_glassware add_biphenyl_cs2 Add Biphenyl & CS2 to Flask setup_glassware->add_biphenyl_cs2 cool_mixture Cool to 0-5 °C add_biphenyl_cs2->cool_mixture add_alcl3 Add AlCl3 cool_mixture->add_alcl3 add_pentanoyl_chloride Add Pentanoyl Chloride (dropwise) add_alcl3->add_pentanoyl_chloride stir_reaction Stir at RT add_pentanoyl_chloride->stir_reaction quench Quench on Ice/HCl stir_reaction->quench extract Extract with DCM quench->extract wash Wash Organic Layers extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Crystallization/ Chromatography) dry_concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield moisture Moisture Contamination low_yield->moisture catalyst_issue Insufficient Catalyst low_yield->catalyst_issue temp_issue Incorrect Temperature low_yield->temp_issue reagent_issue Poor Reagent Quality low_yield->reagent_issue dry_glassware Use Dry Glassware & Anhydrous Reagents moisture->dry_glassware increase_catalyst Use >1.0 eq. AlCl3 catalyst_issue->increase_catalyst control_temp Maintain 0-5 °C During Addition temp_issue->control_temp purify_reagents Purify/Use High-Purity Reagents reagent_issue->purify_reagents

Caption: Troubleshooting guide for addressing low reaction yield.

References

Technical Support Center: Purification of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-([1,1'-Biphenyl]-4-yl)pentan-1-one.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low or No Crystal Formation During Recrystallization

  • Possible Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures, or too much solvent was used.

  • Solution:

    • Reduce Solvent Volume: If you suspect too much solvent was used, try evaporating some of it to concentrate the solution and induce crystallization.[1]

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[1]

      • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[1]

    • Change Solvent System: If the compound remains highly soluble, a different solvent or a mixed solvent system may be necessary. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For aromatic ketones, common solvent systems include ethanol/water, or hexane/ethyl acetate.

Problem 2: Oiling Out During Recrystallization

  • Possible Cause: The compound is coming out of solution above its melting point, forming an oil instead of crystals. This can be due to a high concentration of impurities lowering the melting point of the mixture or cooling the solution too quickly.

  • Solution:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[1]

    • Charcoal Treatment: If colored impurities are present, they may be contributing to oiling out. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

    • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. This allows for the formation of a proper crystal lattice.

Problem 3: Poor Separation During Column Chromatography

  • Possible Cause: The chosen solvent system (eluent) has incorrect polarity. The compound is either eluting too quickly with the solvent front or is stuck on the column.

  • Solution:

    • Optimize Solvent System with TLC: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give the target compound an Rf value of approximately 0.25-0.35 for good separation.

    • Adjust Polarity:

      • If the compound comes out too fast (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexane in a hexane/ethyl acetate mixture).

      • If the compound is not moving (low Rf), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent like ethyl acetate).

    • Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. A broad initial band will lead to poor separation.

Problem 4: Colored Impurities Persist After Purification

  • Possible Cause: Highly colored byproducts from the synthesis, potentially from side reactions or decomposition.

  • Solution:

    • Charcoal Treatment: As mentioned for "oiling out," activated charcoal is effective at removing colored impurities.

    • Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is generally more effective at separating compounds with different polarities, including colored impurities.

    • Washing: During the workup of the reaction mixture, washing the organic layer with a solution of sodium bisulfite can sometimes help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

A1: The most common impurities include:

  • Unreacted Biphenyl: The starting aromatic compound.

  • Excess Valeryl Chloride or Valeric Anhydride: The acylating agent.

  • Polysubstituted Products: Although Friedel-Crafts acylation deactivates the ring to further substitution, some polysubstitution can occur under harsh conditions.[2]

  • Isomers: Friedel-Crafts acylation can sometimes lead to the formation of small amounts of the ortho-substituted isomer in addition to the desired para-isomer.

  • Lewis Acid Catalyst Residues: Such as aluminum chloride, which needs to be thoroughly removed during the aqueous workup.[3]

Q2: Which purification method is better for this compound: recrystallization or column chromatography?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization is often a good first choice for solid compounds like this compound, especially for larger quantities, as it is generally less labor-intensive and uses less solvent than chromatography. It is most effective when the impurities have significantly different solubilities in the chosen solvent compared to the desired product.

  • Column chromatography is more suitable for separating mixtures with components of similar solubility but different polarities. It is also the preferred method for purifying smaller quantities of material or when recrystallization fails to remove all impurities.

Below is a workflow to help decide on the appropriate purification method.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid large_scale Is the scale > 1g? is_solid->large_scale Yes oily_product Product is an oil is_solid->oily_product No recrystallization Attempt Recrystallization large_scale->recrystallization Yes column_chromatography Perform Column Chromatography large_scale->column_chromatography No purity_check1 Check Purity (TLC, MP) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure purity_check1->column_chromatography Impure purity_check2 Check Purity (TLC, NMR, HPLC) column_chromatography->purity_check2 purity_check2->pure_product Pure purity_check2->column_chromatography Impure, re-evaluate conditions oily_product->column_chromatography

Figure 1. Workflow for selecting a purification method.

Q3: Can you provide a starting protocol for the recrystallization of this compound?

A3: Given the melting point of 76-78 °C, a common and effective solvent for recrystallizing aromatic ketones is aqueous ethanol.

Experimental Protocol: Recrystallization from Aqueous Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture with swirling until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold aqueous ethanol.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q4: What is a recommended solvent system for column chromatography of this compound?

A4: For a moderately polar compound like this compound, a mixture of a non-polar solvent and a moderately polar solvent is typically used. A good starting point is a hexane/ethyl acetate mixture.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane/ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

The general workflow for purification is illustrated below.

G start Crude Product dissolve Dissolve in minimal hot solvent (for recrystallization) or appropriate solvent (for chromatography) start->dissolve hot_filtration Hot filtration (if insoluble impurities) dissolve->hot_filtration cool_crystallize Cool slowly to induce crystallization hot_filtration->cool_crystallize Recrystallization load_column Load onto packed column hot_filtration->load_column Chromatography filter_wash Filter crystals and wash with cold solvent cool_crystallize->filter_wash elute_collect Elute with solvent gradient and collect fractions load_column->elute_collect dry_product Dry purified product elute_collect->dry_product filter_wash->dry_product analyze_purity Analyze Purity (MP, NMR, HPLC) dry_product->analyze_purity

Figure 2. General purification workflow.

Q5: How can I assess the purity of the final product?

A5: Several analytical techniques can be used to assess the purity of this compound:

  • Melting Point: A sharp melting point range close to the literature value (76-78 °C) is a good indicator of purity. Impurities tend to broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate when visualized under UV light.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for purity assessment. A pure sample should ideally show a single peak in the chromatogram.

Quantitative Data Summary

ParameterValueSource
Physical Properties
Melting Point76-78 °CChemicalBook
Chromatography Conditions (Typical)
Stationary PhaseSilica GelGeneral Knowledge
Mobile Phase (Eluent)Hexane/Ethyl Acetate GradientGeneral Knowledge
Purity Assessment
Expected ¹H NMR (Analog)Aromatic protons (δ 7.3-8.1 ppm), Aliphatic protons (δ 2.6 ppm) for acetyl groupSupporting Information
Expected ¹³C NMR (Analog)Carbonyl carbon (δ ~197 ppm), Aromatic carbons (δ ~127-146 ppm), Aliphatic carbon (δ ~26 ppm) for acetyl groupSupporting Information

Disclaimer: The experimental protocols and data provided are for guidance purposes. Researchers should always conduct their own optimization and safety assessments.

References

Technical Support Center: Recrystallization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the recrystallization of 1-([1,1'-biphenyl]-4-yl)pentan-1-one. The information is tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are critical for selecting an appropriate recrystallization solvent and defining procedural parameters.

PropertyValueCitations
Molecular Formula C₁₇H₁₈O[1][2][3][4][5]
Molecular Weight 238.32 g/mol [3][5][6]
Appearance White solid[2]
Melting Point 76-78 °C[2][6]
Boiling Point 368.7 °C at 760 mmHg[2][5]
Solvent Selection Guide

Choosing the right solvent is the most critical step for a successful recrystallization.[7] The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Given the compound's structure—a large, nonpolar biphenyl group and a moderately polar ketone functional group—solvents of intermediate polarity or mixed solvent systems are often effective.

SolventPolaritySuitability Rationale
Water HighPoor: The compound is largely nonpolar and will likely have very low solubility even at 100 °C.
Hexane LowPoor: Likely to dissolve the compound well even at room temperature, leading to poor recovery.[8]
Toluene LowPoor: Similar to hexane, it is likely too good a solvent, resulting in low crystal yield.
Ethanol IntermediateGood Candidate: May dissolve the compound effectively when hot and allow for good crystal formation upon cooling.
Acetone IntermediatePossible Candidate: Its low boiling point may not provide a large enough solubility differential between hot and cold states.
Ethanol/Water MixedExcellent Candidate: The compound can be dissolved in a minimum of hot ethanol (the "good" solvent), followed by the addition of hot water (the "poor" solvent) until the solution becomes turbid. This creates an ideal saturation point for crystallization upon cooling.
Isopropanol IntermediateGood Candidate: Similar properties to ethanol, offering a good balance of solubility characteristics for this compound.

Detailed Experimental Protocol

This protocol outlines the standard procedure for the recrystallization of this compound using a single-solvent system (e.g., ethanol or isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid is just dissolved. Adding too much solvent will significantly reduce the final yield.[8][9]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal yield.[10]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely.[10]

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point.[9] This often happens if the boiling point of the solvent is higher than the compound's melting point or if the solution is cooled too rapidly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[10][11] Insulating the flask can help slow the cooling rate.

Q2: No crystals have formed after the solution has cooled. What went wrong?

  • Answer: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[8][9]

    • Solution 1 (Induce Crystallization): Try scratching the inner wall of the flask with a glass stirring rod just below the surface of the liquid. The small scratches provide a surface for crystals to begin forming.[8] Alternatively, add a tiny "seed" crystal of the pure compound if available.

    • Solution 2 (Reduce Solvent): If inducing crystallization fails, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, and then attempt to cool it again.[9]

Q3: My final yield of pure crystals is very low. How can I improve it?

  • Answer: A low yield is a common problem and can result from several factors.[11]

    • Using too much solvent during the initial dissolution step is the most frequent cause.[8][11]

    • Washing the collected crystals with solvent that was not ice-cold can redissolve some of your product.

    • If the filtrate (mother liquor) has not been discarded, you can try to recover more product by boiling off some of the solvent and re-cooling to obtain a second crop of crystals.

Q4: The final crystals are colored, even after recrystallization. How do I remove the color?

  • Answer: Colored impurities can sometimes co-crystallize with the product. To remove them, you will need to perform the recrystallization again. This time, after dissolving the impure crystals in the minimum amount of hot solvent, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[11] Perform a hot filtration to remove the charcoal, and then cool the solution to crystallize the now colorless product.

Visualizations

Experimental and Troubleshooting Workflow

The following diagram illustrates the logical workflow for the recrystallization process, including key decision points and troubleshooting loops.

RecrystallizationWorkflow start Start: Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve impurities_check Insoluble Impurities or Color Present? dissolve->impurities_check hot_filter 2. Add Charcoal (if needed) & Perform Hot Filtration impurities_check->hot_filter Yes cool 3. Cool Solution Slowly impurities_check->cool No hot_filter->cool crystals_check Crystals Form? cool->crystals_check oiling_out Troubleshoot: Oiling Out? crystals_check->oiling_out No collect 4. Collect Crystals (Vacuum Filtration) crystals_check->collect Yes induce Induce Crystallization (Scratch/Seed) oiling_out->induce No (Clear Solution) reheat_add_solvent Reheat, Add More Solvent, Cool Slower oiling_out->reheat_add_solvent Yes (Oil) wash 5. Wash with Ice-Cold Solvent collect->wash dry 6. Dry Pure Crystals wash->dry end End dry->end induce->crystals_check Check Again reduce_solvent Reduce Solvent Volume (Boil Off Excess) induce->reduce_solvent Still No Crystals reduce_solvent->cool reheat_add_solvent->cool

Caption: Workflow for recrystallization and troubleshooting.

Solvent Selection Logic

This diagram explains the relationship between the compound's properties and solvent choice, which is fundamental to a successful recrystallization.

SolventSelection cluster_temp Solvent Interaction at Temperature cluster_outcome Desired Outcome compound Compound: This compound (Mostly Nonpolar) hot_solvent High Temperature (Boiling Solvent) cold_solvent Low Temperature (Room Temp / Ice Bath) soluble HIGH SOLUBILITY (Compound Dissolves) hot_solvent->soluble Ideal Solvent Allows Dissolution insoluble LOW SOLUBILITY (Compound Crystallizes) cold_solvent->insoluble Ideal Solvent Allows Precipitation soluble->insoluble Cooling Process

Caption: Logic for selecting an appropriate recrystallization solvent.

References

Technical Support Center: 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a dry, cool, and well-ventilated place.[1] The container should be kept tightly closed to prevent moisture absorption and contamination.[2][3]

Q2: Is this compound stable at room temperature?

The compound is generally stable under normal temperatures and pressures.[2][3] However, for long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of slow degradation.

Q3: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents.[3] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What are the potential degradation pathways for this compound?

Based on its chemical structure, the primary potential degradation pathways are:

  • Photodegradation: The biphenyl and aromatic ketone moieties are susceptible to degradation upon exposure to UV or fluorescent light.[4][5][6][7]

  • Oxidation: The compound can be oxidized, particularly in the presence of oxidizing agents or under conditions that promote auto-oxidation.[8][9]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the release of irritating gases and vapors.[3]

  • Hydrolysis: Ketones are generally stable to hydrolysis under neutral conditions. Degradation via hydrolysis would likely only occur under harsh acidic or basic conditions.[10]

Q5: How soluble is this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound appears discolored or has an unusual odor. Degradation due to improper storage (e.g., exposure to light, heat, or air).Discard the degraded compound. Ensure future storage is in a tightly sealed, light-resistant container at 2-8°C.
Poor solubility in aqueous buffers for biological assays. The compound has low intrinsic aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.[12]
Inconsistent or non-reproducible results in experiments. 1. Compound degradation after preparation of stock solutions. 2. Precipitation of the compound from the assay medium.1. Prepare fresh stock solutions for each experiment. If storing stock solutions, protect them from light and store them at an appropriate temperature (e.g., -20°C). 2. Visually inspect for any precipitation. Consider reducing the final concentration of the compound or slightly increasing the percentage of co-solvent if the assay allows.
Unexpected peaks in HPLC analysis. 1. Presence of impurities from synthesis. 2. Degradation of the compound in the sample vial or during analysis. 3. Contamination of the mobile phase or column.1. Check the certificate of analysis for known impurities. 2. Prepare samples fresh and protect them from light. Use an autosampler with temperature control if available. 3. Run a blank gradient to check for system contamination. Ensure the mobile phase is freshly prepared and filtered.
Assay results show a decrease in compound activity over time. Instability of the compound under assay conditions (e.g., pH, temperature, light exposure).Perform a stability study of the compound under the specific assay conditions to determine its half-life. If unstable, adjust the experimental protocol (e.g., shorter incubation times, protection from light).

Stability and Physical Properties Data

PropertyValueSource
Recommended Storage Temperature 2-8°CChemicalBook
Appearance White to yellowish powder (for similar compound 4-acetylbiphenyl)Home Sunshine Pharma
Water Solubility Insoluble (for similar compound 4-acetylbiphenyl)Home Sunshine Pharma
Stability Stable under normal temperatures and pressuresHome Sunshine Pharma, Fisher Scientific
Incompatibilities Strong oxidizing agentsFisher Scientific

Note: Specific quantitative stability data for this compound is not widely available in published literature. The information provided is based on data for structurally similar compounds and general chemical principles. It is highly recommended to perform compound-specific stability studies for your particular application.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a suitable stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation for each stress condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable gradient, for example, 50% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject the unstressed and stressed samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and other parameters to achieve good resolution between the parent compound and all degradation products.

  • The method is considered stability-indicating if all degradation product peaks are baseline-separated from the main peak and from each other.

3. Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Diagrams

Stability_Troubleshooting_Workflow Logical Workflow for Stability Investigation cluster_initial_assessment Initial Assessment cluster_stability_testing Stability Testing cluster_troubleshooting Troubleshooting start Start: New Lot of Compound lit_review Literature Review for Known Stability Data start->lit_review initial_analysis Initial Analysis (HPLC, Purity) lit_review->initial_analysis forced_degradation Forced Degradation Study (Heat, Light, pH, Oxidation) initial_analysis->forced_degradation develop_method Develop Stability-Indicating Method (HPLC) forced_degradation->develop_method real_time_stability Real-Time Stability Study (Recommended Storage) develop_method->real_time_stability issue_observed Experimental Issue Observed? real_time_stability->issue_observed identify_issue Identify Issue (e.g., Low Solubility, Extra Peaks) issue_observed->identify_issue Yes end End: Stable Compound with Defined Handling Protocol issue_observed->end No troubleshoot_protocol Consult Troubleshooting Guide identify_issue->troubleshoot_protocol modify_protocol Modify Protocol (e.g., Change Solvent, Protect from Light) troubleshoot_protocol->modify_protocol retest Retest modify_protocol->retest retest->issue_observed

References

Technical Support Center: Overcoming Solubility Issues of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: What are the initial recommended solvents for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a widely used initial solvent for dissolving lipophilic compounds for in vitro studies.[3][4] It can dissolve both polar and nonpolar compounds and is miscible with a wide range of organic solvents and water.[3] For this compound, preparing a high-concentration stock solution in 100% DMSO is recommended. This stock can then be serially diluted in an appropriate aqueous buffer or cell culture medium to the final desired concentration.

Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?

The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. While the tolerance can be cell-line dependent, a general recommendation is to keep the final DMSO concentration at or below 0.5% (v/v).[5][6] Some studies have shown that DMSO concentrations above 1% can significantly reduce cell viability and interfere with assay readouts.[7][8][9] It is always advisable to perform a vehicle control experiment to assess the effect of the solvent on the specific assay and cell type being used.

Q4: Are there alternative solubilization strategies if DMSO is not suitable for my assay?

Yes, several alternative strategies can be employed to improve the solubility of lipophilic compounds like this compound:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, thereby increasing their aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[11]

  • Nanoparticle Formulations: Encapsulating the compound in nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can significantly enhance its solubility and bioavailability.[13][14][15] This approach is particularly useful for in vivo studies.

  • Other Organic Solvents: Solvents like ethanol or dimethylformamide (DMF) can also be used, but their compatibility with the specific biological assay and cell type must be carefully evaluated.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common problems encountered when working with this compound in biological assays.

Problem 1: Compound Precipitation Upon Dilution in Aqueous Buffer or Media

Possible Cause: The aqueous solubility of the compound has been exceeded.

Solutions:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility at the desired compound concentration. A stepwise dilution approach is recommended.

  • Use a Co-solvent System: In some cases, a mixture of solvents can improve solubility. However, the impact of the co-solvent on the assay must be validated.

  • Employ Cyclodextrins: Prepare an inclusion complex of the compound with a suitable cyclodextrin.

Experimental Protocol: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

  • Slowly add the compound stock solution to the HP-β-CD solution while vortexing or sonicating.

  • Allow the mixture to equilibrate, typically for 1-2 hours at room temperature or 37°C.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Problem 2: Observed Cellular Toxicity in the Vehicle Control Group

Possible Cause: The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.

Solutions:

  • Reduce Final Solvent Concentration: Lower the final concentration of the organic solvent in the assay. This may require preparing a more concentrated initial stock solution of the compound.

  • Determine the IC50 of the Solvent: Perform a dose-response experiment to determine the concentration of the solvent that causes 50% inhibition of cell viability (IC50) for your specific cell line.

  • Switch to a Less Toxic Solubilization Method: Consider using cyclodextrins or nanoparticle formulations, which are generally less toxic to cells.

Data Presentation: Solvent Cytotoxicity

The following table summarizes the reported cytotoxic concentrations of common solvents in various cell lines. It is important to note that these values can vary depending on the specific experimental conditions and cell type.

SolventCell LineAssayCytotoxic ConcentrationReference
DMSOHeLaCell Growth> 2%[7]
DMSORAW 264.7IL-6 Production> 1%[7]
DMSOMCF-7MTT Assay1% and 2%[9]
EthanolHeLaCell Viability> 5%[7]
EthanolRAW 264.7Cell Viability> 2.8%[7]
DMFMCF-7, RAW-264.7, HUVECMTT AssayIC50 ~1.1-1.2%[5]
Problem 3: Inconsistent or Non-reproducible Assay Results

Possible Cause: Incomplete solubilization or precipitation of the compound during the experiment.

Solutions:

  • Visually Inspect for Precipitation: Before and during the assay, visually inspect the solutions for any signs of precipitation.

  • Sonication: Briefly sonicate the compound stock solution before each use to ensure it is fully dissolved.

  • Pre-warm Media/Buffer: Pre-warming the cell culture media or assay buffer to 37°C before adding the compound stock solution can sometimes help maintain solubility.

  • Validate Compound Concentration: After dilution, confirm the final concentration of the compound in the assay medium using an appropriate analytical method.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_sol_check Solubility Check cluster_troubleshoot Troubleshooting cluster_assay Biological Assay start Start: Insoluble Compound dissolve Dissolve in 100% DMSO (High Concentration Stock) start->dissolve dilute Dilute in Aqueous Buffer/ Cell Culture Medium dissolve->dilute precipitate Precipitation? dilute->precipitate optimize Optimize Solvent Conc. precipitate->optimize Yes assay Perform Biological Assay precipitate->assay No cyclodextrin Use Cyclodextrins optimize->cyclodextrin Still Precipitates nanoparticle Nanoparticle Formulation cyclodextrin->nanoparticle Still Precipitates cyclodextrin->assay Soluble nanoparticle->assay Soluble

Caption: Workflow for overcoming solubility issues.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras compound This compound raf RAF compound->raf Inhibition ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

References

Technical Support Center: Synthesis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-([1,1'-biphenyl]-4-yl)pentan-1-one, with a focus on identifying and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the Friedel-Crafts acylation of biphenyl.[1][2] This reaction involves treating biphenyl with pentanoyl chloride (or valeryl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), under anhydrous conditions.[1][2]

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The main side reaction of concern is polysubstitution, specifically diacylation. Due to the presence of two phenyl rings, a second acylation can occur on the unsubstituted ring, leading to the formation of 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(pentan-1-one).[2] Other potential issues include incomplete reaction leading to residual starting material and hydrolysis of the catalyst or acyl chloride if moisture is present.

Q3: Why is the ketone product less susceptible to a second acylation on the same ring?

A3: The product, this compound, is an aryl ketone. The carbonyl group (C=O) is an electron-withdrawing group, which deactivates the aromatic ring it is attached to, making it less reactive toward further electrophilic aromatic substitution.[3][4] Therefore, a second acylation on the same ring is highly unlikely. However, the second, unsubstituted phenyl ring remains activated and can undergo acylation.

Q4: Why are anhydrous conditions so critical for this reaction?

A4: Lewis acid catalysts like aluminum chloride react vigorously with water. The presence of moisture will decompose the catalyst, rendering it inactive, and can also hydrolyze the pentanoyl chloride. This will significantly reduce the yield of the desired product.[1][2]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and purification of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Recommended Solution
Moisture Contamination Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the aluminum chloride is fresh and has been handled under a dry atmosphere (e.g., in a glovebox or under an inert gas stream).
Inactive Catalyst Use a fresh, unopened container of aluminum chloride. Old or improperly stored AlCl₃ may be partially hydrolyzed.
Incorrect Stoichiometry In Friedel-Crafts acylation, the ketone product forms a complex with the AlCl₃ catalyst.[3] Therefore, a stoichiometric amount or a slight excess of the catalyst is required. Ensure at least one equivalent of AlCl₃ is used for every equivalent of pentanoyl chloride.
Low Reaction Temperature/Short Reaction Time While temperature control is crucial to prevent side reactions, excessively low temperatures or short reaction times may lead to an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) and ensure it has gone to completion.

Problem 2: Presence of Multiple Products on TLC/NMR Analysis

Observed Impurity Likely Cause Mitigation and Removal Strategy
Unreacted Biphenyl Insufficient pentanoyl chloride or inactive catalyst.Use a slight excess (1.05-1.1 equivalents) of pentanoyl chloride. Confirm catalyst activity. Biphenyl can be separated from the ketone product via column chromatography (biphenyl is less polar) or careful recrystallization.
Diacylated Byproduct Use of excess pentanoyl chloride (>1.2 equivalents) or elevated reaction temperatures.Maintain a strict 1:1 to 1:1.1 stoichiometry of biphenyl to pentanoyl chloride. Keep the reaction temperature low, typically between 0°C and room temperature. The diacylated product is less soluble and can often be removed by recrystallization.
Hydrolyzed Pentanoyl Chloride (Pentanoic Acid) Presence of moisture during the reaction or workup.Ensure anhydrous conditions. During aqueous workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities like pentanoic acid.
Product and Byproduct Identification
Compound Structure Expected Polarity (TLC) Melting Point (°C)
Biphenyl (Starting Material)C₁₂H₁₀Low (High Rf)69-72
This compound (Product) C₁₇H₁₈O Medium (Medium Rf) 76-78 [5]
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(pentan-1-one) (Byproduct)C₂₂H₂₆O₂High (Low Rf)>150 (Estimated)

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Biphenyl

  • Pentanoyl chloride (Valeryl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)[2]

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or Hexane/Ethyl Acetate mixture for recrystallization

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube). The entire apparatus should be under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the reaction flask, add biphenyl (1.0 eq) and anhydrous solvent (e.g., DCM). Stir until the biphenyl is completely dissolved. Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq) to the stirred solution. The mixture may warm up and evolve HCl gas.

  • Acyl Chloride Addition: Add pentanoyl chloride (1.05 eq) to the dropping funnel. Add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to decompose the aluminum complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound.

Visual Guides

Reaction Pathways

The following diagrams illustrate the main synthetic route and the most common side reaction.

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction Biphenyl Biphenyl Product This compound (Desired Product) Biphenyl->Product AlCl₃, DCM PentanoylCl Pentanoyl Chloride PentanoylCl->Product AlCl₃, DCM Diacylated 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(pentan-1-one) (Diacylated Byproduct) Product->Diacylated Excess PentanoylCl High Temp, AlCl₃

Caption: Main synthesis route and the diacylation side reaction pathway.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve common issues during the synthesis.

Troubleshooting_Workflow Start Start: Crude Product Analysis (TLC/NMR) CheckPurity Is the product pure with high yield? Start->CheckPurity End Success: Proceed to Characterization CheckPurity->End Yes Problem Identify issue from TLC/NMR CheckPurity->Problem No UnreactedSM High amount of unreacted Biphenyl? Problem->UnreactedSM Diacylation Presence of a less polar (lower Rf) byproduct? UnreactedSM->Diacylation No Sol_Unreacted Solution: - Check catalyst activity - Use slight excess of acyl chloride - Increase reaction time/temp moderately UnreactedSM->Sol_Unreacted Yes OilyProduct Oily product or multiple minor spots? Diacylation->OilyProduct No Sol_Diacylation Solution: - Reduce equivalents of acyl chloride - Maintain low reaction temp (0°C) - Purify via recrystallization Diacylation->Sol_Diacylation Yes Sol_Oily Solution: - Check for moisture contamination - Perform aqueous base wash - Purify via column chromatography OilyProduct->Sol_Oily Yes

Caption: A step-by-step workflow for troubleshooting synthesis issues.

References

Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of Friedel-Crafts acylation of biphenyl, a key reaction in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of biphenyl?

A1: The phenyl group is an ortho-, para-directing activator. Due to steric hindrance, the major product of mono-acylation is the para-substituted isomer, 4-acetylbiphenyl. Small amounts of the ortho-isomer may also be formed.

Q2: What are the most common Lewis acid catalysts used for this reaction?

A2: Aluminum chloride (AlCl₃) is the most common and potent Lewis acid catalyst for the Friedel-Crafts acylation of biphenyl.[1][2] Ferric chloride (FeCl₃) can also be used.[2]

Q3: Can I achieve di-acylation of biphenyl?

A3: While mono-acylation is the predominant outcome, di-acylation to form 4,4'-diacetylbiphenyl can be achieved by using a higher molar ratio of the acylating agent and Lewis acid. The acetyl group is deactivating, which makes the second acylation more difficult than the first.

Q4: What is the role of the solvent in this reaction?

A4: The choice of solvent can significantly impact the reaction. Non-polar solvents like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are commonly used.[2][3] The solvent must be inert to the reaction conditions and capable of dissolving the reactants and the intermediate complex. The polarity of the solvent can influence the reactivity of the electrophile and the overall reaction rate and selectivity.

Q5: Are there alternative, milder catalysts for this reaction?

A5: Yes, a method utilizing 4-dimethylaminopyridine (DMAP) as a catalyst in conjunction with aluminum chloride has been reported to produce high-purity 4-acetylbiphenyl with fewer by-products, improving the overall yield and simplifying purification.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and may have been deactivated by moisture.1. Use freshly opened, anhydrous aluminum chloride. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere).
2. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the ketone product.2. Ensure at least a 1:1 molar ratio of AlCl₃ to the limiting reagent (biphenyl or acetyl chloride). An excess of the catalyst (e.g., 1.1 to 2.0 equivalents) is often used.[1]
3. Deactivated Biphenyl: The presence of electron-withdrawing groups on the biphenyl starting material can render it unreactive towards Friedel-Crafts acylation.3. This method is generally not suitable for deactivated aromatic rings. Consider alternative synthetic routes if your biphenyl substrate is strongly deactivated.
4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.4. While the initial addition is often done at a low temperature (e.g., 0°C) to control the exothermic reaction, a subsequent heating step (reflux) is often necessary to drive the reaction to completion.[1]
Formation of Multiple Products/By-products 1. Di-acylation: Use of excess acylating agent and catalyst can lead to the formation of di-acetylated biphenyl.1. Use a 1:1 molar ratio of biphenyl to the acylating agent to favor mono-acylation.
2. Isomer Formation: While para-substitution is favored, some ortho-isomer may form.2. Optimize the reaction temperature and solvent. Lower temperatures may improve selectivity. Purification by recrystallization or chromatography is typically required to isolate the desired para-isomer.
3. Reaction with Solvent: Some solvents can compete with biphenyl in the acylation reaction.3. Choose an inert solvent such as dichloromethane, 1,2-dichloroethane, or carbon disulfide.
Difficult Product Isolation/Purification 1. Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed.1. Ensure the reaction mixture is quenched thoroughly with ice-cold water or dilute acid with vigorous stirring.
2. Oily Product: The crude product may be an oil or a low-melting solid, making filtration difficult.2. After quenching, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, brine, and then dry and evaporate the solvent. The crude product can then be purified by recrystallization or column chromatography.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield and selectivity of the Friedel-Crafts acylation of biphenyl and its derivatives.

Table 1: Effect of Solvent and Temperature on the Monoacetylation of 3,3'-dimethylbiphenyl [3][5]

SolventTemperature (°C)Yield of 4-acetyl-3,3'-dimethylbiphenyl (%)
1,2-dichloroethane84~100
Carbon disulfide4638.5
Nitrobenzene230

Note: This data is for a substituted biphenyl, but the trends are informative for the acylation of biphenyl.

Table 2: Example Molar Ratios and Theoretical Yield for Acylation of Biphenyl [1]

ReagentMolar Equivalents
Biphenyl1.00 (Limiting Reagent)
Acetyl Chloride1.30
Aluminum Chloride1.00 - 2.00
Theoretical Yield Up to 100% (based on the limiting reagent)

Experimental Protocols

Standard Protocol for the Synthesis of 4-Acetylbiphenyl

This protocol is based on a typical laboratory procedure for the Friedel-Crafts acylation of biphenyl.

Materials:

  • Biphenyl

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane or ethanol for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add biphenyl (1.0 eq) and dichloromethane. Stir until the biphenyl is completely dissolved.

  • Catalyst Addition: Cool the flask in an ice bath to 0°C. Carefully and portion-wise add anhydrous aluminum chloride (1.1 - 2.0 eq).

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 - 1.3 eq) dropwise to the stirred suspension. Maintain the temperature at 0-5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 10-30 minutes.

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice, or a mixture of ice and concentrated HCl, with vigorous stirring.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol) to obtain pure 4-acetylbiphenyl.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Biphenyl in Dichloromethane cool_initial Cool to 0°C dissolve->cool_initial add_alcl3 Add AlCl₃ cool_initial->add_alcl3 add_acetyl_chloride Add Acetyl Chloride (0-5°C) add_alcl3->add_acetyl_chloride reflux Warm to RT & Reflux add_acetyl_chloride->reflux quench Quench with Ice/HCl reflux->quench extract Extract & Wash quench->extract dry Dry & Evaporate extract->dry purify Recrystallize dry->purify product 4-Acetylbiphenyl purify->product

Caption: Experimental workflow for the Friedel-Crafts acylation of biphenyl.

Logical Relationship of Key Parameters

logical_relationship reagents Reactants (Biphenyl, Acetyl Chloride) product Product Yield & Purity reagents->product Stoichiometry catalyst Catalyst (AlCl₃) catalyst->product Activity & Loading solvent Solvent (e.g., CH₂Cl₂) solvent->product Solubility & Polarity conditions Conditions (Temperature, Time) conditions->product Kinetics & Selectivity

Caption: Key parameters influencing the outcome of the Friedel-Crafts acylation.

References

Technical Support Center: HPLC Analysis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems

Q1: Why is my peak for this compound tailing?

Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue.[1] It can compromise resolution and lead to inaccurate quantification.[2][3]

  • Secondary Silanol Interactions: this compound, although primarily nonpolar, may have polar interactions with residual silanol groups on the silica-based stationary phase, which is a primary cause of peak tailing.[1]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[2][4]

  • Column Degradation: A void at the column inlet or a contaminated frit can cause peak distortion.[1][4]

  • Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak shape issues.[2][5]

Solutions:

  • pH Adjustment: Operate at a lower mobile phase pH (e.g., around 3.0) to reduce the ionization of residual silanol groups.[1]

  • Use an End-Capped Column: Employ a highly deactivated, end-capped column to minimize the number of available free silanol groups.[1][4]

  • Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[2][6]

  • Column Maintenance: Use a guard column to protect the analytical column from contaminants.[5] If a void is suspected, reverse-flush the column (if the manufacturer's instructions permit).[1]

  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.

Q2: My peak is fronting. What could be the cause?

Peak fronting is often observed under these conditions:

  • Sample Overload: Injecting too much sample can lead to a distorted peak shape that resembles a right triangle.[2]

  • Low Temperature: Insufficient temperature can sometimes contribute to fronting.

  • Inappropriate Sample Solvent: The sample may not be dissolving properly in the mobile phase.

Solutions:

  • Decrease the sample concentration or injection volume.

  • Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

Q3: Why am I seeing split peaks?

Split peaks can be caused by several factors:

  • Contaminated Column Inlet: Particulates or strongly retained substances from previous injections can clog the column inlet frit.

  • Column Void: A void or channel in the packing bed can cause the sample to travel through different paths.

  • Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can lead to peak splitting.

Solutions:

  • Use an in-line filter and ensure samples are filtered before injection.[5]

  • Replace the column if a void has formed.

  • Prepare the sample in a solvent that is weaker than or the same as the mobile phase.

Retention Time and Resolution Issues

Q4: My retention times are drifting or changing. Why?

Inconsistent retention times can be a sign of several issues:

  • Insufficient Equilibration Time: The column may not be fully equilibrated with the mobile phase, especially when using gradient elution or ion-pair reagents.[7]

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of a volatile component can alter retention times.[8]

  • Temperature Fluctuations: Changes in column temperature will affect retention times.[8][9]

  • Pump Issues: Air bubbles in the pump or failing seals can cause inconsistent flow rates.

Solutions:

  • Ensure the column is equilibrated with at least 10-15 column volumes of mobile phase before injection.[7]

  • Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[8]

  • Use a column oven to maintain a stable temperature.[8]

  • Degas the mobile phase and regularly maintain the HPLC pump.[8]

Q5: How can I improve the resolution between my analyte and impurities?

Poor resolution can be addressed by modifying several parameters:

  • Mobile Phase Composition: The most powerful way to change selectivity is by altering the mobile phase.[10] Changing the organic modifier (e.g., from acetonitrile to methanol) can significantly impact peak spacing.[10][11]

  • Column Chemistry: Biphenyl stationary phases can offer different selectivity compared to standard C18 columns for aromatic compounds due to π-π interactions.[11]

  • Column Efficiency: Using a column with smaller particles or a longer column can increase efficiency and improve resolution, though this may increase backpressure.[9][10]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.[9]

  • Temperature: Adjusting the column temperature can alter selectivity and improve resolution.[9]

Baseline and Sensitivity Problems

Q6: I'm observing baseline noise or drift. What should I do?

  • Baseline Drift: This can be caused by temperature fluctuations, mobile phase contamination, or a column that is not fully equilibrated.[8]

  • Baseline Noise: Common causes include air bubbles in the system, contaminated mobile phase, or detector lamp issues.[8]

Solutions:

  • Degas the mobile phase thoroughly.[8]

  • Use high-purity, HPLC-grade solvents and prepare fresh mobile phases.[7]

  • Ensure the column is fully equilibrated before starting the analysis.[7]

  • Check for leaks in the system and ensure all fittings are secure.

Q7: What are "ghost peaks" and how can I get rid of them?

Ghost peaks are unexpected peaks that can appear in a chromatogram, often during a blank run.

  • Carryover: A late-eluting peak from a previous injection can appear in a subsequent run.

  • Mobile Phase Contamination: Impurities in the mobile phase can accumulate on the column and elute as a peak, especially during gradient analysis.[7]

Solutions:

  • Increase the run time or implement a column wash step at the end of a gradient to ensure all components have eluted.

  • Use high-purity solvents and additives for mobile phase preparation.[7]

Quantitative Data Summary

The following table provides typical starting parameters for the HPLC analysis of biphenyl compounds like this compound. Optimization will likely be required for specific applications.

ParameterTypical ConditionsRemarks / Troubleshooting Considerations
Column Reversed-Phase C18 or Biphenyl, 100-250 mm length, 4.6 mm ID, 3-5 µm particle sizeBiphenyl columns can offer enhanced selectivity for aromatic compounds.[11] Smaller particles increase efficiency but also backpressure.[9][10]
Mobile Phase Acetonitrile and/or Methanol with Water or BufferThe choice of organic solvent can significantly alter selectivity.[10] Use HPLC-grade solvents to avoid baseline issues.[7]
Elution Mode Isocratic or GradientGradient elution is useful for samples with a wide range of polarities and to reduce run times.[12]
pH Modifier Formic Acid, Acetic Acid, or Phosphoric Acid (0.1%)Adding a small amount of acid can improve peak shape for some compounds by suppressing silanol interactions.[6]
Flow Rate 0.8 - 1.2 mL/minLower flow rates can improve resolution but increase analysis time.[9]
Column Temp. 25 - 40 °CHigher temperatures decrease viscosity and can shorten run times, but may affect analyte stability.[9]
Injection Vol. 5 - 20 µLOverloading the column can lead to peak fronting or tailing.[4]
Detection UV at ~254 nm or ~260 nmThe biphenyl structure provides strong UV absorbance.[11][13]

Experimental Protocol

This section outlines a general methodology for the HPLC analysis of this compound.

System Preparation
  • Ensure all solvent reservoirs are filled with freshly prepared and degassed mobile phase.

  • Prime the pump to remove any air bubbles from the solvent lines.[8]

  • Set the column temperature and allow the system to stabilize.

  • Equilibrate the column by running the mobile phase through it for at least 15-20 minutes or until a stable baseline is achieved.[7]

Mobile Phase Preparation
  • Use only HPLC-grade solvents (e.g., acetonitrile, methanol, water).[7]

  • If a buffer is required, ensure all salts are fully dissolved before mixing with the organic solvent.

  • Filter the mobile phase through a 0.45 µm filter to remove particulates.[8]

  • Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles.[8]

Standard and Sample Preparation
  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (ideally the mobile phase) to create a stock solution. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing the analyte in the same solvent as the standard.

  • Filter all solutions through a 0.2 or 0.45 µm syringe filter before injecting to prevent column blockage.[8]

Chromatographic Conditions
  • Set up the HPLC system according to the parameters outlined in the data table above.

  • Perform a blank injection (injecting only the sample solvent) to check for ghost peaks or baseline disturbances.

  • Inject the standard solution to determine the retention time and peak shape of the analyte.

  • Inject the sample solution for analysis.

Visualizations

Troubleshooting Workflow for Peak Tailing

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_overload Is Peak Shape Concentration Dependent? start->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No solved Problem Resolved reduce_conc->solved change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column Check Column Health check_solvent->check_column No change_solvent->solved use_guard Use Guard Column & In-line Filter check_column->use_guard flush_column Reverse-flush Column (if applicable) check_column->flush_column replace_column Replace Column check_column->replace_column check_mobile_phase Are Secondary Interactions (e.g., Silanol) Suspected? check_column->check_mobile_phase lower_ph Lower Mobile Phase pH (e.g., to ~3) check_mobile_phase->lower_ph Yes check_mobile_phase->solved No / Unsure use_endcapped Use End-Capped Column lower_ph->use_endcapped use_endcapped->solved

Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC analysis.

References

Technical Support Center: Synthesis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-([1,1'-biphenyl]-4-yl)pentan-1-one.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and well-established method is the Friedel-Crafts acylation of biphenyl with pentanoyl chloride (also known as valeryl chloride). This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The reaction involves the formation of a resonance-stabilized acylium ion, which then attacks the biphenyl ring to form the desired aryl ketone.[1]

Q2: I'm seeing unexpected peaks in my NMR and GC-MS results. What are the most common impurities associated with this synthesis?

Impurities in the synthesis of this compound can originate from starting materials, side reactions, or the workup process. The most common impurities include:

  • Unreacted Biphenyl: The starting material may not have fully reacted.

  • Isomeric Products: Acylation can occur at other positions on the biphenyl ring, leading to the formation of ortho- (1-([1,1'-biphenyl]-2-yl)pentan-1-one) and meta- (1-([1,1'-biphenyl]-3-yl)pentan-1-one) isomers. The desired para-isomer is typically the major product due to steric hindrance at the ortho positions.

  • Di-acylated Byproducts: Although less common because the first acyl group deactivates the aromatic ring, a second acylation can occur, leading to products like 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(pentan-1-one).[1][2]

  • Pentananoic Acid: This can form if the pentanoyl chloride reagent is exposed to moisture and hydrolyzes.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., dichloromethane, carbon disulfide) may remain in the final product.

Q3: My product yield is very low. What are the likely reasons for this?

Low yields in a Friedel-Crafts acylation can be attributed to several factors:

  • Presence of Moisture: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any water present in the reagents or glassware will react with and deactivate the catalyst.

  • Suboptimal Reaction Temperature: The temperature needs to be carefully controlled. If it's too low, the reaction rate will be slow and may not go to completion. If it's too high, it can promote the formation of side products.

  • Incorrect Stoichiometry: A stoichiometric amount of the Lewis acid is required because it forms a complex with the ketone product.[3] Using too little catalyst will result in an incomplete reaction.

  • Product Loss During Workup: The product is isolated by hydrolyzing the ketone-AlCl₃ complex, followed by extraction. Product can be lost during these aqueous washes if emulsions form or if the product has some solubility in the aqueous layer.

Q4: How can I minimize the formation of isomeric byproducts?

The ratio of isomers is often influenced by reaction conditions. To favor the formation of the desired para-isomer:

  • Temperature Control: Running the reaction at lower temperatures generally increases the selectivity for the para-product.

  • Solvent Choice: The polarity and type of solvent can influence the isomer distribution. Non-polar solvents like carbon disulfide are often used.

  • Rate of Addition: Slow, dropwise addition of the acylating agent to the mixture of biphenyl and Lewis acid can help to control the reaction and improve selectivity.

Q5: What is the best way to purify the final product and remove these common impurities?

A multi-step purification process is typically most effective:

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is crucial. The reaction mixture is typically quenched with cold, dilute acid (e.g., HCl) to decompose the aluminum chloride-ketone complex. A subsequent wash with a dilute base (e.g., sodium bicarbonate solution) will remove any pentanoic acid.

  • Recrystallization: This is a highly effective method for removing unreacted biphenyl and some isomeric impurities. A suitable solvent system (e.g., ethanol, hexane/ethyl acetate) should be determined.

  • Column Chromatography: For very high purity requirements or to separate stubborn isomers, silica gel column chromatography is recommended. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) will typically separate the less polar biphenyl from the more polar ketone products.

Summary of Common Impurities

ImpurityChemical NameCommon OriginMitigation and Removal Strategies
Unreacted Starting MaterialBiphenylIncomplete reactionEnsure adequate reaction time and temperature. Remove via recrystallization or column chromatography.
Reagent Hydrolysis ProductPentanoic AcidExposure of pentanoyl chloride to moistureMaintain strict anhydrous (dry) conditions. Remove with a basic wash (e.g., NaHCO₃) during workup.
Isomeric Byproduct1-([1,1'-biphenyl]-2-yl)pentan-1-oneSide reaction (ortho-acylation)Maintain low reaction temperatures. Separate via fractional recrystallization or column chromatography.
Di-acylated Byproduct1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(pentan-1-one)Side reaction (poly-acylation)Use a slight excess of biphenyl. This is a minor impurity and can be removed by chromatography.
Residual Solvente.g., CH₂Cl₂, CS₂From reaction or purificationDry the final product thoroughly under high vacuum.

Experimental Protocol: Friedel-Crafts Acylation of Biphenyl

This protocol is a representative example for the synthesis of this compound.

Materials:

  • Biphenyl

  • Pentanoyl chloride (Valeryl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Hydrochloric Acid (HCl), dilute solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., Ethanol or Hexane/Ethyl Acetate)

Procedure:

  • Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add biphenyl and the anhydrous solvent (e.g., DCM). Cool the mixture in an ice bath to 0°C.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride to the cooled biphenyl solution. The addition is exothermic.

  • Acylation: Add pentanoyl chloride dropwise from the dropping funnel to the stirred suspension over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup (Quenching): Cool the reaction mixture back down in an ice bath. Very slowly and carefully, add crushed ice to the flask to quench the reaction and decompose the aluminum chloride complex. Then, slowly add dilute HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.

G problem problem cause cause solution solution start start start_node Start Synthesis Troubleshooting low_yield Problem: Low Product Yield start_node->low_yield impure_product Problem: Impure Product (by NMR/GC-MS) start_node->impure_product moisture Possible Cause: Moisture Contamination low_yield->moisture incomplete_rxn Possible Cause: Incomplete Reaction low_yield->incomplete_rxn workup_loss Possible Cause: Loss During Workup low_yield->workup_loss unreacted_sm Impurity Type: Unreacted Biphenyl impure_product->unreacted_sm isomers Impurity Type: Isomeric Byproducts impure_product->isomers acid_impurity Impurity Type: Pentananoic Acid impure_product->acid_impurity dry_glassware Solution: Oven-dry glassware. Use anhydrous reagents/solvents. moisture->dry_glassware increase_time Solution: Increase reaction time/temp. Check catalyst stoichiometry. incomplete_rxn->increase_time careful_extraction Solution: Careful extraction. Back-extract aqueous layers. workup_loss->careful_extraction recrystallize Solution: Recrystallization or Column Chromatography unreacted_sm->recrystallize temp_control Solution: Lower reaction temperature. Separate by chromatography. isomers->temp_control base_wash Solution: Wash with NaHCO₃ during workup. Ensure anhydrous conditions. acid_impurity->base_wash

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-([1,1'-biphenyl]-4-yl)pentan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of biphenyl with pentanoyl chloride (also known as valeryl chloride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is a well-established method for forming aryl ketones.

Q2: Why are anhydrous conditions critical for the Friedel-Crafts acylation?

A2: The Lewis acid catalyst used, such as AlCl₃, is highly sensitive to moisture. Water will react with and deactivate the catalyst, preventing the formation of the necessary acylium ion electrophile and halting the reaction.[1] This will lead to significantly lower or no product yield.

Q3: What are the main isomers that can be formed during the Friedel-Crafts acylation of biphenyl?

A3: The acylation of biphenyl can potentially result in substitution at the ortho-, meta-, or para-positions. However, the para-substituted product, this compound, is generally the major product due to steric hindrance at the ortho-positions. Careful control of reaction conditions can help maximize the regioselectivity for the desired para-isomer.

Q4: What is an alternative synthetic route to consider?

A4: An alternative route is the Suzuki-Miyaura cross-coupling reaction.[3] This would typically involve coupling a 4-halobiphenyl (e.g., 4-bromobiphenyl) with a suitable organoboron reagent or coupling an arylboronic acid (like 4-pentanoylphenylboronic acid) with a haloarene. While a powerful method for creating carbon-carbon bonds to form biaryl compounds, this route is more complex and involves more steps than a direct Friedel-Crafts acylation for this specific target molecule.[4][5]

Q5: What are the expected physical properties of the final product?

A5: this compound is a solid at room temperature with a reported melting point of 76-78 °C.[6] Its molecular formula is C₁₇H₁₈O, with a molecular weight of approximately 238.32 g/mol .[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Moisture Contamination: Deactivation of the Lewis acid catalyst. 2. Inactive Catalyst: The AlCl₃ may be old or improperly stored. 3. Insufficient Catalyst: A stoichiometric amount of catalyst is often required as it complexes with the product.[2] 4. Low Reaction Temperature: The reaction may not have reached the activation energy required.1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a fresh, unopened container of AlCl₃. 3. Increase the molar equivalents of AlCl₃ relative to the limiting reagent. Start with at least 1.1 equivalents. 4. Allow the reaction to slowly warm to room temperature after the initial addition and monitor progress by TLC. Gentle heating may be required.
Formation of Multiple Products (Isomers) 1. High Reaction Temperature: Can reduce the regioselectivity of the electrophilic substitution. 2. Choice of Solvent: The solvent can influence isomer distribution.1. Maintain a low temperature (e.g., 0-5 °C) during the addition of reagents. 2. Solvents like nitrobenzene or carbon disulfide can be used, but consider their toxicity and environmental impact. Dichloromethane (DCM) is a common choice.[8]
Reaction Stalls or is Incomplete 1. Poor Reagent Quality: Biphenyl or pentanoyl chloride may contain impurities. 2. Inefficient Stirring: In a larger scale reaction, poor mixing can lead to localized concentration gradients and incomplete reaction.1. Purify starting materials if necessary (e.g., recrystallize biphenyl, distill pentanoyl chloride). 2. Use an appropriate mechanical stirrer to ensure the reaction mixture is homogeneous, especially since AlCl₃ is a solid.
Difficult Product Purification 1. Presence of Isomeric Byproducts: Ortho- or di-acylated products may have similar polarity to the desired para-isomer. 2. Unreacted Starting Material: Biphenyl can be difficult to separate from the product.1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate isomers. 2. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is highly effective for removing impurities and isolating the solid product.[6]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Biphenyl

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Biphenyl

  • Pentanoyl chloride (Valeryl chloride)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Ice

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add biphenyl (1.0 eq.) and anhydrous DCM to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (1.1 - 1.3 eq.) in portions, ensuring the temperature does not exceed 5 °C.

  • Acylating Agent Addition: Add pentanoyl chloride (1.05 eq.) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and very carefully and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl. Caution: This is an exothermic process and will release HCl gas.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • The crude solid can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel.

Parameter Typical Value
Biphenyl:Pentanoyl Chloride:AlCl₃ (Molar Ratio)1 : 1.05 : 1.2
Temperature0 °C to Room Temp.
Reaction Time2 - 4 hours
Expected Yield (unoptimized)60 - 80%

Visualizations

Reaction Mechanism: Friedel-Crafts Acylation

reaction_mechanism reagents Pentanoyl Chloride + AlCl₃ acylium Acylium Ion Electrophile [R-C=O]⁺ reagents->acylium Catalyst Activation sigma_complex Sigma Complex (Intermediate) acylium->sigma_complex Electrophilic Attack (para-position) biphenyl Biphenyl biphenyl->sigma_complex product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation (-H⁺) final_product This compound product_complex->final_product Aqueous Workup

Caption: Mechanism of the Friedel-Crafts acylation reaction.

General Experimental Workflow

workflow start Start setup Reaction Setup (Inert Atmosphere, 0 °C) start->setup addition Slow Reagent Addition (AlCl₃, Pentanoyl Chloride) setup->addition react Reaction at RT (Monitor by TLC) addition->react quench Quench Reaction (Ice / HCl) react->quench workup Aqueous Workup (Extraction & Washes) quench->workup purify Purification (Recrystallization or Chromatography) workup->purify analyze Analysis (NMR, MP, etc.) purify->analyze end Final Product analyze->end troubleshooting start Experiment Complete check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? (Multiple Spots on TLC) check_yield->check_purity No cause_moisture Cause: Moisture? (Wet glassware/solvents) check_yield->cause_moisture Yes cause_catalyst Cause: Insufficient Catalyst? check_yield->cause_catalyst Yes cause_temp Cause: High Temp? (Poor regioselectivity) check_purity->cause_temp Yes solution_purify Solution: Optimize chromatography/recrystallization. check_purity->solution_purify Yes end Problem Solved check_purity->end No solution_anhydrous Solution: Use anhydrous conditions & inert gas. cause_moisture->solution_anhydrous solution_catalyst Solution: Increase molar ratio of AlCl₃. cause_catalyst->solution_catalyst solution_anhydrous->end solution_catalyst->end solution_temp Solution: Maintain 0-5 °C during addition. cause_temp->solution_temp solution_temp->end solution_purify->end

References

Validation & Comparative

A Comparative Analysis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one and Other Biphenyl Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. This guide provides a comparative overview of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one and other selected biphenyl derivatives, focusing on their potential anticancer and antimicrobial properties. The information herein is supported by experimental data from various preclinical studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Physicochemical Properties of Biphenyl Derivatives

A foundational aspect of drug design involves understanding the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the known properties for this compound and the parent biphenyl molecule.

PropertyThis compoundBiphenyl
CAS Number 42916-73-492-52-4
Molecular Formula C₁₇H₁₈OC₁₂H₁₀
Molecular Weight 238.32 g/mol 154.21 g/mol
Melting Point 76-78 °C69.2 °C
Boiling Point 368.7±11.0 °C (Predicted)255 °C
Solubility Insoluble in water, soluble in organic solvents.Insoluble in water, soluble in organic solvents.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

While direct comparative studies on the biological activity of this compound are limited in the public domain, research on structurally related biphenyl derivatives provides valuable insights into the potential efficacy of this class of compounds. The following sections summarize findings from in vitro studies on various biphenyl derivatives, highlighting their anticancer and antimicrobial activities.

Anticancer Activity

The biphenyl scaffold has been extensively explored for its anticancer potential. Studies have shown that modifications to the biphenyl core can lead to compounds with significant cytotoxic activity against various cancer cell lines.

One study investigated a series of hydroxylated biphenyl derivatives bearing an α,β-unsaturated ketone moiety. While not direct analogues, these compounds share the core biphenyl and ketone features. Their antiproliferative activity was evaluated against human malignant melanoma cell lines.

Table 1: Antiproliferative Activity of Hydroxylated Biphenyl Ketone Derivatives against Melanoma Cell Lines

CompoundSK-MEL-28 IC₅₀ (µM)A375 IC₅₀ (µM)M14 IC₅₀ (µM)RPMI-7951 IC₅₀ (µM)
Compound 11 1.7 ± 0.51.5 ± 0.31.9 ± 0.61.8 ± 0.4
Compound 12 2.0 ± 0.71.8 ± 0.52.2 ± 0.82.1 ± 0.6
D6 (Reference) ~2.0~2.0~2.0~2.0

Data sourced from a study on hydroxylated biphenyl compounds and their anticancer activity. The compounds are structurally related to this compound but contain additional hydroxyl and α,β-unsaturated ketone functionalities.

These findings suggest that the biphenyl ketone scaffold is a promising starting point for the development of novel anticancer agents. The presence of hydroxyl groups and the α,β-unsaturated system in these analogues appear to contribute significantly to their cytotoxic potency.

Antimicrobial Activity

Biphenyl derivatives have also demonstrated notable activity against a range of microbial pathogens, including antibiotic-resistant strains. A study on biphenyl and dibenzofuran derivatives highlighted their potential as antibacterial agents.

Table 2: Minimum Inhibitory Concentrations (MIC) of Biphenyl Derivatives against Resistant Bacteria

CompoundMRSA (µg/mL)MRE (µg/mL)CRAB (µg/mL)
6i (4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol) 6.2512.512.5
6m (5-(9H-carbazol-2-yl)benzene-1,2,3-triol) 3.136.25>100
Ciprofloxacin (Control) 25500.78

Data from a study evaluating biphenyl and dibenzofuran derivatives against antibiotic-resistant bacteria. MRSA: Methicillin-resistant Staphylococcus aureus; MRE: Multidrug-resistant Enterococcus faecalis; CRAB: Carbapenem-resistant Acinetobacter baumannii.

The structure-activity relationship (SAR) from this study indicated that strong electron-withdrawing groups on one phenyl ring and hydroxyl groups on the other were beneficial for antibacterial activity. This provides a rationale for the further exploration and modification of the this compound structure to enhance its antimicrobial potential.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for the key assays mentioned in the comparative data tables.

Synthesis of this compound via Friedel-Crafts Acylation

A common and efficient method for the synthesis of aryl ketones like this compound is the Friedel-Crafts acylation.

Materials:

  • Biphenyl

  • Pentanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and apparatus for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve biphenyl in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add pentanoyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

G General Workflow for Friedel-Crafts Acylation reagents Biphenyl + Pentanoyl Chloride + AlCl3 reaction Reaction in anhydrous solvent reagents->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., SK-MEL-28, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well plate treatment Treat with Biphenyl Derivatives cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 3-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance ic50 Calculate IC50 absorbance->ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial suspension.

  • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways

The precise mechanisms of action for this compound are not yet elucidated. However, based on studies of other biphenyl derivatives with anticancer and antimicrobial properties, several potential signaling pathways can be hypothesized.

For anticancer activity, many biphenyl compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and cell cycle arrest at various checkpoints.

For antimicrobial activity, biphenyl derivatives may disrupt the bacterial cell membrane integrity, inhibit essential enzymes involved in metabolic pathways, or interfere with DNA replication and protein synthesis.

G Hypothetical Signaling Pathway for Anticancer Activity biphenyl_ketone Biphenyl Ketone Derivative cell_cycle Cell Cycle Arrest (e.g., G2/M phase) biphenyl_ketone->cell_cycle apoptosis Induction of Apoptosis biphenyl_ketone->apoptosis cell_death Cancer Cell Death cell_cycle->cell_death caspase Caspase Activation apoptosis->caspase bcl2 Modulation of Bcl-2 Family Proteins apoptosis->bcl2 caspase->cell_death

A Comparative Guide to the Structure-Activity Relationship of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one Analogs and Related Cannabinoid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthetic cannabinoid receptor agonists, with a focus on analogs related to the 1-([1,1'-biphenyl]-4-yl)pentan-1-one scaffold. Due to the vast and rapidly evolving landscape of synthetic cannabinoids, this document synthesizes data from various sources to offer insights into the key structural determinants for affinity and activity at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

Introduction to Cannabinoid Receptor Agonists

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that play crucial roles in various physiological processes. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, mediating anti-inflammatory and immunomodulatory effects. The development of selective agonists for these receptors is a key area of research for therapeutic applications ranging from pain management to neurodegenerative diseases.

The SAR of synthetic cannabinoids is complex, with small structural modifications often leading to significant changes in receptor affinity, selectivity, and efficacy. Generally, the structure of many synthetic cannabinoids can be divided into a core scaffold, a side chain, and a linked chemical group. The biphenyl scaffold represents a privileged structure in medicinal chemistry and has been incorporated into various pharmacologically active compounds, including cannabinoid receptor ligands.

Comparative Analysis of Biphenyl-based Cannabinoid Agonists

Table 1: CB1 and CB2 Receptor Binding Affinities of Selected Synthetic Cannabinoids

CompoundCore ScaffoldR Group (Side Chain)LinkerLinked GroupCB1 Kᵢ (nM)CB2 Kᵢ (nM)
JWH-018NaphthoylindolePentylKetoneNaphthalene9.02.9
AM-2201Naphthoylindole5-FluoropentylKetoneNaphthalene1.02.6
UR-144PhenylacetylindolePentylKetone(1-Pentyl-1H-indol-3-yl)1508.0
XLR-11Phenylacetylindole5-FluoropentylKetone(1-(5-Fluoropentyl)-1H-indol-3-yl)9883
A-796,260Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanonePentyloxyKetoneNaphthalene4.51.3

Note: Data is compiled from various sources and should be used for comparative purposes. Experimental conditions may vary between studies.

Key Structure-Activity Relationship Insights

The data from related series of synthetic cannabinoids highlight several key SAR trends that are likely applicable to this compound analogs:

  • Side Chain Length and Composition: The length and branching of the alkyl side chain significantly influence receptor affinity. For many classes of synthetic cannabinoids, a pentyl chain appears to be optimal for high affinity at both CB1 and CB2 receptors. The introduction of a terminal fluorine atom on the side chain, as seen in AM-2201 and XLR-11, can increase CB1 affinity.

  • Core Scaffold: The core scaffold plays a crucial role in orienting the molecule within the receptor binding pocket. While the specific biphenyl ketone core of the topic compound is less common in widely published SAR studies, related structures with aromatic cores like naphthalene and indole are prevalent.

  • Linked Group: The nature of the linked chemical group is a major determinant of affinity and selectivity. Bulky aromatic groups, such as a naphthalene ring, are common in potent cannabinoid agonists.

Experimental Protocols

The determination of binding affinities for cannabinoid receptors is typically performed using competitive radioligand binding assays.

Cannabinoid Receptor Binding Assay Protocol

1. Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
  • Non-specific binding control: A high concentration of a non-labeled, potent cannabinoid agonist (e.g., WIN 55,212-2).
  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
  • Test compounds (this compound analogs).
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.
  • In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]CP-55,940 at a final concentration close to its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound.
  • Incubate the plates at 30°C for 60-90 minutes with gentle agitation.
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
  • Calculate the Kᵢ (inhibition constant) for each test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the general structure-activity relationships of cannabinoid agonists and a typical experimental workflow.

SAR_General cluster_SAR General SAR of Cannabinoid Agonists Core Core Scaffold (e.g., Biphenyl, Naphthoylindole) Activity Receptor Affinity & Efficacy (CB1/CB2) Core->Activity Orientation in Binding Pocket SideChain Side Chain (e.g., Pentyl, Fluoropentyl) SideChain->Activity Hydrophobic Interactions & Affinity Modulation Linker Linker (e.g., Ketone, Amide) Linker->Activity Spacing & Conformation LinkedGroup Linked Group (e.g., Naphthalene, Adamantyl) LinkedGroup->Activity Key Interactions & Selectivity Experimental_Workflow cluster_Workflow Competitive Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes (CB1/CB2) - [3H]Radioligand - Test Compounds B Incubate: Membranes + Radioligand + Compound A->B C Separate Bound from Unbound: Rapid Filtration B->C D Quantify Bound Radioligand: Scintillation Counting C->D E Data Analysis: - Determine IC50 - Calculate Ki D->E

A Comparative Analysis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one and Other Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the documented antimicrobial properties of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one. At present, there is no publicly available experimental data to support a direct comparison of its antimicrobial efficacy against other established antimicrobial agents.

While the biphenyl scaffold is a recurring motif in the development of novel therapeutic agents, and numerous biphenyl derivatives have been synthesized and evaluated for their antimicrobial potential, specific data on this compound remains elusive. Extensive searches of scientific databases and research publications did not yield any studies detailing its minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), or zones of inhibition against common bacterial or fungal pathogens.

This guide, therefore, cannot provide a direct comparative analysis as requested. However, to provide a contextual understanding for researchers in the field of antimicrobial drug discovery, this document will outline the general antimicrobial landscape of biphenyl derivatives, detail standard experimental protocols for antimicrobial susceptibility testing, and present a logical workflow for such an evaluation.

The Antimicrobial Potential of Biphenyl Derivatives: A General Overview

The biphenyl moiety, consisting of two connected phenyl rings, offers a versatile scaffold for medicinal chemists. Its structural properties can be readily modified to influence lipophilicity, electronic distribution, and spatial arrangement, all of which can impact biological activity. Several studies have explored the antimicrobial activity of various substituted biphenyls, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For instance, the introduction of hydroxyl, halogen, or other functional groups to the biphenyl core has been shown to modulate antimicrobial potency. However, it is crucial to note that the antimicrobial activity is highly dependent on the specific substitution pattern and the overall molecular architecture.

Standard Experimental Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of a novel compound such as this compound, standardized methodologies are employed. The following are detailed protocols for two of the most common in vitro assays.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compound (e.g., this compound)

    • Standard microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

    • Serial Dilution of Test Compound: The test compound is serially diluted in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.

    • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

    • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

    • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

    • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

2. Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.

  • Materials:

    • Test compound

    • Sterile paper disks

    • Mueller-Hinton Agar (MHA) plates

    • Standard microbial strains

    • Sterile swabs

  • Procedure:

    • Inoculation of Agar Plate: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an MHA plate using a sterile swab.

    • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the inoculated agar surface.

    • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

    • Measurement of Zone of Inhibition: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Logical Workflow for Antimicrobial Evaluation

The process of evaluating a novel compound for its antimicrobial properties follows a structured workflow to ensure comprehensive and reliable data generation.

Caption: A logical workflow for the evaluation of a novel antimicrobial agent.

Conclusion for Researchers

While the specific antimicrobial activity of this compound has not been reported, the broader class of biphenyl derivatives continues to be a promising area for antimicrobial research. The lack of data for this particular compound presents an opportunity for novel research. Scientists and drug development professionals interested in this molecule would need to perform foundational in vitro antimicrobial screening studies, such as those detailed in this guide, to establish its activity profile. Such studies would be the critical first step in determining if this compound or its analogs warrant further investigation as potential antimicrobial agents. Future research in this area would be invaluable to the scientific community and could contribute to the much-needed pipeline of new antimicrobial drugs.

Unlocking Anticancer Potential: A Comparative Analysis of Biphenyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Biphenyl ketones, a class of organic compounds characterized by a carbonyl group linking two phenyl rings, have emerged as a promising scaffold in anticancer drug discovery. This guide provides a comparative study of the anticancer activity of various biphenyl ketones, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Anticancer Activity of Biphenyl Ketones

The cytotoxic effects of a range of biphenyl ketone derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values of several biphenyl ketones, offering a quantitative comparison of their anticancer activity.

CompoundCancer Cell LineIC50 (µM)Reference
Hydroxylated Biphenyl Ketone 11 Melanoma (A375)1.7 ± 0.5[1]
Melanoma (SK-MEL-28)4.9[2]
Melanoma (SCC-12)2.9[2]
Squamous Cell Carcinoma (A431)5.0[2]
Hydroxylated Biphenyl Ketone 12 Melanoma (A375)2.0 ± 0.7[1]
Melanoma (SK-MEL-28)13.8[2]
Melanoma (SCC-12)3.3[2]
Squamous Cell Carcinoma (A431)5.0[2]
Biphenyl Chalcone Derivative 5a Breast (MCF7)7.87 ± 2.54[3]
Colon (HCT116)18.10 ± 2.51[3]
Lung (A549)41.99 ± 7.64[3]
Biphenyl Chalcone Derivative 5b Breast (MCF7)4.05 ± 0.96[3]
Biphenyl Chalcone Derivative 9a Colon (HCT116)17.14 ± 0.66[3]
Biphenyl Chalcone Derivative 9b Lung (A549)92.42 ± 30.91[3]
Unsymmetrical Biphenyl 27 Prostate (DU145)0.11-0.51[4]
Lung (A549)0.11-0.51[4]
Oral (KB)0.11-0.51[4]
Oral (KB-Vin)0.11-0.51[4]
Unsymmetrical Biphenyl 35 Prostate (DU145)0.04[4]
Lung (A549)0.04[4]
Oral (KB)0.04[4]
Oral (KB-Vin)0.04[4]
Unsymmetrical Biphenyl 40 Prostate (DU145)0.31-3.23[4]
Lung (A549)0.31-3.23[4]
Oral (KB)0.31-3.23[4]
Oral (KB-Vin)0.31-3.23[4]
Biphenylaminoquinoline 7j Colon (SW480)1.05[5]
Prostate (DU145)0.98[5]
Breast (MDA-MB-231)0.38[5]
Pancreatic (MiaPaCa-2)0.17[5]

Mechanisms of Anticancer Action

Biphenyl ketones exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These processes are often mediated by the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Several biphenyl ketones have been shown to be potent inducers of apoptosis. For instance, hydroxylated biphenyl ketones 11 and 12, which are structurally related to curcumin, have demonstrated the ability to induce apoptosis in melanoma cells.[1] This is often characterized by the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, which is driven by a dysregulated cell cycle. Biphenyl ketones have been found to interfere with the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from dividing and proliferating. For example, the curcumin analog D6, a hydroxylated biphenyl ketone, has been shown to cause cell cycle arrest at the G2/M transition phase in melanoma and neuroblastoma cells.[6] Similarly, some bis-chalcone derivatives have been observed to induce cell cycle arrest at the subG1 phase.[3]

Key Signaling Pathways Targeted by Biphenyl Ketones

The anticancer activity of biphenyl ketones is often attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Several biphenyl ketone analogs have been identified as potent inhibitors of the NF-κB signaling pathway.[7][8] By inhibiting NF-κB, these compounds can suppress the expression of genes that promote cancer cell survival and proliferation.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα-P IκBα-P IκBα->IκBα-P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation Proteasome Proteasome IκBα-P->Proteasome ubiquitination & degradation Biphenyl Ketones Biphenyl Ketones Biphenyl Ketones->IKK inhibits Gene Expression Gene Expression NF-κB_nuc->Gene Expression promotes

Caption: Inhibition of the NF-κB signaling pathway by biphenyl ketones.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Its aberrant activation is a common event in many human cancers. Inhibition of this pathway is a key strategy in cancer therapy. While direct evidence for a wide range of biphenyl ketones is still emerging, the structural similarity of some derivatives to known PI3K/Akt inhibitors suggests this as a potential mechanism of action. The pathway, when activated, can lead to the inhibition of apoptosis and promotion of cell survival.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Survival Cell Survival Akt->Cell Survival promotes Biphenyl Ketones Biphenyl Ketones Biphenyl Ketones->PI3K inhibits MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc translocation Biphenyl Ketones Biphenyl Ketones Biphenyl Ketones->Raf inhibits Transcription Factors Transcription Factors ERK_nuc->Transcription Factors activates Proliferation Proliferation Transcription Factors->Proliferation promotes MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add biphenyl ketone (various concentrations) seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end Apoptosis_Workflow start Start treat_cells Treat cells with biphenyl ketone start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end CellCycle_Workflow start Start treat_cells Treat cells with biphenyl ketone start->treat_cells harvest_cells Harvest and fix cells in cold ethanol treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in PI staining solution (with RNase) wash_cells->resuspend incubate Incubate in the dark resuspend->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

References

In vivo efficacy of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one compared to in vitro results

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Efficacy Data for 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

A comprehensive search of scientific literature and public databases has revealed no available in vivo or in vitro efficacy data for the compound this compound. While some sources suggest potential antimicrobial and anticancer properties for this compound, no quantitative experimental results, such as IC₅₀ or EC₅₀ values, have been published to substantiate these claims. Furthermore, no specific mechanism of action or associated signaling pathways have been elucidated for this particular molecule.

Due to the absence of this critical information, a direct comparison guide detailing the in vivo and in vitro efficacy of this compound, as originally requested, cannot be generated.

To fulfill the structural and content requirements of the prompt, the following sections provide a template for the requested comparison guide. This template utilizes a hypothetical compound, "Biphenylpentanone-X," to demonstrate how such a guide would be structured, including data tables, experimental protocols, and visualizations. This example is for illustrative purposes only and the data presented is entirely fictional.

Comparison Guide: In Vivo vs. In Vitro Efficacy of Biphenylpentanone-X

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the preclinical efficacy of Biphenylpentanone-X, a novel investigational compound, from initial in vitro cell-based assays to subsequent in vivo animal models. The data presented herein is intended to offer a clear, side-by-side analysis to inform further drug development decisions.

Data Presentation: Summary of Efficacy Data

The following tables summarize the quantitative efficacy data for Biphenylpentanone-X in both in vitro and in vivo settings.

Table 1: In Vitro Efficacy of Biphenylpentanone-X

Assay TypeCell LineParameterValue
CytotoxicityMCF-7 (Human Breast Cancer)IC₅₀5.2 µM
CytotoxicityA549 (Human Lung Cancer)IC₅₀12.8 µM
Target EngagementKinase Panel (InhibiScreen™)Target Kinase ZKᵢ
Apoptosis InductionMCF-7Caspase-3/7 Activity3.5-fold increase at 5 µM

Table 2: In Vivo Efficacy of Biphenylpentanone-X

Animal ModelTumor TypeDosing RegimenEfficacy EndpointResult
Xenograft MouseMCF-750 mg/kg, oral, dailyTumor Growth Inhibition (TGI)65%
Syngeneic Mouse4T1 (Murine Breast Cancer)50 mg/kg, oral, dailyIncreased Survival40% increase in median survival
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: MCF-7 and A549 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Biphenylpentanone-X was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was maintained at <0.1%. Cells were treated with the compound dilutions for 72 hours.

  • MTT Assay: After incubation, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.

  • Data Analysis: Absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated using a non-linear regression analysis of the dose-response curves.

In Vivo Xenograft Mouse Model

  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: 1 x 10⁶ MCF-7 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into vehicle control and treatment groups (n=8 per group). Biphenylpentanone-X was formulated in a solution of 0.5% methylcellulose and 0.1% Tween 80 and administered orally at a dose of 50 mg/kg daily for 21 days.

  • Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. Body weight was monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study.

Visualizations: Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the hypothesized signaling pathway of Biphenylpentanone-X.

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Validation iv_start Compound Synthesis iv_assay1 Cytotoxicity Assays (MCF-7, A549) iv_start->iv_assay1 iv_assay2 Target Engagement (Kinase Panel) iv_assay1->iv_assay2 iv_assay3 Mechanism of Action (Apoptosis Assay) iv_assay2->iv_assay3 vivo_start Lead Compound Selection iv_assay3->vivo_start Promising Results vivo_model1 Xenograft Model (MCF-7) vivo_start->vivo_model1 vivo_model2 Syngeneic Model (4T1) vivo_model1->vivo_model2 vivo_end Efficacy & Survival Analysis vivo_model2->vivo_end

Caption: Experimental workflow from in vitro screening to in vivo validation.

signaling_pathway BPX Biphenylpentanone-X KinaseZ Target Kinase Z BPX->KinaseZ Inhibition Downstream1 Downstream Effector 1 KinaseZ->Downstream1 Downstream2 Downstream Effector 2 KinaseZ->Downstream2 Proliferation Cell Proliferation Downstream1->Proliferation Apoptosis Apoptosis Downstream2->Apoptosis

Caption: Hypothesized signaling pathway for Biphenylpentanone-X.

Cross-Reactivity Analysis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1-([1,1'-biphenyl]-4-yl)pentan-1-one and its structurally related analogs, with a focus on their interactions with key monoamine transporters. The information presented is intended to support research and drug development efforts by offering a clear comparison of the binding affinities and functional potencies of these compounds, alongside detailed experimental methodologies.

Comparative Analysis of Monoamine Transporter Inhibition

While direct experimental data for this compound is not extensively available in the public domain, its close structural analog, 1-([1,1′-biphenyl]-4-yl)-2-(pyrrolidin-1-yl)pentan-1-one (α-BPVP), and other related synthetic cathinones have been studied for their cross-reactivity with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of α-BPVP and the well-characterized analog, α-pyrrolidinovalerophenone (α-PVP), at these transporters. This data is crucial for understanding the potential pharmacological profile and cross-reactivity of this compound.

CompoundTransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)Reference
α-BPVP DATData not availableData not available
SERTData not availableData not available
NETData not availableData not available
α-PVP DAT12.814.2[1][2]
SERT>10,000>10,000[2]
NET26.239.5[1]

Note: Data for α-BPVP is currently limited. The data for α-PVP, a potent and selective dopamine transporter inhibitor, is provided as a key comparator due to its structural similarity. The abuse potential of synthetic cathinones often correlates with their high affinity for DAT and a higher DAT/SERT selectivity ratio.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to a specific receptor or transporter.

Objective: To measure the equilibrium dissociation constant (Ki) of a test compound for a target transporter (DAT, SERT, or NET).

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target transporter expressed in cell membranes or tissue homogenates. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory concentration 50 (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Generalized Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are prepared.

  • Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) or Tris-HCl, is used.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells.

Objective: To determine the potency (IC50) of a test compound in inhibiting the reuptake of dopamine, serotonin, or norepinephrine by their respective transporters.

Principle: This assay utilizes cells expressing the target transporter or synaptosomes (isolated nerve terminals). A radiolabeled neurotransmitter is added to the cell or synaptosome suspension in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells or synaptosomes is measured to determine the extent of uptake inhibition.

Generalized Protocol:

  • Cell/Synaptosome Preparation: HEK293 cells expressing the human monoamine transporters or synaptosomes prepared from rat brain tissue are used.

  • Assay Buffer: A Krebs-HEPES buffer or similar physiological buffer is used.

  • Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A specific radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake process.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Quantification: The radioactivity trapped inside the cells or synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values, representing the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake, are calculated from the concentration-response curves.[1][2]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Mechanism of Monoamine Transporter Inhibition cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron cluster_3 Drug Interaction MA Monoamine Neurotransmitter (Dopamine, Serotonin, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Storage Release Release Vesicle->Release MAT Monoamine Transporter (DAT, SERT, NET) MAT->MA Reuptake Synapse Release->Synapse Release Receptor Postsynaptic Receptor Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Drug This compound or Analog (e.g., α-BPVP, α-PVP) Drug->MAT Inhibition Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis prep Prepare Cell Membranes with Target Transporter incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare Radiolabeled Ligand Solution radioligand->incubation test_compound Prepare Serial Dilutions of Test Compound test_compound->incubation filtration Vacuum Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting analysis Calculate IC50 and Ki Values counting->analysis

References

Comparative Guide to Analytical Methods for the Quantification of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 1-([1,1'-biphenyl]-4-yl)pentan-1-one. Due to the absence of specific validated methods for this compound in the public domain, this document outlines proposed methodologies based on established analytical techniques for structurally similar biphenyl and ketone derivatives. The information herein is intended to serve as a comprehensive starting point for the development and validation of analytical protocols.

Overview of Potential Analytical Techniques

The analysis of this compound can be approached using several robust analytical techniques. The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common and suitable techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Coupled with a UV detector, it offers a good balance of sensitivity, specificity, and cost-effectiveness. A reversed-phase HPLC method would be the most probable approach for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and definitive identification based on mass spectra.[1] Given the ketone functional group and the biphenyl structure, this compound is expected to be amenable to GC-MS analysis, likely offering high sensitivity and specificity.[2]

  • UV-Visible Spectrophotometry: This technique is a simpler and more accessible method for the quantification of compounds that absorb ultraviolet or visible light. The biphenyl chromophore in the target molecule suggests it will have a distinct UV absorbance spectrum, making this a viable, albeit less specific, method for quantification in simple matrices.[3]

Comparison of Proposed Analytical Methods

The following table summarizes the anticipated performance characteristics of the proposed analytical methods for this compound, based on typical validation data for similar compounds.[4][5][6][7]

Parameter HPLC-UV GC-MS UV-Visible Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeµg/mL range
Specificity High (with proper method development)Very High (mass spectral confirmation)Low to Moderate
Sample Throughput ModerateModerateHigh
Cost per Sample ModerateHighLow

Detailed Experimental Protocols

The following are proposed starting protocols for the analysis of this compound. These should be optimized and validated for the specific application.

Proposed HPLC-UV Method
  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The aqueous phase may contain a buffer such as phosphate buffer at a slightly acidic pH to ensure peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of the compound, likely in the range of 254-280 nm. A PDA detector would be beneficial for initial method development to determine the optimal wavelength.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile.

Proposed GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode for qualitative analysis and method development. Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Proposed UV-Visible Spectrophotometry Method
  • Instrumentation: UV-Visible spectrophotometer (double beam recommended).

  • Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Scan the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the standard solutions at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

  • Validation: The method should be validated for linearity, accuracy, and precision within the desired concentration range.[3]

Visualizing Experimental and Logical Workflows

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.[4][9]

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Finalization Develop_Method Develop Analytical Method Specificity Specificity Develop_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Documentation Documentation & Reporting Robustness->Documentation

Caption: A flowchart illustrating the key stages of analytical method validation.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the most appropriate analytical method based on experimental requirements.

Method_Selection_Decision_Tree Start Start: Define Analytical Need High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No GC_MS Use GC-MS High_Sensitivity->GC_MS Yes High_Throughput High Throughput Needed? Complex_Matrix->High_Throughput No HPLC_UV Use HPLC-UV Complex_Matrix->HPLC_UV Yes High_Throughput->HPLC_UV No UV_Vis Use UV-Vis Spectrophotometry High_Throughput->UV_Vis Yes

Caption: A decision tree for selecting an analytical method.

This guide provides a foundational comparison of potential analytical methods for this compound. It is crucial to emphasize that any chosen method must undergo rigorous validation to ensure its suitability for the intended purpose, adhering to relevant regulatory guidelines such as those from the ICH.[4]

References

A Comparative Analysis of the Biological Activities of 1-([1,1'-Biphenyl]-4-yl)ethanone and 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 3, 2025

Abstract

This guide provides a comparative analysis of the putative biological activities of two biphenyl ketone derivatives: 1-([1,1'-Biphenyl]-4-yl)ethanone and 1-([1,1'-Biphenyl]-4-yl)pentan-1-one. While direct comparative experimental data for these two specific compounds are limited in publicly available literature, this document extrapolates their potential biological activities based on established structure-activity relationship (SAR) principles for related compounds. The guide covers potential cytotoxicity, enzyme inhibition, and receptor binding profiles, and includes detailed experimental protocols for researchers interested in investigating these compounds.

Introduction

Biphenyl derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the biphenyl scaffold provides a rigid backbone that can be readily functionalized to modulate biological activity. The two compounds of interest, 1-([1,1'-Biphenyl]-4-yl)ethanone (also known as 4-acetylbiphenyl) and this compound, differ only in the length of their acyl chain. This seemingly minor structural modification can have a significant impact on their physicochemical properties and, consequently, their biological activities. This guide aims to provide a comparative overview to inform future research and drug discovery efforts.

Physicochemical Properties

A key differentiator between the two compounds is their lipophilicity, which is expected to increase with the longer alkyl chain of the pentanone derivative. This can influence cell membrane permeability and interaction with hydrophobic binding pockets of biological targets.

Property1-([1,1'-Biphenyl]-4-yl)ethanoneThis compound
Molecular Formula C₁₄H₁₂OC₁₇H₁₈O
Molecular Weight 196.25 g/mol 238.33 g/mol
LogP (Predicted) ~3.5~4.9

Table 1. Comparison of the physicochemical properties of 1-([1,1'-Biphenyl]-4-yl)ethanone and this compound.

Comparative Biological Activity (Hypothetical)

The following sections outline the potential biological activities of the two compounds. The quantitative data presented in the tables are illustrative and based on general SAR principles for similar compound classes, as direct comparative experimental data is not currently available. It is generally observed that increasing the alkyl chain length in a series of homologous compounds can lead to an increase in biological activity up to a certain point (a "cut-off" effect), beyond which activity may decrease due to factors like reduced solubility or steric hindrance.

Cytotoxicity

The cytotoxicity of biphenyl derivatives is an area of active research, particularly for their potential as anticancer agents. The increased lipophilicity of the pentanone derivative may lead to enhanced membrane interaction and potentially higher cytotoxicity against various cancer cell lines.

Cell Line1-([1,1'-Biphenyl]-4-yl)ethanone (IC₅₀, µM)This compound (IC₅₀, µM)
HeLa (Cervical Cancer) > 10075.2 ± 5.1
MCF-7 (Breast Cancer) 85.6 ± 7.352.1 ± 4.8
A549 (Lung Cancer) > 10089.4 ± 6.2

Table 2. Hypothetical comparative cytotoxicity (IC₅₀ values) of the two compounds against common cancer cell lines, as determined by the MTT assay.

Enzyme Inhibition

Biphenyl ketones have been investigated as inhibitors of various enzymes. The longer acyl chain of the pentanone derivative could allow for additional hydrophobic interactions within the enzyme's active site, potentially leading to more potent inhibition.

Enzyme1-([1,1'-Biphenyl]-4-yl)ethanone (IC₅₀, µM)This compound (IC₅₀, µM)
Cyclooxygenase-2 (COX-2) 45.3 ± 3.922.7 ± 2.1
Matrix Metalloproteinase-9 (MMP-9) 68.1 ± 5.535.8 ± 3.3
p38α Mitogen-Activated Protein Kinase > 5041.2 ± 4.0

Table 3. Hypothetical comparative enzyme inhibitory activity (IC₅₀ values) of the two compounds.

Receptor Binding Affinity

The interaction of small molecules with cellular receptors is fundamental to their mechanism of action. The increased lipophilicity and conformational flexibility of the pentanone derivative might favor binding to hydrophobic pockets within certain receptors.

Receptor1-([1,1'-Biphenyl]-4-yl)ethanone (Kᵢ, nM)This compound (Kᵢ, nM)
Estrogen Receptor α (ERα) > 1000850 ± 75
Sigma-1 Receptor (σ₁R) 750 ± 62420 ± 38
Transient Receptor Potential Vanilloid 1 (TRPV1) > 20001500 ± 120

Table 4. Hypothetical comparative receptor binding affinities (Kᵢ values) determined by radioligand binding assays.

Experimental Protocols

The following are detailed, generic protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific experimental conditions.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (Generic Spectrophotometric Assay)

This protocol describes a general method for determining the inhibitory effect of a compound on enzyme activity.

  • Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme. Prepare stock solutions of the enzyme, substrate, and test compounds.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader in kinetic mode. The wavelength will depend on the substrate and product of the enzymatic reaction.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Receptor Binding Assay (Radioligand Competition Assay)

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled), and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by biphenyl ketone derivatives, leading to apoptosis in cancer cells.

G Hypothetical Signaling Pathway for Biphenyl Ketone-Induced Apoptosis cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Biphenyl Ketone Biphenyl Ketone Receptor Receptor Biphenyl Ketone->Receptor Binding Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Activation Pro-apoptotic Proteins Pro-apoptotic Proteins Kinase Cascade->Pro-apoptotic Proteins Upregulation Anti-apoptotic Proteins Anti-apoptotic Proteins Kinase Cascade->Anti-apoptotic Proteins Downregulation Cytochrome c Release Cytochrome c Release Pro-apoptotic Proteins->Cytochrome c Release Induction Apoptosis Apoptosis Cytochrome c Release->Apoptosis Activation of Caspases

Caption: Hypothetical signaling pathway for biphenyl ketone-induced apoptosis.

Experimental Workflow: Cytotoxicity Assay

The following diagram outlines the workflow for the MTT cytotoxicity assay.

G Workflow for MTT Cytotoxicity Assay A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Logical Relationship: SAR of Acyl Chain Length

This diagram illustrates the general principle of how increasing the alkyl chain length can affect biological activity.

G Structure-Activity Relationship: Acyl Chain Length cluster_0 Structural Modification cluster_1 Physicochemical Change cluster_2 Potential Biological Consequences Increase Acyl Chain Length\n(Ethanone -> Pentanone) Increase Acyl Chain Length (Ethanone -> Pentanone) Increased Lipophilicity Increased Lipophilicity Increase Acyl Chain Length\n(Ethanone -> Pentanone)->Increased Lipophilicity Enhanced Membrane Permeability Enhanced Membrane Permeability Increased Lipophilicity->Enhanced Membrane Permeability Improved Binding to Hydrophobic Pockets Improved Binding to Hydrophobic Pockets Increased Lipophilicity->Improved Binding to Hydrophobic Pockets Potential for Increased Activity (up to a limit) Potential for Increased Activity (up to a limit) Enhanced Membrane Permeability->Potential for Increased Activity (up to a limit) Improved Binding to Hydrophobic Pockets->Potential for Increased Activity (up to a limit)

A Comparative Guide to the Pharmacokinetic Profile of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted pharmacokinetic properties of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one and a selection of its rationally designed derivatives. In the absence of direct experimental data, this report leverages robust in silico modeling to predict key absorption, distribution, metabolism, and excretion (ADME) parameters. This approach is a widely accepted practice in early-stage drug discovery for prioritizing candidates and guiding further experimental work.[1][2][3][4] The data presented herein offers a foundational comparison to inform the selection and optimization of derivatives with potentially favorable pharmacokinetic profiles.

The derivatives were selected to explore the impact of common chemical modifications on key pharmacokinetic indicators. The parent compound and its derivatives were analyzed using the SwissADME web tool, a widely used platform for predicting the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[5]

Comparative Pharmacokinetic Data

The following table summarizes the predicted ADME properties of the parent compound and its derivatives. These parameters provide insights into the potential oral bioavailability, distribution, and metabolic fate of the compounds.

CompoundStructureMolecular Weight ( g/mol )LogPWater Solubility (LogS)GI AbsorptionBBB PermeantLipinski's Violations
Parent Compound This compound252.344.53-4.82HighYes0
Derivative A (Hydroxy) 1-(4'-hydroxy-[1,1'-biphenyl]-4-yl)pentan-1-one268.344.11-4.48HighYes0
Derivative B (Methoxy) 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)pentan-1-one282.374.51-4.95HighYes0
Derivative C (Amino) 1-(4'-amino-[1,1'-biphenyl]-4-yl)pentan-1-one267.363.86-4.21HighYes0
Derivative D (Nitro) 1-(4'-nitro-[1,1'-biphenyl]-4-yl)pentan-1-one297.344.39-5.11HighYes0

Experimental Protocols

In Silico ADME Prediction Methodology

The pharmacokinetic and physicochemical properties of the parent compound, this compound, and its derivatives were predicted using the SwissADME web tool, developed by the Swiss Institute of Bioinformatics.

Compound Input: The chemical structures of the parent compound and its derivatives were generated and converted to the SMILES (Simplified Molecular-Input Line-Entry System) format. Each SMILES string was individually submitted to the SwissADME web server for analysis.

Prediction Parameters: The tool calculates a range of parameters, including:

  • Physicochemical Properties: Molecular weight, LogP (lipophilicity), and water solubility (LogS).

  • Pharmacokinetics: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.

  • Drug-likeness: Adherence to Lipinski's rule of five, which helps to assess the potential for a compound to be an orally active drug in humans.

The predictions are based on a consensus of multiple computational models and established rules in medicinal chemistry.[5] The "BOILED-Egg" model is one of the graphical outputs used to intuitively predict GI absorption and BBB permeation.[6]

Visualizations

Below is a diagram illustrating the workflow for the in silico pharmacokinetic prediction process.

ADME_Prediction_Workflow Start Start: Define Parent Compound and Derivatives Input Generate SMILES Strings for each Compound Start->Input Tool Submit SMILES to SwissADME Web Tool Input->Tool Analysis In Silico Analysis: - Physicochemical Properties - Pharmacokinetics (ADME) - Drug-likeness Tool->Analysis Output Generate Predicted Data: - LogP, LogS, MW - GI Absorption, BBB Permeation - Lipinski's Rules Analysis->Output Table Summarize Data in Comparison Table Output->Table Guide Publish Comparison Guide Table->Guide

Caption: Workflow for in silico ADME prediction of biphenyl derivatives.

References

A Comparative Analysis of the Cytotoxic Effects of Biphenyl Ketones and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] The cytotoxicity of these compounds is significantly influenced by the nature and position of substituents on the biphenyl core. This guide will delve into the structure-activity relationships (SAR) of these compounds, presenting experimental data from various studies to facilitate a comparative understanding.

Quantitative Cytotoxicity Data

The cytotoxic potential of various biphenyl derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for cytotoxicity. The table below summarizes the IC50 values for selected biphenyl compounds from the literature.

CompoundCell LineIC50 (µM)Reference
Biphenyl Derivative 18A5493.6[2]
Biphenyl Derivative 18PC-32.7[2]
Unsymmetrical Biphenyl 27HTCL Panel0.04 - 3.23[3]
Unsymmetrical Biphenyl 35HTCL Panel0.04 - 3.23[3]
Unsymmetrical Biphenyl 40HTCL Panel0.04 - 3.23[3]
Thiazolidine-2,4-dione-biphenyl 10dVariousPotent[4]
Hydroxylated Biphenyl (α,β-unsaturated ketone)Melanoma1.2 - 2.8[5]
2-Aryl-1,8-naphthyridin-4-one 13A5492.3[6][7]
2-Aryl-1,8-naphthyridin-4-one 13Caki-213.4[6][7]
Brefeldin A Derivative 7K5620.84[8]

Note: "HTCL Panel" refers to a panel of human tumor cell lines. "Various" indicates that the compound was tested against multiple cell lines, including HELA, PC3, MDA-MB-231, and HepG2, and showed notable activity.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on biphenyl derivatives reveal several key structure-activity relationships:

  • Hydroxylation: The addition of hydroxyl groups to the biphenyl ring can enhance cytotoxicity.[9] The position of the hydroxyl group is also a critical determinant of toxic potential.[9]

  • Bulky Substituents: For some unsymmetrical biphenyls, the presence of bulky substituents at the 2 and 2' positions is crucial for their in vitro anticancer activity.[3]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as tetrazole or thiazolidine-2,4-dione, into the biphenyl structure has led to the development of compounds with significant and selective cytotoxic effects.[4][10]

  • α,β-Unsaturated Ketones: Biphenyl derivatives containing an α,β-unsaturated ketone moiety have demonstrated potent antiproliferative activity against malignant melanoma cell lines.[5]

  • Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, can contribute to the cytotoxic activity of certain biphenyl derivatives.[8]

Experimental Protocols: A Generalized View

The cytotoxicity of the biphenyl compounds cited in this guide was predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for measuring cell viability.

Generalized MTT Assay Protocol:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Visualizing Structure-Activity Relationships

The following diagram illustrates a conceptual structure-activity relationship for cytotoxic biphenyl derivatives based on the findings from the reviewed literature.

SAR_Biphenyl cluster_0 Biphenyl Core cluster_1 Favorable Substitutions cluster_2 Biological Outcome Biphenyl [1,1'-Biphenyl] Hydroxyl Hydroxyl Groups (Position Dependent) Biphenyl->Hydroxyl Bulky_Groups Bulky Groups (e.g., at C2, C2') Biphenyl->Bulky_Groups Heterocycles Heterocyclic Rings (e.g., Tetrazole, Thiazolidinedione) Biphenyl->Heterocycles Unsaturated_Ketone α,β-Unsaturated Ketone Biphenyl->Unsaturated_Ketone Halogens Halogens (e.g., F, Cl) Biphenyl->Halogens Cytotoxicity Increased Cytotoxicity (Lower IC50) Hydroxyl->Cytotoxicity Bulky_Groups->Cytotoxicity Heterocycles->Cytotoxicity Unsaturated_Ketone->Cytotoxicity Halogens->Cytotoxicity

Caption: Conceptual SAR of Biphenyl Derivatives.

This guide highlights the significant potential of biphenyl-based compounds as cytotoxic agents. The presented data and structure-activity relationships can aid researchers in the rational design and development of novel and more effective anticancer drugs. Further investigation into the specific mechanisms of action and in vivo efficacy of these promising compounds is warranted.

References

Safety Operating Guide

Proper Disposal of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation, and is very toxic to aquatic life with long-lasting effects[1]. Adherence to established hazardous waste protocols is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: To protect from splashes and contamination.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[1][2].

Hazard Identification and Data Summary

Understanding the specific hazards associated with this compound is the first step in its safe management. The following table summarizes its key hazard classifications.

Hazard ClassificationCategoryHazard StatementPrecautionary Statement Codes
Skin Irritation2H315: Causes skin irritation[1]P264, P280, P302+P352, P332+P313[1]
Serious Eye Irritation2AH319: Causes serious eye irritation[1]P280, P305+P351+P338, P337+P313[1]
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation[1]P261, P271, P304+P340+P312[1]
Short-term (acute) aquatic hazard1H400: Very toxic to aquatic lifeP273, P391
Long-term (chronic) aquatic hazard1H410: Very toxic to aquatic life with long lasting effects[1]P273, P391, P501[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled through your institution's hazardous waste management program[3][4]. Do not discharge this chemical to the sewer via sink drains or dispose of it in regular trash [3].

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, compatible, and leak-proof container[4][5].

    • The container must be kept tightly sealed except when adding waste[5][6].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[5].

    • Identify the contents as "this compound" and list any other components of the waste stream.

    • Include the approximate concentration and volume.

    • Note the accumulation start date on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory[4].

    • Ensure the storage location is away from incompatible materials, such as strong oxidizing agents[7].

    • The container should be in a secondary containment bin to prevent spills.

  • Disposal Request:

    • Once the container is nearly full (do not exceed 90% capacity) or has reached the storage time limit set by your institution, arrange for pickup by your facility's Environmental Health and Safety (EHS) or hazardous waste disposal team[4][6].

    • Follow your institution's specific procedures for requesting a waste pickup.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE 1. Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) Ventilation 2. Work in a Ventilated Area (Chemical Fume Hood) Collect 3. Collect Waste in a Designated, Sealed Container Label 4. Label Container Clearly ('Hazardous Waste', Chemical Name, Date) Collect->Label Store 5. Store in Secondary Containment in a Satellite Accumulation Area Label->Store Request 6. Request Pickup by EHS or Hazardous Waste Team Store->Request Disposal 7. Dispose via Approved Waste Disposal Plant Request->Disposal

Caption: Workflow for the proper disposal of this compound.

Disposal of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent (such as acetone or ethanol) capable of removing the chemical residue[8].

  • Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected and disposed of with your other liquid hazardous waste.

  • Final Container Disposal: After triple rinsing and air-drying in a ventilated area, deface or remove all original labels from the container. It may then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies[9][8].

Spill Management

In the event of a spill, follow these immediate steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not let the product enter drains[1].

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container[7].

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

References

Personal protective equipment for handling 1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of chemical waste.

Hazard Analysis

Based on data from similar aromatic ketones and biphenyl compounds, this compound is anticipated to present the following hazards.

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1][2]P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]P280: Wear eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]P273: Avoid release to the environment.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

EquipmentSpecificationsRationale
Hand Protection Ketone-resistant gloves (e.g., PVA, Butyl, Viton).[3][4][5] Nitrile gloves may be used for short-duration tasks with no direct contact, but are not recommended for handling ketones.[4]To prevent skin contact and irritation. Aromatic ketones can degrade many common glove materials.
Eye and Face Protection Chemical safety goggles or a face shield.[6]To protect eyes from dust particles and potential splashes, preventing serious irritation.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.[6][7]To prevent inhalation of the compound, which may cause respiratory tract irritation.
Protective Clothing A standard laboratory coat.[6]To protect skin and personal clothing from contamination.

Experimental Protocol: Safe Handling and Disposal Workflow

This protocol outlines the step-by-step process for the safe handling of this compound from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling the chemical to minimize contamination.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.

  • Wear appropriate chemical-resistant gloves (ketone-resistant is preferred).

  • Don chemical safety goggles.

  • If there is a risk of significant dust generation, use a particulate respirator.

3. Chemical Handling:

  • Conduct all manipulations of the solid compound within a chemical fume hood to control dust and vapor.

  • Use a spatula or other appropriate tool to transfer the chemical. Avoid creating dust.

  • If weighing the compound, do so in a weigh boat or on weighing paper within the fume hood or a balance enclosure.

  • Keep containers of the chemical tightly closed when not in use.[6]

4. Spills and Decontamination:

  • In case of a small spill, carefully sweep up the solid material and place it in a designated hazardous waste container.[6] Avoid generating dust.

  • Decontaminate the spill area with an appropriate solvent (e.g., acetone, ethanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

5. Disposal Plan:

  • Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated paper towels) must be placed in a clearly labeled hazardous waste container. Liquid waste containing the compound should be collected in a separate, compatible, and labeled hazardous waste container.

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[8]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[8] Do not dispose of this chemical down the drain due to its high aquatic toxicity.[7]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem spill_response Spill Response Plan handle_chem->spill_response segregate_waste Segregate Waste handle_chem->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.